molecular formula C4H9NO3 B108039 DL-O-Methylserine CAS No. 19794-53-7

DL-O-Methylserine

Cat. No.: B108039
CAS No.: 19794-53-7
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyl-DL-serine is an alpha-amino acid.

Properties

IUPAC Name

2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19794-53-7, 4219-94-7
Record name DL-O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-62335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of O-Methylation in Amino Acid Chemistry

In the landscape of drug discovery and peptide science, subtle molecular modifications can impart profound changes in biological activity and pharmacokinetic profiles. DL-O-Methylserine (CAS: 19794-53-7) represents a strategically important, non-proteinogenic amino acid that serves as a key building block in modern medicinal chemistry. As a derivative of serine, it is distinguished by the methylation of its side-chain hydroxyl group. This seemingly simple modification blocks a key site of hydrogen bonding and potential phosphorylation, while also increasing local lipophilicity.

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers in optimizing reaction conditions, developing robust analytical methods, and rationally designing novel therapeutics. The insights presented herein are curated for scientists and professionals in drug development, offering both foundational data and the causal reasoning behind its application. A primary application of this intermediate is in the synthesis of D-serine transporter inhibitors, which are investigated for the treatment of neurological and visual system disorders, underscoring the compound's relevance in addressing complex health challenges[1][2][3][4].

Molecular and Structural Attributes

The foundational step in characterizing any chemical entity is to define its precise molecular structure and identifiers. This compound is a racemic mixture of its D and L enantiomers.

Caption: 2D Chemical Structure of O-Methylserine.

Table 1: Chemical Identifiers and Structural Details

Identifier Value Source(s)
CAS Number 19794-53-7 [5][6][7]
IUPAC Name 2-amino-3-methoxypropanoic acid [5][6]
Molecular Formula C₄H₉NO₃ [5][6][7]
Molecular Weight 119.12 g/mol [6][7]
Canonical SMILES COCC(C(=O)O)N [5][6]
InChIKey KNTFCRCCPLEUQZ-UHFFFAOYSA-N [5]

| Synonyms | O-Methyl-DL-serine, 3-Methoxyalanine |[2][5] |

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for process chemists developing large-scale syntheses and for formulators designing drug delivery systems.

Table 2: Summary of Physicochemical Data

Property Value Source(s)
Appearance White to off-white powder/crystal [7][8]
Melting Point 210-215 °C [2][5][9]
Boiling Point 260.6 °C (at 760 mmHg) [2][5][9]
Density ~1.195 - 1.2 g/cm³ [2][5][9]
Water Solubility Soluble [2][10]
pKa (predicted) 2.10 ± 0.10 (Carboxylic Acid) [2]
XLogP3 (predicted) -3.5 [6]

| Flash Point | 111.4 °C |[5][9] |

Solubility Profile

This compound is reported as being soluble in water[2][10]. This is expected given the presence of the polar amino and carboxylic acid groups. However, for racemic compounds, the solubility can be deceptive. A noteworthy phenomenon is observed in its parent amino acid, serine, where the racemic DL-mixture is approximately eight times less soluble in water than either the pure L- or D-enantiomer[11]. This is attributed to the formation of a more stable crystal lattice in the racemate, stabilized by stronger intermolecular hydrogen bonds between the D and L enantiomers[11].

Expert Insight: Researchers should be aware that the solubility of this compound might be significantly lower than that of its purified enantiomers. This has practical implications for purification via crystallization and for achieving desired concentrations in aqueous buffers for biological assays. It is advisable to experimentally determine the solubility for specific applications rather than relying solely on qualitative descriptors.

Acid-Base Properties and Lipophilicity

The acid-base behavior of this compound is critical to its function, influencing its charge state at physiological pH and its interaction with biological targets.

  • pKa: The predicted pKa of the carboxylic acid group is approximately 2.10[2]. This is in line with the α-carboxylic acid group of serine (pKa ≈ 2.21), indicating it will be deprotonated (negatively charged) in most biological environments (pH ~7.4). The pKa of the α-amino group is not explicitly reported but is expected to be similar to that of serine (pKa ≈ 9.15), meaning it will be protonated (positively charged) at physiological pH. Consequently, this compound exists predominantly as a zwitterion in neutral solutions.

  • Lipophilicity (LogP): The predicted XLogP3 value of -3.5 indicates that the compound is highly hydrophilic[6]. The O-methylation slightly increases lipophilicity compared to the parent serine, but the charged amino and carboxyl groups dominate the molecule's overall polar nature. This hydrophilicity ensures solubility in aqueous media but may necessitate strategic formulation for efficient transport across lipophilic barriers like the blood-brain barrier.

Analytical Characterization Protocols

Verifying the identity and purity of this compound is a prerequisite for its use in research and development. The following section outlines key analytical methods and expected outcomes.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming molecular weight and fragmentation patterns.

  • Expected Ionization: In positive ion mode Electrospray Ionization (ESI+), the expected protonated molecule is [M+H]⁺ at m/z 120.0655. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 118.051 is expected.

  • Fragmentation Data: Publicly available MS/MS data for the [M+H]⁺ precursor shows major fragment ions at m/z 74.1 and 88.0[2]. The fragment at m/z 74 likely corresponds to the loss of methoxymethylene (-CH₂OCH₃), a characteristic fragmentation for this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in D₂O):

    • -OCH₃ (singlet): ~3.3-3.4 ppm. A sharp singlet integrating to 3 protons for the methyl ether group.

    • -CH₂- (diastereotopic protons, doublet of doublets): ~3.7-3.9 ppm. The two protons on the β-carbon are adjacent to a chiral center and are thus chemically non-equivalent. They will appear as a complex multiplet, likely a pair of doublets of doublets (ABX system), integrating to 2 protons.

    • α-CH (triplet): ~3.9-4.1 ppm. The proton on the α-carbon, coupled to the two β-protons, will appear as a triplet or doublet of doublets, integrating to 1 proton.

  • ¹³C NMR (in D₂O):

    • -OCH₃: ~59-60 ppm.

    • α-C: ~55-57 ppm.

    • β-C: ~70-72 ppm.

    • C=O (Carboxyl): ~172-175 ppm.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid and cost-effective method for assessing the purity of this compound, based on standard procedures for amino acids. The assay purity is often specified as ≥98.0% (TLC) by commercial suppliers.

Methodology:

  • Plate Preparation: Using a pencil, gently draw an origin line approximately 1.5-2 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

  • Spotting: Using a capillary tube, apply a small spot (1-2 µL) of the sample solution onto the origin line. Allow the spot to dry completely.

  • Mobile Phase: Prepare a solvent system appropriate for polar amino acids. A common system is n-Butanol: Acetic Acid: Water (12:3:5 by volume)[9].

  • Development: Place the TLC plate in a chamber saturated with the mobile phase, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate thoroughly with a heat gun or in an oven.

    • Spray the plate with a ninhydrin solution and heat gently (e.g., 105°C for 5 minutes)[6][9]. This compound will appear as a purple-colored spot.

  • Analysis: A pure sample should yield a single spot. The presence of additional spots indicates impurities. The retardation factor (Rf) can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Synthesis and Chemical Reactivity

This compound is typically produced via a multi-step chemical synthesis. Understanding this process is crucial for process chemists and for researchers interested in isotopic labeling or analog synthesis. The following protocol is based on a method described in the patent literature[8][12].

Caption: Synthetic workflow for this compound production.

Protocol 2: Synthesis of this compound

Causality: This synthesis leverages the reactivity of the alkene in methyl acrylate. The initial bromination creates vicinal dibromides, setting up a subsequent elimination-addition reaction with sodium methoxide to install the methoxy group and regenerate a bromo-ester. Finally, ammonolysis displaces the remaining bromide and hydrolyzes the ester to yield the target amino acid.

Methodology:

  • Step 1: Bromination: Charge a reaction vessel with methyl acrylate (1.0 eq). Warm the system to 55°C and slowly add bromine (1.25-1.4 eq) dropwise while maintaining the temperature. Stir for 1 hour post-addition. Remove any excess bromine under reduced pressure.

  • Step 2: Methoxylation: To the crude residue from Step 1, add methanol and cool the mixture to approximately -17°C. Add sodium methoxide (0.8-1.1 eq) portion-wise, maintaining the low temperature. Allow the reaction to proceed for ~5.5 hours. Remove the methanol via distillation under reduced pressure.

  • Step 3: Ammonolysis: To the resulting mixture, add concentrated aqueous ammonia. Maintain the reaction temperature between 20-25°C for 3 hours. This step both displaces the bromide with an amino group and hydrolyzes the methyl ester.

  • Step 4: Purification: The final product, this compound, is isolated and purified by concentrated crystallization from the reaction mixture[8].

Conclusion and Future Outlook

This compound is more than a simple derivative; it is an enabling tool for medicinal chemists. Its physicochemical properties—hydrophilicity, zwitterionic nature at physiological pH, and the inertness of its O-methyl group—make it a predictable and reliable building block. The data and protocols presented in this guide serve as a comprehensive resource for its effective utilization. As research into neurological and metabolic disorders continues, the demand for specialized amino acids like this compound is poised to grow, further cementing its role in the development of next-generation therapeutics.

References

An In-depth Technical Guide to DL-O-Methylserine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of DL-O-Methylserine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, explore a detailed synthesis protocol, and discuss its applications, particularly as a key building block in the development of novel therapeutics.

Introduction: The Significance of O-Methylated Amino Acids

In the landscape of medicinal chemistry and drug discovery, non-proteinogenic amino acids (NPAAs) represent a powerful tool for the design of peptide-based therapeutics with enhanced pharmacological properties.[1][2][3] The substitution of natural amino acids with their modified counterparts, such as O-methylated derivatives, can profoundly influence a peptide's stability, bioavailability, and target specificity. This compound, the subject of this guide, is one such NPAA that has garnered considerable attention for its role as a versatile synthetic intermediate. Its structure, featuring a methoxy group in place of the hydroxyl group of serine, offers unique steric and electronic properties that chemists can leverage to construct complex and potent bioactive molecules.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

Chemical Structure and Formula

This compound is a racemic mixture of the D- and L-enantiomers of 2-amino-3-methoxypropanoic acid.

  • Chemical Formula: C₄H₉NO₃

  • Molecular Weight: 119.12 g/mol

  • CAS Number: 19794-53-7

  • Synonyms: O-Methyl-DL-serine, 2-Amino-3-methoxypropanoic acid, DL-Serine(OMe), H-DL-Ser(Me)-OH

The structure of this compound is characterized by a central chiral carbon atom bonded to an amine group, a carboxylic acid group, a hydrogen atom, and a methoxymethyl side chain.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Appearance White to off-white powder[4]
Melting Point 210-215 °CMedchemExpress.com
Boiling Point 260.6 °C at 760 mmHgMedchemExpress.com
Solubility Soluble in waterMedchemExpress.com
pKa Not explicitly found
LogP Not explicitly found

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. The following protocol is based on a method described in the patent literature, with detailed explanations to provide insight into the experimental choices.

Synthesis Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Bromination of Methyl Acrylate cluster_1 Step 2: Methoxylation cluster_2 Step 3: Ammonolysis cluster_3 Step 4: Purification MA Methyl Acrylate MDBP Methyl 2,3-dibromopropanoate MA->MDBP + Br₂ Br2 Bromine MBMP Methyl 2-bromo-3-methoxypropanoate MDBP->MBMP + NaOMe / Methanol NaOMe Sodium Methoxide DLOMS_crude Crude this compound MBMP->DLOMS_crude + aq. NH₃ NH3 Ammonia Crystallization Recrystallization DLOMS_crude->Crystallization DLOMS_pure Pure this compound Crystallization->DLOMS_pure

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials, including bromine and sodium methoxide. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of Methyl 2,3-dibromopropanoate

  • Rationale: This step involves the electrophilic addition of bromine across the double bond of methyl acrylate to form the vicinal dibromide. The reaction is typically carried out in an inert solvent to control the reaction rate and temperature.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acrylate (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

    • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2,3-dibromopropanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-bromo-3-methoxypropanoate

  • Rationale: This step is a dehydrobromination followed by a nucleophilic substitution. Sodium methoxide acts as a base to eliminate HBr, forming an intermediate acrylate, which then undergoes a Michael addition with the methoxide ion to introduce the methoxy group.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled in an ice bath. Alternatively, use commercially available sodium methoxide solution.

    • To this solution, add the crude methyl 2,3-dibromopropanoate (1.0 eq) dropwise at a controlled temperature (typically 0-5 °C).

    • After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

    • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2-bromo-3-methoxypropanoate.

Step 3: Ammonolysis to this compound

  • Rationale: This is a nucleophilic substitution reaction where ammonia displaces the bromide ion to form the amino group. The reaction is typically carried out in an aqueous solution of ammonia.

  • Procedure:

    • To the crude methyl 2-bromo-3-methoxypropanoate (1.0 eq), add a concentrated aqueous solution of ammonia (a large excess).

    • Heat the mixture in a sealed pressure vessel at a temperature of 50-70 °C for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ammonia and water under reduced pressure.

Step 4: Purification by Recrystallization

  • Rationale: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to induce crystallization, leaving impurities behind in the solvent.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot water or a mixture of ethanol and water.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the methoxy group protons (a singlet), the methylene protons adjacent to the methoxy group (a doublet of doublets), the alpha-proton (a triplet), and the amine and carboxylic acid protons (broad singlets, which may be exchangeable with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the methoxy carbon, the methylene carbon, the alpha-carbon, and the carbonyl carbon of the carboxylic acid group.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amine group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-O stretching of the ether and carboxylic acid groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (119.12 g/mol ).[5] Fragmentation patterns can provide further structural information.

Purity Assessment

The purity of the final product can be assessed by techniques such as:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.

  • Melting Point Determination: A sharp melting point range close to the literature value is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the resolved D- and L-isomers.

Chiral Resolution of this compound

As this compound is synthesized as a racemic mixture, separating the D- and L-enantiomers is often necessary for specific biological applications. A common method for this is through the formation of diastereomeric salts using a chiral resolving agent.

Resolution Workflow

Resolution_Workflow DLOMS This compound Diastereomers Diastereomeric Salts (L-O-MS-D-TA and D-O-MS-D-TA) DLOMS->Diastereomers + D-Tartaric Acid DTA D-Tartaric Acid Separation Fractional Crystallization Diastereomers->Separation L_salt Less Soluble Salt (e.g., L-O-MS-D-TA) Separation->L_salt D_salt_sol More Soluble Salt in Mother Liquor Separation->D_salt_sol Liberation_L Liberation of L-enantiomer L_salt->Liberation_L Liberation_D Liberation of D-enantiomer D_salt_sol->Liberation_D LOMS L-O-Methylserine Liberation_L->LOMS DOMS D-O-Methylserine Liberation_D->DOMS

Caption: Workflow for the chiral resolution of this compound.

Protocol for Chiral Resolution
  • Rationale: D-tartaric acid is a readily available and inexpensive chiral resolving agent.[6] It reacts with the racemic mixture of this compound to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent, such as a mixture of water and acetic acid.

    • Add D-tartaric acid (0.5 eq) to the solution and heat gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent. This will yield one of the diastereomeric salts in high purity.

    • The mother liquor will be enriched in the other diastereomeric salt.

    • To liberate the free amino acid, dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of O-methylserine (around pH 6) using a suitable base (e.g., ammonium hydroxide). The enantiomerically pure O-methylserine will precipitate and can be collected by filtration.

    • The other enantiomer can be recovered from the mother liquor by a similar process.

Applications in Drug Development and Research

This compound and its individual enantiomers are valuable building blocks in the synthesis of various pharmaceutical compounds.

Precursor for D-Serine Transporter Inhibitors

A primary application of O-methylserine is in the synthesis of inhibitors for the D-serine transporter.[1][3] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[7][8] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][8] Inhibitors of the D-serine transporter can modulate the concentration of D-serine at the synapse, offering a potential therapeutic strategy for these conditions.

Incorporation into Peptides and Peptidomimetics

The incorporation of O-methylated amino acids like O-methylserine into peptides can confer several advantageous properties:

  • Increased Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

  • Conformational Constraints: The modified side chain can influence the peptide's secondary structure, potentially leading to a more favorable conformation for receptor binding.

  • Modified Lipophilicity: The methoxy group can alter the overall lipophilicity of the peptide, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a versatile and valuable non-proteinogenic amino acid with significant potential in drug discovery and development. Its synthesis, while requiring careful execution of a multi-step process, is achievable from common starting materials. The ability to resolve the racemic mixture into its individual enantiomers further enhances its utility, allowing for the stereospecific design of novel therapeutic agents. As our understanding of the role of modified amino acids in biological systems continues to grow, the importance of compounds like this compound in the medicinal chemist's toolbox is set to increase.

References

An In-depth Technical Guide on the Biological Significance of O-methylation on Serine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Rare Modification Demanding Rigorous Interrogation

In the vast landscape of post-translational modifications (PTMs), which collectively orchestrate the functional diversity of the proteome, the methylation of lysine and arginine residues is a well-established paradigm, particularly in the realms of epigenetic regulation and signal transduction.[1] Similarly, the hydroxyl group of serine is a renowned hub for dynamic regulation, most notably through O-phosphorylation and O-glycosylation, which often act as a binary switch in cellular signaling.[2][3] This guide, however, delves into a far more enigmatic modification: the O-methylation of serine.

Unlike its well-documented counterparts, serine O-methylation is not a widespread or commonly characterized PTM.[2][4][5][6] Its study is marked by significant analytical hurdles, including the potential for misidentification, which necessitates a sophisticated and cautious experimental approach.[7] This document serves as a technical primer for the advanced researcher. It moves beyond a simple cataloging of facts to provide a nuanced perspective on the current state of knowledge, emphasizing the causality behind experimental choices and the self-validating systems required to confidently identify and characterize this rare modification. We will explore the nascent evidence for its existence, the profound analytical challenges it presents, and the potential, though largely speculative, functional implications for biology and drug development.

Section 1: The Central Role of Serine in Cellular Methylation

To understand serine O-methylation, one must first appreciate the fundamental role of serine in the universal methylation cycle. Serine does not undergo methylation passively; it is the primary source of the one-carbon units required for nearly all cellular methylation reactions.[8][9]

The journey begins when the enzyme Serine Hydroxymethyltransferase (SHMT) converts serine to glycine.[8][10] In this process, the β-carbon of serine is transferred to the cofactor tetrahydrofolate (THF), yielding 5,10-methylenetetrahydrofolate. This one-carbon unit then enters the folate cycle, undergoing a series of enzymatic conversions that ultimately lead to the regeneration of methionine from homocysteine.[11] Methionine is then activated by ATP to form S-adenosylmethionine (SAM), the universal methyl donor.[12] It is SAM that provides the methyl group for all known methyltransferase enzymes, which catalyze the methylation of substrates including DNA, RNA, lipids, and proteins. Therefore, the availability of serine directly impacts the cell's "methylation potential".[11][12]

cluster_0 One-Carbon Metabolism cluster_1 Methionine Cycle Serine Serine Glycine Glycine Serine->Glycine SHMT CH2THF 5,10-CH2-THF Serine->CH2THF SHMT THF THF THF->CH2THF Hcy Homocysteine CH2THF->Hcy Folate Cycle Enzymes MS Met Methionine SAM S-Adenosylmethionine (SAM) Universal Methyl Donor Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Proteins Proteins SAM->Proteins Protein Methylation (e.g., O-methylation) SAH->Hcy Hcy->Met

Caption: The SAM cycle and serine's role as a one-carbon donor.

Section 2: The Analytical Challenge: A Case Study in False Positives

The exploration of serine O-methylation as a PTM is intrinsically linked to the evolution of mass spectrometry. However, this powerful technology can produce confounding data. A landmark study serves as a critical cautionary tale for any researcher in this field. Using advanced mass spectrometry, a team of scientists tentatively identified methylation on serine 28 of histone H3 (H3S28me).[7] This finding was supported by initial evidence, including co-elution with a synthetic peptide and detection through isotopic labeling.[7]

However, upon deeper investigation using tandem mass spectrometry (MS/MS) and sequential fragmentation (MS/MS/MS or MS³), the researchers discovered the initial assignment was a false positive.[7] The signal thought to be from the H3S28me peptide was, in fact, an artifact generated in the gas phase during collision-induced dissociation (CID). The true modification was methylation on the adjacent lysine 27 (H3K27me). A fragment ion from the H3K27me peptide (b₉ + 18 Da) was isobaric, meaning it had the same mass-to-charge ratio, as a key fragment ion expected from the H3S28me peptide (y₉ + 14 Da).[7] This ambiguity led to the initial misidentification.

This case underscores a critical principle: the addition of a methyl group (+14 Da) to serine can be isobaric to modifications on other residues or result from complex in-source fragmentation events. Therefore, extraordinary analytical rigor is not just recommended; it is required.

cluster_0 True Peptide cluster_1 Hypothesized Peptide TruePeptide H3 Peptide with K27me1 ...TKA(me1)ARKSAP... MS2 MS/MS Fragmentation (CID) TruePeptide->MS2 FalsePeptide H3 Peptide with S28me1 ...TKAARK(me1)SAP... FalsePeptide->MS2 Fragment_b b₉+18 fragment (from gas-phase rearrangement) MS2->Fragment_b Fragment_y y₉+14 fragment MS2->Fragment_y Ambiguous Ambiguous MS/MS Peak m/z 801 Fragment_b->Ambiguous Fragment_y->Ambiguous MS3 MS³ Analysis (Isolates and fragments m/z 801) Ambiguous->MS3 Resolution Resolved Identity: Peak is from K27me1 peptide MS3->Resolution

Caption: MS/MS ambiguity and its resolution with MS³.

Section 3: Methodologies for Confident Identification of Serine O-Methylation

Given the high potential for misidentification, a multi-pronged approach is essential for validating novel serine O-methylation sites. No single technique is sufficient. This section outlines a self-validating workflow for researchers.

Advanced Mass Spectrometry and Fragmentation

Standard proteomic workflows may be inadequate. High-resolution mass analyzers (e.g., Orbitrap, FT-ICR) are mandatory to minimize mass measurement errors.

  • Fragmentation Techniques: Beyond traditional Collision-Induced Dissociation (CID), alternative fragmentation methods are crucial.

    • Electron-Transfer Dissociation (ETD): ETD is less prone to causing gas-phase rearrangements and preferentially cleaves the peptide backbone while preserving labile PTMs. It can provide complementary fragmentation data to CID.

    • Higher-Energy C-trap Dissociation (HCD): HCD provides high-resolution fragment ion spectra, which aids in confident identification.

  • MS³ (Tandem MS/MS): As demonstrated in the H3S28me case, MS³ is a powerful tool for resolving ambiguity. An ambiguous fragment ion from an MS/MS scan is isolated and fragmented again, providing definitive structural information about its origin.[7]

Stable Isotope Labeling: The In Vivo Gold Standard

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. A specialized version, "heavy methyl SILAC," is arguably the most robust method for validating novel methylation sites in vivo.[13]

Conceptual Protocol for Heavy Methyl SILAC:

  • Cell Culture: Culture cells in media where the standard L-methionine is replaced with a heavy-isotope-labeled version, such as L-methionine-[¹³CD₃].

  • Metabolic Incorporation: Over several cell divisions, the heavy L-methionine-[¹³CD₃] is converted into heavy S-adenosylmethionine-[¹³CD₃] (SAM).

  • Methylation: Cellular methyltransferases will use this heavy SAM to methylate their substrates. A true methylated peptide will thus show a mass shift corresponding to the heavy methyl group (+17 Da for ¹³CD₃) instead of the normal methyl group (+14 Da for CH₃).

  • Sample Preparation & MS Analysis: Combine protein lysates from heavy-labeled and unlabeled (control) cells. Digest with a protease (e.g., trypsin) and analyze by LC-MS/MS.

  • Data Analysis: Search for peptide pairs that exhibit the specific mass shift of a heavy versus a light methyl group. This provides extremely high confidence that the modification is indeed a methylation event catalyzed by a SAM-dependent methyltransferase.[13]

The Indispensable Role of Synthetic Peptides

Synthetic peptides are crucial for validating any putative PTM.

  • Confirmation of Fragmentation: A synthetic peptide corresponding to the putative O-methylated serine sequence must be analyzed by the same LC-MS/MS methods as the biological sample. The retention time and fragmentation pattern (MS/MS spectrum) must match perfectly.

  • Ruling out Isobaric Interferences: It is equally important to synthesize peptides with potential isobaric modifications. For example, if a methylated serine is suspected near a lysine, a synthetic peptide with methylation on the lysine should also be analyzed to confirm that its fragmentation pattern is distinct.[7]

cluster_validation Validation Workflow cluster_ms Advanced MS cluster_silac In Vivo Confirmation start Start: Putative Ser-O-Me Peptide Identified synth_pep Synthesize Peptides: 1. Putative Ser(Me) Peptide 2. Potential Isobaric Peptides (e.g., Lys(Me)) start->synth_pep ms2 High-Res MS/MS (CID, HCD, ETD) start->ms2 lc_ms LC-MS/MS Analysis of Synthetic Peptides synth_pep->lc_ms compare Compare Spectra: Biological vs. Synthetic lc_ms->compare heavy_silac Heavy Methyl SILAC (¹³CD₃-Methionine) compare->heavy_silac Match? ms3 MS³ on Ambiguous Fragments ms2->ms3 ms3->compare mass_shift Observe Expected Mass Shift (+17 Da) heavy_silac->mass_shift conclusion Confident Identification of Serine O-Methylation mass_shift->conclusion

Caption: A rigorous workflow for identifying Serine O-methylation.

Section 4: Potential Biological Significance and Future Directions

While confirmed examples of protein serine O-methylation are scarce, we can hypothesize its functional consequences by drawing parallels with other modifications to the serine hydroxyl group.

  • Steric and Chemical Properties: Unlike phosphorylation, which adds a bulky, negatively charged group, or glycosylation, which adds a large, uncharged sugar moiety, O-methylation adds a small, neutral, and hydrophobic methyl group.[6] This subtle change would not dramatically alter the local charge but could:

    • Block Other Modifications: O-methylation would sterically hinder or prevent phosphorylation or glycosylation at the same serine residue, acting as a permanent "cap." This could lock a protein in a specific functional state.

    • Alter Local Conformation: The addition of a methyl group, while small, can restrict the rotational freedom of the amino acid side chain, potentially influencing the local peptide backbone conformation and altering protein structure.[14]

    • Create Novel Binding Pockets: The methyl group could create a new hydrophobic interaction surface, facilitating the recruitment of specific "reader" proteins that contain domains capable of recognizing O-methylated serine. This is analogous to how bromodomains and chromodomains recognize acetylated and methylated lysines, respectively.

  • Future Research: The path forward requires a dedicated and unbiased search for this modification.

    • Proteome-wide Screens: The application of heavy methyl SILAC combined with advanced MS on a proteome-wide scale is the most promising strategy for discovering novel, bona fide serine O-methylation sites.[13]

    • Enzyme Discovery: Once validated sites are identified, efforts can focus on identifying the responsible "writer" (methyltransferase) and "eraser" (demethylase) enzymes, which are currently unknown for this PTM on proteins.

    • Functional Characterization: Upon confirmation of a protein target and its modifying enzymes, traditional molecular biology techniques (mutagenesis, knockout/knockdown, and functional assays) can be employed to elucidate the precise biological role of the modification.

Conclusion

The O-methylation of serine stands as a frontier in the field of post-translational modifications. It is a modification that is theoretically plausible but has proven to be exceptionally elusive and prone to analytical artifacts. For researchers, scientists, and drug development professionals, the key takeaway is not a list of established functions, but rather a call for methodological rigor. The potential for O-methylation to act as a subtle but permanent regulator of protein function—by blocking other PTMs or creating new interaction surfaces—makes it an intriguing possibility. However, any claim of its discovery must be substantiated by a combination of advanced mass spectrometry, careful use of synthetic standards, and in vivo isotopic labeling. Only through such a meticulous, self-validating approach can we move from speculation to a true understanding of the biological significance of O-methylation on serine.

References

An In-Depth Technical Guide to DL-O-Methylserine (CAS: 19794-53-7): A Key Intermediate in Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-O-Methylserine, a pivotal, non-proteinogenic amino acid derivative. With the CAS number 19794-53-7, this compound has garnered significant interest as a versatile intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system. This document will delve into its chemical properties, synthesis, and analytical characterization, with a primary focus on its strategic application in the development of D-serine transporter inhibitors and its relevance to N-methyl-D-aspartate (NMDA) receptor modulation.

Core Molecular Profile and Physicochemical Properties

This compound, chemically known as 2-amino-3-methoxypropanoic acid, is a racemic mixture of the D- and L-enantiomers.[1][2] The presence of a methyl group on the side-chain hydroxyl group of serine imparts unique chemical characteristics, differentiating it from its parent amino acid and rendering it a valuable chiral building block in organic synthesis.[3][4]

PropertyValueSource(s)
CAS Number 19794-53-7[2]
Molecular Formula C₄H₉NO₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance White to off-white powder/crystal
Melting Point 210-215 °C[2]
Boiling Point 260.6 °C at 760 mmHg[2]
Solubility Soluble in waterInferred from structure
SMILES COCC(C(=O)O)N[1]
InChI Key KNTFCRCCPLEUQZ-UHFFFAOYSA-N[1]

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity. The most common synthetic route starts from methyl acrylate.

Synthetic Workflow

The synthesis can be logically divided into three main stages: bromomethoxylation of the acrylate precursor, ammonolysis to introduce the amino group, and subsequent purification.

G cluster_0 Stage 1: Bromomethoxylation cluster_1 Stage 2: Ammonolysis cluster_2 Stage 3: Purification A Methyl Acrylate B Methyl α,β-dibromopropionate A->B  Br₂ C Methyl α-bromo-β-methoxypropionate B->C  NaOCH₃ / CH₃OH D This compound (Crude) C->D  NH₄OH (aq), Heat E This compound (Pure) D->E  Crystallization

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of serine and its derivatives.[5]

Materials:

  • Methyl acrylate

  • Methanol

  • Mercuric acetate

  • Potassium bromide

  • Chloroform

  • Anhydrous magnesium sulfate

  • Sodium hydroxide

  • Sulfuric acid

  • Ether

  • Concentrated ammonium hydroxide

  • 48% Hydrobromic acid

Procedure:

  • Preparation of Methyl α-bromo-β-methoxypropionate:

    • In a suitable flask, dissolve methyl acrylate in methanol.

    • Add mercuric acetate to the solution and allow it to stand for several days with occasional shaking.[5]

    • Cool the flask in an ice bath and add a solution of potassium bromide in water with stirring.

    • Extract the resulting oil with chloroform. Combine the chloroform extracts, wash with water, and dry over anhydrous magnesium sulfate.[5]

    • Filter the solution and warm it to 50°C.

    • Expose the beaker to a strong light source and add bromine dropwise with stirring, maintaining the temperature below 55°C.[5]

    • After the reaction is complete, cool the mixture and filter to remove mercuric bromide. The filtrate contains the crude methyl α-bromo-β-methoxypropionate.

  • Saponification to α-Bromo-β-methoxypropionic acid:

    • To the crude ester, add a solution of sodium hydroxide and stir for several hours at a temperature below 30°C.

    • Neutralize the solution with sulfuric acid and extract the product with ether.[5]

    • Remove the ether under reduced pressure to obtain the crude α-bromo-β-methoxypropionic acid.

  • Ammonolysis to this compound:

    • Heat the crude α-bromo-β-methoxypropionic acid with concentrated ammonium hydroxide in a sealed autoclave at 90-100°C for 10-15 hours.[5]

    • Concentrate the resulting solution to a thick syrup under reduced pressure.

    • Add water and re-concentrate to dryness.

    • Reflux the resulting cake with 48% hydrobromic acid for 2.5 hours to hydrolyze any remaining ester groups and remove impurities.

    • Concentrate the solution and cool to crystallize the crude product.

    • Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons, the methylene protons adjacent to the ether oxygen, the alpha-proton, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methoxy carbon, the methylene carbon, the alpha-carbon, and the carbonyl carbon.

Predicted NMR Chemical Shifts (in D₂O):

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-OCH₃~3.4~59
-CH₂-~3.8~72
α-CH~3.9~57
-COOH-~174

Note: Predicted values are based on the structure and known shifts for similar compounds. Actual shifts may vary depending on the solvent and pH.

Chromatography:

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the racemic mixture. Chiral HPLC is required for the separation and quantification of the individual D- and L-enantiomers (see Section 5.2 for a detailed protocol).[6][7]

Biological Significance and Applications in Drug Discovery

The primary utility of this compound in drug development lies in its role as a chiral precursor for the synthesis of compounds that modulate the D-serine signaling pathway.[3][4]

The D-Serine Signaling Pathway

D-serine is a key neuromodulator in the central nervous system, acting as the primary co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[8][9] The activation of NMDA receptors requires the simultaneous binding of glutamate and a co-agonist (either D-serine or glycine).[8] This process is fundamental to synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating this pathway in a range of neurological disorders.[10][11]

The concentration of D-serine in the synaptic cleft is tightly regulated by its synthesis, degradation, and transport.

  • Synthesis: D-serine is synthesized from L-serine by the enzyme serine racemase (SRR).[12]

  • Transport: Several amino acid transporters, including Alanine-Serine-Cysteine Transporter 1 (ASCT1) and ASCT2, are involved in the uptake and release of D-serine, thereby controlling its availability at the synapse.[13]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening L_Serine_neuron L-Serine SRR Serine Racemase (SRR) L_Serine_neuron->SRR D_Serine_neuron D-Serine D_Serine_neuron->NMDA_R Co-agonist Binding D_Serine_transporter D-Serine Transporter (e.g., ASCT1/2) D_Serine_neuron->D_Serine_transporter Uptake SRR->D_Serine_neuron

Caption: Simplified D-Serine signaling at the synapse.

Rationale for D-Serine Transporter Inhibitors

Given the link between excessive NMDA receptor activation and neurotoxicity, inhibiting D-serine transporters presents a promising therapeutic strategy. By blocking the re-uptake of D-serine from the synapse, these inhibitors can modulate the levels of this co-agonist, thereby fine-tuning NMDA receptor activity. This approach is being explored for the treatment of conditions such as diabetic retinopathy and glaucoma, where excitotoxicity is a known pathological mechanism.[8]

This compound serves as a valuable starting material for the synthesis of these inhibitors. Its chiral nature allows for the stereoselective synthesis of either the D- or L-enantiomer of the final inhibitor, which is crucial as biological activity is often enantiomer-specific. The methoxy group provides a stable protecting group for the side-chain hydroxyl, preventing unwanted side reactions during subsequent synthetic transformations.

Direct Biological Effects of this compound

While its primary role is as a synthetic intermediate, some studies have investigated the direct biological effects of this compound. In Escherichia coli, it has been shown to inhibit growth by interfering with the biosynthesis of threonine and methionine. This effect is characterized by a "linear" increase in optical density without an increase in cell count, as the cells elongate but do not divide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.

Quality Control: Purity Assessment by HPLC

Objective: To determine the chemical purity of a synthesized batch of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample solution.

  • Run a gradient elution, for example: 5% to 95% B over 20 minutes.

  • Monitor the elution profile at 210 nm.

  • The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Chiral Separation of D- and L-Enantiomers by HPLC

Objective: To separate and quantify the D- and L-enantiomers of this compound.[6][7]

Method 1: Chiral Stationary Phase (CSP) HPLC

Materials:

  • This compound sample

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP)

  • HPLC grade methanol

  • HPLC grade water

  • Trifluoroacetic acid (TFA) and/or triethylamine (TEA) as mobile phase additives

Procedure:

  • Prepare the mobile phase, for example, a mixture of methanol and water with 0.1% TFA. The optimal ratio should be determined empirically.[11]

  • Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Prepare a 1 mg/mL sample solution of this compound in the mobile phase.

  • Inject 5-10 µL of the sample.

  • Run the analysis isocratically.

  • Detect the enantiomers using a UV detector at 210 nm. The two enantiomers should elute as separate peaks.

Method 2: Diastereomer Formation with a Chiral Derivatizing Agent

Procedure:

  • React the this compound sample with a chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)) to form diastereomers.[7]

  • Separate the resulting diastereomers on a standard C18 reverse-phase column using a suitable mobile phase gradient (e.g., phosphate buffer and methanol).[7]

  • Detect the diastereomers using a fluorescence or UV detector.

G A This compound Sample B Chiral HPLC Column A->B Injection C Detector (UV) B->C Elution D Separated Enantiomers (D- and L-peaks) C->D Data Acquisition

Caption: Workflow for chiral separation by HPLC.

In Vitro Assay: Assessing Neuroprotection in a Neuronal Cell Culture Model

Objective: To evaluate the neuroprotective effects of a hypothetical D-serine transporter inhibitor (synthesized from this compound) against NMDA-induced excitotoxicity in primary neuronal cultures.[10][11]

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium and supplements

  • NMDA

  • D-serine

  • Test inhibitor compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation and synapse formation.

  • Treatment: Pre-incubate the neuronal cultures with various concentrations of the test inhibitor for 1 hour.

  • Induction of Excitotoxicity: Add a combination of NMDA (e.g., 25 µM) and D-serine (as a co-agonist) to the culture medium to induce excitotoxicity.[10] Include control wells with no NMDA/D-serine and wells with NMDA/D-serine but no inhibitor.

  • Incubation: Incubate the cells for 60 minutes.[10]

  • Recovery: Wash the cells with fresh medium and then return them to their original conditioned medium for a recovery period of 24 hours.

  • Assessment of Cell Viability: Measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available kit, following the manufacturer's instructions.

  • Data Analysis: Express the LDH release in treated wells as a percentage of the LDH release in the NMDA/D-serine-only wells (100% toxicity). A reduction in LDH release indicates a neuroprotective effect of the inhibitor.

Conclusion

This compound is a non-proteinogenic amino acid with significant value as a versatile chiral intermediate in synthetic chemistry. Its primary application lies in the development of modulators for the D-serine signaling pathway, particularly inhibitors of D-serine transporters. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in research and drug discovery. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important compound, facilitating the exploration of new therapeutic strategies for a range of neurological disorders.

References

The Unseen Architects: A Technical Guide to the Discovery and History of O-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical Twenty

In the intricate tapestry of the proteome, the twenty canonical amino acids have long been considered the fundamental building blocks. However, the functional diversity of proteins is vastly expanded through a remarkable array of post-translational modifications (PTMs). Among these, methylation has emerged as a pivotal regulatory mechanism, influencing everything from gene expression to signal transduction. While N-methylation of lysine and arginine residues has been the subject of extensive research, a more subtle, yet potentially profound, modification lies in the O-methylation of amino acid side chains. This guide delves into the discovery, history, and technical intricacies of O-methylated amino acids, providing a comprehensive resource for researchers navigating this emerging frontier of protein chemistry and drug discovery.

I. A Historical Perspective: The Dawn of Protein Methylation

The story of O-methylated amino acids is intrinsically linked to the broader history of protein methylation. The first hints of this modification emerged in the mid-20th century, a period of burgeoning interest in protein chemistry.

The Pioneers: Paik and Kim

The field of protein methylation owes a significant debt to the pioneering work of Dr. Woon Ki Paik and Dr. Sangduk Kim. Their research, beginning in the 1960s, laid the groundwork for our understanding of enzymatic protein methylation.[1] Through a series of meticulous experiments, they demonstrated that the methylation of amino acids was not a random chemical event but a specific, enzyme-catalyzed process.[2] Their early work focused on the methylation of various amino acids, including lysine, arginine, histidine, and dicarboxylic amino acids, establishing the foundation for the entire field.[3] Their 1971 review in Science and their comprehensive 1980 book, "Protein Methylation," remain landmark publications, summarizing the state of knowledge and paving the way for future discoveries.[1][2][4]

The Central Donor: S-Adenosylmethionine (SAM)

A crucial piece of the puzzle was the identification of the universal methyl donor, S-adenosylmethionine (SAM). This activated methionine derivative was found to be the substrate for a vast family of enzymes known as methyltransferases.[5] These enzymes, with their remarkable specificity, catalyze the transfer of a methyl group from SAM to a diverse array of biological molecules, including proteins, nucleic acids, and small molecules.[6] The fundamental reaction involves the nucleophilic attack of a heteroatom in the substrate on the electrophilic methyl group of SAM.

dot graph "SAM_dependent_methylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General mechanism of SAM-dependent methylation.

II. The Emergence of O-Methylated Amino Acids

While N-methylation captured much of the early attention, evidence for the O-methylation of amino acid side chains began to accumulate, albeit more slowly. This modification, targeting the hydroxyl groups of serine, threonine, and tyrosine, and the carboxyl groups of aspartic and glutamic acid, presented a new layer of regulatory complexity.

Naturally Occurring O-Methylated Amino Acids

The definitive identification of naturally occurring O-methylated amino acids as post-translational modifications within proteins has been a more challenging endeavor compared to their N-methylated counterparts. Much of the early literature focuses on the metabolism of free O-methylated amino acids or their synthesis as pharmacological tools.

  • O-Methylserine and O-Methylthreonine: The presence of O-methylserine and O-methylthreonine has been reported in various biological contexts, often as components of natural products with antimicrobial or other bioactive properties. However, their definitive identification as widespread, post-translational modifications in cellular proteins remains an area of active investigation.

  • O-Methyltyrosine: O-methyltyrosine has been identified in certain natural products.[7] In the context of cellular biology, it is more commonly studied as a synthetic analog used to probe the function of tyrosine-dependent pathways. For instance, O-Methyl-D-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[8]

The search for the seminal "first report" of an O-methylated amino acid in a protein is complex. Early studies on protein hydrolysates often revealed a plethora of modified amino acids, but definitively proving their origin as a post-translational modification, rather than an artifact of the analytical procedure, was a significant hurdle.

III. The Enzymatic Machinery: O-Methyltransferases

The enzymes responsible for catalyzing the transfer of a methyl group from SAM to the hydroxyl group of an amino acid are known as O-methyltransferases (OMTs).[9] This is a large and diverse family of enzymes with varied substrate specificities.

Classification and Structure

O-methyltransferases are broadly classified based on their substrates. While many well-characterized OMTs are involved in the secondary metabolism of plants, modifying compounds like flavonoids and phenylpropanoids, the specific enzymes responsible for the O-methylation of protein-bound serine, threonine, and tyrosine are less well-defined in many organisms. Structurally, many SAM-dependent methyltransferases share a common Rossmann-like fold for SAM binding.[10]

dot graph "OMT_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Catalytic mechanism of a protein O-methyltransferase.

Known and Putative Protein O-Methyltransferases

While dedicated protein serine, threonine, or tyrosine O-methyltransferases are not as extensively characterized as their N-methyltransferase counterparts, some examples and candidates are emerging:

  • Protein L-isoaspartate O-methyltransferase (PIMT): This enzyme repairs age-damaged proteins by methylating the free carboxyl group of L-isoaspartyl residues, which can then be converted back to a normal L-aspartyl residue. While this is a carboxyl methylation, it highlights the existence of protein-specific O-methyltransferases.

  • Plant O-Methyltransferases: A vast number of OMTs have been identified in plants, some of which exhibit broad substrate specificity and could potentially methylate protein residues, although this is not their primary characterized function.[7]

  • Bacterial O-Methyltransferases: Bacteria possess a wide array of methyltransferases involved in the biosynthesis of secondary metabolites, some of which include O-methylated amino acid precursors.

The identification and characterization of specific protein O-methyltransferases for serine, threonine, and tyrosine remains a significant area for future research.

IV. Biological Significance and Functional Implications

The functional consequences of O-methylation of amino acid residues in proteins are still being unraveled. Based on our understanding of other PTMs, several potential roles can be hypothesized:

  • Modulation of Protein Structure and Stability: The addition of a methyl group can alter the local hydrophobicity and steric properties of an amino acid residue, potentially influencing protein folding, conformation, and stability.

  • Regulation of Protein-Protein Interactions: The O-methylated residue could either create or block a binding site for other proteins, thus modulating the formation of protein complexes.

  • Control of Enzymatic Activity: For enzymes, O-methylation within or near the active site could directly impact substrate binding or catalysis.

  • "Blocking" Other PTMs: O-methylation of a hydroxyl group would preclude other modifications at that site, such as phosphorylation or glycosylation, adding another layer of regulatory crosstalk.

The use of synthetic O-methylated amino acids in drug design has already demonstrated their potential to enhance the pharmacological properties of peptides, including increased stability, bioavailability, and altered receptor binding affinity.

V. Technical Guide: Synthesis and Analysis of O-Methylated Amino Acids

For researchers and drug developers, the ability to synthesize and analyze O-methylated amino acids and peptides is crucial. This section provides an overview of key experimental methodologies.

Synthesis of O-Methylated Amino Acid Building Blocks

The synthesis of O-methylated amino acids for incorporation into peptides typically involves the protection of the amino and carboxyl groups, followed by methylation of the side-chain hydroxyl group.

Table 1: Common Protecting Groups in O-Methylated Amino Acid Synthesis

Protecting GroupTarget Functional Group
Boc (tert-butyloxycarbonyl)α-Amino
Fmoc (9-fluorenylmethyloxycarbonyl)α-Amino
Methyl or Ethyl esterα-Carboxyl

This protocol outlines a general strategy for the synthesis of Boc-O-methyl-L-threonine.

Step 1: Protection of the Amino Group of L-threonine [3]

  • Dissolve L-threonine in a suitable solvent system (e.g., a mixture of water and dioxane).

  • Add a base, such as sodium bicarbonate or triethylamine, to adjust the pH.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture to isolate Boc-L-threonine.

Step 2: O-Methylation of Boc-L-threonine

  • Dissolve Boc-L-threonine in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Stir the reaction at room temperature or with gentle heating until complete (monitor by TLC).

  • Quench the reaction and perform an aqueous workup to extract the product.

  • Purify the crude product by column chromatography to obtain Boc-O-methyl-L-threonine.

dot graph "Boc_O_methyl_threonine_synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic pathway for Boc-O-methyl-L-threonine.

A similar strategy can be employed for the synthesis of Fmoc-protected O-methylserine.

Step 1: O-Methylation of a Serine Derivative

  • Start with a suitably protected serine derivative, for example, N-trityl-L-serine methyl ester.

  • Dissolve the serine derivative in an appropriate solvent like DMF.

  • Add a base (e.g., NaH) and a methylating agent (e.g., CH₃I).

  • Work up and purify the O-methylated product.

Step 2: Deprotection and Fmoc Protection

  • Selectively deprotect the N-trityl group under acidic conditions.

  • Protect the free amino group with Fmoc-OSu or Fmoc-Cl in the presence of a base.

  • Saponify the methyl ester to yield the final product, Fmoc-O-methyl-L-serine.

Analytical Techniques for Characterization and Quantification

A suite of analytical techniques is essential for the unambiguous identification and quantification of O-methylated amino acids.

Table 2: Key Analytical Techniques for O-Methylated Amino Acids

TechniqueApplication
Mass Spectrometry (MS) Identification and quantification of O-methylated peptides.
Nuclear Magnetic Resonance (NMR) Structural elucidation of synthetic O-methylated amino acids.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of O-methylated amino acids from protein hydrolysates.
Gas Chromatography (GC) Analysis of derivatized O-methylated amino acids.

Mass spectrometry is the cornerstone for identifying post-translational modifications.[11]

  • Mass Shift: O-methylation results in a mass increase of 14.01565 Da per methyl group.

  • Tandem MS (MS/MS): Fragmentation analysis is crucial for localizing the modification. O-methylated serine and threonine residues may exhibit characteristic neutral losses of methanol (32 Da) or formaldehyde (30 Da) in addition to the standard backbone fragmentation. The precise fragmentation pattern can depend on the collision energy and the specific instrument used.[11]

dot graph "MS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for the mass spectrometric analysis of O-methylated peptides.

NMR is indispensable for the structural verification of synthesized O-methylated amino acid derivatives. The chemical shifts of the methyl protons and carbon are characteristic.

Table 3: Approximate 1H and 13C NMR Chemical Shifts for O-Methyl Groups

O-Methylated Amino Acid1H Chemical Shift (ppm) of -OCH₃13C Chemical Shift (ppm) of -OCH₃
O-Methylserine~3.3 - 3.4~59
O-Methylthreonine~3.2 - 3.3~58
O-Methyltyrosine~3.7 - 3.8~55

Note: Chemical shifts can vary depending on the solvent and the specific molecular context.

A robust HPLC method is required for the accurate quantification of O-methylated amino acids in biological samples.

Experimental Protocol Outline:

  • Protein Hydrolysis: Hydrolyze the protein sample under acidic conditions (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

  • Derivatization: Derivatize the amino acids in the hydrolysate to make them detectable by UV or fluorescence. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).

  • HPLC Separation: Separate the derivatized amino acids on a reverse-phase HPLC column (e.g., a C18 column) using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer).

  • Detection and Quantification: Detect the eluting amino acids using a UV or fluorescence detector. Quantify the O-methylated amino acids by comparing their peak areas to those of known standards.

VI. Future Directions and Unanswered Questions

The field of O-methylated amino acids is ripe with opportunities for discovery. Several key questions remain:

  • What is the full extent of protein O-methylation in different organisms? Proteome-wide studies are needed to map the "O-methylome."

  • What are the specific enzymes responsible for protein O-methylation of serine, threonine, and tyrosine? The identification and characterization of these methyltransferases are crucial.

  • What are the functional consequences of these modifications? Elucidating the biological roles of endogenous O-methylation will be a major focus of future research.

  • Can we develop specific inhibitors or probes for protein O-methyltransferases? Such tools would be invaluable for studying the function of these enzymes and as potential therapeutics.

As analytical technologies continue to improve in sensitivity and resolution, we can expect to gain a much deeper understanding of this subtle yet potentially powerful post-translational modification. The study of O-methylated amino acids promises to add a new chapter to our understanding of protein function and regulation, with exciting implications for both basic science and drug development.

References

The Enigmatic Role of DL-O-Methylserine: A Technical Guide to its Potential in Cellular Processes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of DL-O-Methylserine, a synthetic derivative of the amino acid serine. While not a direct participant in core metabolic pathways, its structural similarity to serine positions it as a valuable tool for interrogating and potentially modulating critical cellular functions, particularly within the nervous system. This document will delve into the foundational biochemistry of serine, the significance of its D-isoform in neurotransmission, and the experimental utility of this compound in dissecting these complex processes.

The Centrality of Serine Metabolism in Cellular Function

L-serine, a non-essential amino acid, is a cornerstone of cellular metabolism, contributing to a vast array of biosynthetic pathways.[1][2] Its hydroxyl side chain is a key functional group, participating in protein structure and function as a site for phosphorylation, a fundamental mechanism for regulating protein activity.[1] L-serine is a precursor for the synthesis of other amino acids, including glycine and cysteine, as well as purines and pyrimidines, the building blocks of DNA and RNA.[3][4] Furthermore, it is integral to the folate and methionine cycles, which are crucial for one-carbon metabolism and the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell.[4][5] The metabolic reach of L-serine extends to the production of essential lipids like sphingolipids and phosphatidylserine, which are vital components of cell membranes, particularly in the central nervous system (CNS).[1][6]

The synthesis of L-serine can occur via multiple pathways, with the phosphorylated pathway from the glycolytic intermediate 3-phosphoglycerate being a primary route.[6][7] This metabolic flexibility underscores the cell's reliance on a steady supply of serine for its diverse functions.

D-Serine: A Key Neuromodulator and its Synthesis

Beyond its role in primary metabolism, the stereoisomer of L-serine, D-serine, has emerged as a critical signaling molecule in the brain.[3][6] D-serine functions as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[3][8][9][10][11] For the NMDA receptor to become activated, it requires the binding of both glutamate and a co-agonist, with D-serine being a primary candidate for this role in many brain regions.[3][9][12][13]

The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in both neurons and glial cells.[6][14][15] The activity of serine racemase is a critical control point for regulating the levels of D-serine at the synapse and, consequently, the activity of NMDA receptors.[15][16] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis.[6][14][15]

This compound: A Chemical Probe for Serine-Related Pathways

This compound is a synthetic derivative of serine in which the hydrogen of the hydroxyl group is replaced by a methyl group.[17] This seemingly minor modification has significant implications for its biological activity and renders it a valuable tool for researchers.

Chemical Properties and Synthesis

This compound, with the chemical formula C4H9NO3 and a molecular weight of 119.12 g/mol , is a stable compound available for laboratory use.[17][18][19] Its synthesis can be achieved through various organic chemistry techniques.[20][21]

A Tool for Investigating Serine Metabolism and Transport

Due to its structural similarity to serine, this compound can be used to probe the substrate specificity of enzymes and transporters involved in serine metabolism. For instance, it can be employed in competitive binding assays to identify and characterize transporters responsible for serine uptake into cells.

Modulating Serine Racemase Activity

A key application of serine derivatives is in the study of serine racemase. While not a direct and potent inhibitor itself, the structure of O-methylserine provides a scaffold for the design of more specific and effective inhibitors of this crucial enzyme.[14] For example, L-serine O-sulfate, another serine derivative, has been shown to be a potent inhibitor of serine racemase.[16][22] By blocking the synthesis of D-serine, such inhibitors can be used to investigate the physiological roles of this neuromodulator and to explore therapeutic strategies for conditions associated with NMDA receptor overactivation.[15][16]

Experimental Protocol: In Vitro Inhibition of Serine Racemase

This protocol describes a general approach to assess the inhibitory potential of compounds like this compound or its derivatives on serine racemase activity.

  • Enzyme Preparation: Purified recombinant serine racemase is obtained.

  • Reaction Mixture: A reaction buffer is prepared containing pyridoxal-5'-phosphate (PLP), a divalent cation (e.g., Mg2+), and the substrate L-serine.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of an acid.

  • D-serine Quantification: The amount of D-serine produced is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescent detection after derivatization.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Causality: This self-validating system directly measures the impact of the test compound on the enzymatic conversion of L-serine to D-serine. The inclusion of a positive control (a known inhibitor) and a negative control (vehicle) ensures the reliability of the results.

Diagram: Serine Racemase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Serine Racemase Reaction_Mix Incubate at 37°C Enzyme->Reaction_Mix Substrate L-Serine, PLP, Mg2+ Substrate->Reaction_Mix Inhibitor This compound (or derivative) Inhibitor->Reaction_Mix Termination Terminate Reaction Reaction_Mix->Termination Quantification HPLC Quantification of D-Serine Termination->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for assessing serine racemase inhibition.

Potential Roles in Modulating NMDA Receptor Function

Given the central role of D-serine as an NMDA receptor co-agonist, compounds that interfere with its synthesis or transport have the potential to modulate NMDA receptor activity. While this compound itself is not a direct agonist or antagonist, its use in the development of D-serine transporter inhibitors is a key area of interest.[20][23] By blocking the reuptake of D-serine from the synaptic cleft, such inhibitors could prolong its presence and enhance NMDA receptor activation. This approach is being explored for therapeutic interventions in conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[24]

Conversely, as a precursor for inhibitors of D-serine synthesis, it contributes to strategies aimed at reducing NMDA receptor activity, which could be beneficial in conditions of excitotoxicity, such as stroke and neurodegenerative diseases.[16]

Diagram: Modulation of NMDA Receptor Signaling

G cluster_glia Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Co-agonist Site Glutamate->NMDAR:f1 L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Substrate D_Serine D-Serine Serine_Racemase->D_Serine Synthesizes D_Serine->NMDAR:f2 Binds Transporter D-Serine Transporter D_Serine->Transporter Uptake

Caption: D-serine synthesis, release, and action at the NMDA receptor.

Summary of Potential Cellular Roles and Research Applications

The following table summarizes the key potential roles and applications of this compound in cellular processes based on the current understanding.

Area of Investigation Potential Role/Application of this compound Underlying Rationale
Serine Metabolism Probe for enzyme and transporter specificity.Structural analog of serine.
Neurotransmission Precursor for the synthesis of D-serine transporter inhibitors.Modulation of synaptic D-serine levels to enhance NMDA receptor function.
Neuroprotection Scaffold for the design of serine racemase inhibitors.Reduction of D-serine synthesis to mitigate NMDA receptor-mediated excitotoxicity.
Drug Development A versatile pharmaceutical intermediate.[20]Its chemical structure allows for modification to create novel bioactive molecules.[20]

Conclusion and Future Directions

This compound, while not a direct player in the cellular orchestra, serves as a crucial tuning fork for researchers investigating the complex melodies of serine metabolism and neurotransmission. Its primary role lies in its utility as a chemical tool and a building block for more sophisticated modulators of serine-related pathways. The insights gained from using this compound and its derivatives are instrumental in advancing our understanding of neurological function and dysfunction.

Future research should focus on developing more potent and specific inhibitors and modulators based on the O-methylserine scaffold. Furthermore, exploring the potential for O-methylated amino acids to have direct, albeit subtle, biological effects could open new avenues of investigation. As our understanding of the intricate roles of D-amino acids in biology continues to expand, the importance of chemical probes like this compound will undoubtedly grow, paving the way for novel therapeutic strategies for a host of challenging diseases.

References

DL-O-Methylserine as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to DL-O-Methylserine: A Non-Proteinogenic Amino Acid in Drug Discovery and Chemical Synthesis

Abstract

This compound, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly for its pivotal role as a versatile intermediate in pharmaceutical and chemical synthesis.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into its primary application in the development of D-serine transporter inhibitors and explores its potential, though less characterized, interactions with biological systems, drawing upon the broader understanding of serine metabolism and non-proteinogenic amino acids in drug discovery.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's utility and scientific context.

Introduction to this compound

This compound is a derivative of the amino acid serine, where the hydrogen of the hydroxyl group is replaced by a methyl group.[4][5] As a non-proteinogenic amino acid, it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis.[2][6] The introduction of non-proteinogenic amino acids into peptide-based drug candidates is a powerful strategy to enhance their therapeutic properties, such as stability, potency, and bioavailability.[2][3] this compound's primary significance lies in its role as a key building block in the synthesis of more complex molecules, most notably D-serine transporter inhibitors.[1][7]

Chemical Properties and Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological studies.

PropertyValueSource(s)
IUPAC Name 2-amino-3-methoxypropanoic acid[4]
Molecular Formula C₄H₉NO₃[4][5]
Molecular Weight 119.12 g/mol [4][5]
CAS Number 19794-53-7[4][5]
Appearance White to off-white powder[5]
Melting Point 210-215 °C[8]
SMILES COCC(C(=O)O)N[4]
InChI Key KNTFCRCCPLEUQZ-UHFFFAOYSA-N[4]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step chemical process. The following protocol is adapted from established methods and patents, providing a detailed workflow for its laboratory-scale preparation.[7]

Experimental Protocol: Synthesis of this compound

This protocol outlines a common synthetic route to this compound.

Materials:

  • Methyl acrylate

  • Bromine

  • Methanol

  • Sodium methoxide

  • Ammonia solution

  • Standard laboratory glassware and equipment (reaction flask, dropping funnel, condenser, rotary evaporator, etc.)

Procedure:

  • Bromination of Methyl Acrylate: In a reaction flask equipped with a dropping funnel and condenser, add methyl acrylate. While maintaining the temperature at approximately 55°C, slowly add bromine dropwise. Continue the reaction for 1 hour. The bromine adds across the double bond of the methyl acrylate.

  • Removal of Excess Bromine: After the reaction is complete, remove the excess bromine by distillation under reduced pressure.

  • Methoxylation: To the resulting residue, add methanol and cool the mixture to approximately -17°C. Slowly add sodium methoxide to the cooled solution. Allow the reaction to proceed for several hours. In this step, the methoxide ion displaces one of the bromine atoms.

  • Ammonolysis: Remove the methanol by distillation under reduced pressure. To the reaction mixture, add a concentrated ammonia solution and stir at room temperature for approximately 3 hours. The ammonia displaces the remaining bromine atom, forming the amino group.

  • Crystallization and Isolation: Concentrate the reaction mixture to induce crystallization. The solid this compound can then be isolated by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Causality Behind Experimental Choices:

  • The dropwise addition of bromine at a controlled temperature is crucial to prevent runaway reactions and the formation of byproducts.

  • The use of a strong base like sodium methoxide is necessary to facilitate the nucleophilic substitution of the bromine atom.

  • Ammonolysis is a standard method for introducing an amino group. The reaction is typically carried out in a sealed vessel if heating is required, but in this case, it proceeds at room temperature.

  • Concentrated crystallization is a straightforward method for isolating the final product from the reaction mixture.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Methyl Acrylate B Bromination (+ Br2) A->B C Crude Dibromoester B->C D Methoxylation (+ NaOMe/MeOH) C->D E Bromo-methoxy Ester D->E F Ammonolysis (+ NH3) E->F G Crude this compound F->G H Crystallization G->H I Filtration & Washing H->I J Drying I->J K Pure this compound J->K Characterization

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (119.12 g/mol ).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra would show characteristic peaks for the methyl, methylene, and methine protons and carbons.

Role in the Synthesis of D-Serine Transporter Inhibitors

The most significant application of this compound is as a precursor in the synthesis of D-serine transporter inhibitors.[1][7] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[10][11] The levels of D-serine in the synapse are tightly regulated by transporters, and inhibiting these transporters can increase synaptic D-serine concentrations, thereby enhancing NMDA receptor function. This approach is being explored for the treatment of various neurological and psychiatric disorders.[10]

General Synthesis Scheme

The synthesis of D-serine transporter inhibitors from this compound typically involves several steps, including the resolution of the racemic mixture to obtain the desired stereoisomer, followed by further chemical modifications.

G A This compound B Chiral Resolution A->B C D-O-Methylserine or L-O-Methylserine B->C D Functional Group Protection C->D E Protected O-Methylserine D->E F Coupling Reactions & Further Modifications E->F G D-Serine Transporter Inhibitor F->G

Caption: Generalized workflow for the synthesis of D-serine transporter inhibitors from this compound.

Potential Biological Activities and Mechanisms of Action

While primarily used as a synthetic intermediate, the structural similarity of this compound to L-serine and D-serine suggests potential, though largely uninvestigated, biological activities.

Interaction with Serine Dehydratase

Serine dehydratase is an enzyme that catalyzes the deamination of L-serine to pyruvate.[12] Substrate analogs of serine are known to inhibit this enzyme.[12] It is plausible that this compound could act as a competitive inhibitor of serine dehydratase due to its structural resemblance to the natural substrate. However, to the best of our knowledge, specific kinetic studies to determine the inhibition constant (Ki) of this compound for serine dehydratase have not been published.

Proposed Mechanism of Inhibition:

This compound would likely bind to the active site of serine dehydratase in a manner similar to L-serine. However, the presence of the O-methyl group would prevent the catalytic dehydration reaction from occurring, thus blocking the enzyme's activity.

Modulation of NMDA Receptor Signaling

Given that this compound is a precursor to D-serine transporter inhibitors, its ultimate pharmacological effect, when used in this context, is the modulation of NMDA receptor signaling. By increasing the synaptic concentration of D-serine, these inhibitors enhance the activation of NMDA receptors.[10]

NMDA Receptor Signaling Pathway:

The activation of NMDA receptors leads to an influx of Ca²⁺ into the postsynaptic neuron, which triggers a cascade of downstream signaling events. One of the key pathways involves the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK pathway, ultimately leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[13][14] Activated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival.[13][14]

G cluster_pathway NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR DSerine D-Serine DSerine->NMDAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx CaMKII CaMKII Ca2_influx->CaMKII Ras_ERK Ras-ERK Pathway Ca2_influx->Ras_ERK CREB CREB CaMKII->CREB Ras_ERK->CREB pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) pCREB->Gene_Expression

Caption: Simplified NMDA receptor signaling pathway leading to CREB activation.

Experimental Protocols for In Vitro Evaluation

The following are generalized protocols that can be adapted for the in vitro evaluation of this compound and its derivatives.

Protocol: Serine Dehydratase Inhibition Assay

This spectrophotometric assay measures the activity of serine dehydratase by quantifying the production of pyruvate.

Materials:

  • Purified serine dehydratase

  • L-serine (substrate)

  • This compound (potential inhibitor)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of L-serine, this compound, and NADH in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADH, LDH, and varying concentrations of this compound. Include control wells with no inhibitor.

  • Enzyme Addition: Add serine dehydratase to all wells except for the no-enzyme control.

  • Initiate Reaction: Start the reaction by adding L-serine to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of pyruvate formation.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.[15]

Protocol: Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound or its derivatives on a relevant cell line (e.g., neuronal cells).[4][12]

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Conclusion and Future Perspectives

This compound is a valuable non-proteinogenic amino acid with a well-established role as a chemical intermediate in the synthesis of D-serine transporter inhibitors.[1] Its utility in constructing complex, pharmacologically active molecules underscores the importance of non-standard amino acids in modern drug discovery.[2][3] While the direct biological activities of this compound are not yet extensively characterized, its structural similarity to serine suggests potential interactions with serine-metabolizing enzymes, a hypothesis that warrants further investigation. Future research should focus on elucidating the specific biochemical and pharmacological profile of this compound to uncover any intrinsic therapeutic potential beyond its role as a synthetic precursor.

References

An In-Depth Technical Guide on the In Vitro Metabolic Fate of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of DL-O-Methylserine, a non-proteinogenic amino acid analog. Understanding the metabolic stability and pathways of such analogs is critical for assessing their therapeutic potential and safety profiles.[1][2] This document details the strategic selection of in vitro models, outlines robust experimental protocols, and discusses advanced analytical techniques for metabolite identification. By integrating established methodologies with mechanistic insights, this guide serves as an essential resource for researchers in drug discovery, biochemistry, and pharmacology. We will explore key metabolic routes including O-demethylation, oxidative deamination, and racemization, providing the scientific rationale behind each experimental design choice.

Introduction: The Scientific Imperative

This compound is a derivative of the amino acid serine, featuring a methyl group on the side-chain hydroxyl moiety.[3][4] This structural modification can significantly alter its biological activity and metabolic profile compared to its endogenous counterpart. As with many novel chemical entities, a thorough characterization of its metabolic fate is a prerequisite for any further development.[5] The primary objectives of an in vitro investigation are to determine the compound's metabolic stability, identify the major metabolites formed, and elucidate the enzymatic pathways responsible for its biotransformation.

This guide focuses on a multi-tiered in vitro approach, beginning with broad screening models like human liver microsomes and hepatocytes, followed by specific assays using recombinant enzymes to confirm mechanistic hypotheses.

Hypothesized Metabolic Pathways of this compound

Based on the chemical structure of this compound, several metabolic transformations are plausible. The presence of a methyl ether, an amine group, and a chiral center suggests three primary routes of metabolism.

  • O-Demethylation: The methoxy group is a common target for Cytochrome P450 (CYP) enzymes.[6][7] This reaction would yield serine and formaldehyde.[8][9] The mechanism typically involves hydroxylation of the methyl group, followed by spontaneous decomposition.[7][8]

  • Oxidative Deamination: The D-enantiomer of the racemic mixture is a potential substrate for D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[10][11][12] This would convert D-O-Methylserine into 3-methoxypyruvate, ammonia, and hydrogen peroxide.[13]

  • Racemization: Serine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the interconversion of L-serine and D-serine.[14][15][16] It is conceivable that this enzyme could act on either enantiomer of O-Methylserine, altering the D/L ratio.

These pathways are not mutually exclusive and may occur concurrently in a complex biological system.

MetabolicPathways cluster_dl Parent Compound cluster_metabolites Potential Metabolites This compound This compound L-O-Methylserine L-O-Methylserine This compound->L-O-Methylserine D-O-Methylserine D-O-Methylserine This compound->D-O-Methylserine L-O-Methylserine->D-O-Methylserine Serine Racemase D-Serine D-Serine D-O-Methylserine->D-Serine CYP450 (O-Demethylation) 3-Methoxy-pyruvate 3-Methoxy-pyruvate D-O-Methylserine->3-Methoxy-pyruvate D-Amino Acid Oxidase L-Serine L-Serine Formaldehyde Formaldehyde

Caption: Hypothesized metabolic pathways for this compound.

Experimental Strategy: A Tiered Approach

A logical workflow is essential for efficiently characterizing the metabolic profile. This guide proposes a tiered strategy that moves from general screening to specific, hypothesis-driven experiments.

Workflow cluster_tier1 Tier 1: Stability & Broad Screening cluster_tier2 Tier 2: Metabolite Identification cluster_tier3 Tier 3: Mechanistic Confirmation T1_Heps Hepatocyte Stability Assay T2_MetID Metabolite ID (LC-MS/MS) T1_Heps->T2_MetID If unstable T1_Microsomes Microsomal Stability Assay T1_Microsomes->T2_MetID If unstable T3_CYP Recombinant CYP Enzymes T2_MetID->T3_CYP Demethylation observed T3_DAO Recombinant DAAO Assay T2_MetID->T3_DAO Keto-acid observed T3_SR Recombinant Serine Racemase T2_MetID->T3_SR Racemization suspected

Caption: A tiered experimental workflow for metabolic investigation.

Core Methodologies: Detailed Protocols

Hepatocyte Metabolic Stability Assay

Rationale: Cryopreserved human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes and cofactors, providing a highly relevant physiological model.[5][17][18] This assay determines the intrinsic clearance of a compound.

Protocol:

  • Preparation: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Resuspend viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[5][19]

  • Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, concentration ≤ 0.1% final).[5] Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

  • Incubation: Incubate the cell suspension in a shaking water bath or on a plate rocker at 37°C to ensure uniform mixing.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the cell suspension.[5][17]

  • Reaction Quenching: Immediately terminate the metabolic reaction by adding the aliquot to a tube containing a quenching solution, typically 2-3 volumes of ice-cold acetonitrile with an internal standard.[17][20]

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.[20]

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.[21]

Liver Microsome Stability Assay

Rationale: Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of CYP450 enzymes.[19] This assay is specifically useful for investigating the role of CYPs in the metabolism of a compound, particularly for oxidative reactions like O-demethylation.[7][22]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL), and this compound (1 µM). Pre-warm this mixture to 37°C.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase). The final volume should be around 200 µL.

  • Incubation: Incubate at 37°C.

  • Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench with ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Process samples as described in the hepatocyte protocol (4.1.6 - 4.1.7) for LC-MS/MS analysis.

Metabolite Identification using LC-MS/MS

Rationale: High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for identifying and structurally elucidating metabolites.[23][24][25] It offers high sensitivity and specificity, allowing for the detection of metabolites even at low concentrations.[21][26]

Protocol:

  • Chromatographic Separation: Inject the processed samples from the stability assays onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography). Use a gradient elution with solvents like water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to fragment ions and obtain structural information).

  • Data Analysis: Process the data using specialized software. Look for potential metabolite masses based on predicted biotransformations (e.g., demethylation: -14 Da; deamination followed by reduction: -1 Da). Compare fragmentation patterns of suspected metabolites with the parent compound to confirm structural similarities.

Data Analysis and Interpretation

Metabolic Stability Calculations

The disappearance of the parent compound over time is used to calculate key metabolic stability parameters.

  • Plotting: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Elimination Rate Constant (k): The slope of the linear regression of this plot is the elimination rate constant (-k).

  • Half-Life (t½): Calculated using the formula: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint): This represents the metabolic clearance rate in the in vitro system.[5]

ParameterFormulaDescription
Half-Life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (0.693 / t½) * (mL incubation / mg protein)Volume of matrix cleared of the compound per unit time.
Interpreting Metabolite Data

The identification of specific metabolites provides direct evidence for the active metabolic pathways.

  • Detection of Serine: The presence of a peak corresponding to the mass of serine, alongside the disappearance of O-Methylserine, strongly suggests O-demethylation .

  • Detection of 3-Methoxy-pyruvate: Identification of the corresponding α-keto acid is a hallmark of oxidative deamination , likely mediated by D-amino acid oxidase.

  • Chiral Analysis: A change in the D/L ratio of O-Methylserine over time, as determined by chiral chromatography, would indicate the involvement of serine racemase .

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the in vitro metabolic fate of this compound. The results from these studies will establish its metabolic stability, identify its primary metabolites, and pinpoint the key enzymes involved in its biotransformation. This information is invaluable for predicting in vivo pharmacokinetics and potential drug-drug interactions. Future work could involve using recombinant enzymes to confirm the roles of specific CYPs, DAAO, and serine racemase, as well as conducting reaction phenotyping to determine the relative contribution of each pathway.

References

An In-depth Technical Guide on the Natural Occurrence of O-methylated Serine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-methylated serine derivatives represent a unique class of non-proteinogenic amino acids with emerging significance in biochemistry and drug discovery. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of these fascinating molecules. We delve into the enzymatic machinery responsible for their formation, primarily focusing on S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, purification, and characterization of O-methylated serine derivatives from natural sources, employing techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide a foundational understanding and practical insights to accelerate research and development in this promising area.

Introduction: The Significance of O-methylated Serine

O-methylated serine is an amino acid derivative where the hydrogen of the hydroxyl group of serine is replaced by a methyl group.[1] This seemingly simple modification imparts unique physicochemical properties to the molecule, influencing its biological role and making it a valuable building block in natural product biosynthesis and a potential lead for therapeutic development.

One of the most well-documented roles of an O-methylated serine derivative, specifically O-methyl-L-serine, is as a crucial precursor in the biosynthesis of potent antitumor antibiotics.[2] This highlights the importance of understanding the natural pathways that lead to the formation of such specialized metabolites. The methylation of the serine hydroxyl group is a key step that directs the downstream biosynthetic machinery towards the production of complex and bioactive molecules.

This guide will explore the known natural sources of O-methylated serine derivatives, the enzymatic basis for their synthesis, their diverse biological activities, and the analytical techniques required for their study.

Natural Distribution of O-methylated Serine Derivatives

While not as ubiquitous as their canonical amino acid counterparts, O-methylated serine derivatives have been identified in a range of organisms, from microorganisms to marine invertebrates. Their presence is often associated with the production of specialized secondary metabolites.

Microbial Sources: Bacteria and Fungi

Microorganisms are a rich source of unique natural products, and O-methylated serine derivatives are no exception. They are often incorporated into larger, complex molecules with significant biological activities.

  • Bacteria: Certain bacteria are known to produce antibiotics that contain O-methyl-L-serine as a structural component. The enzymatic machinery for serine O-methylation is present in these organisms, enabling them to create this specialized building block.[3] For example, the biosynthesis of some DNA-binding antitumor agents in Myxococcus xanthus involves an O-methyltransferase.[3]

  • Fungi: Fungi are prolific producers of bioactive secondary metabolites, including cyclic peptides.[4] Some of these peptides have been found to incorporate O-methylated amino acids, including derivatives of serine. For instance, the cyclic tetrapeptide westertide A, isolated from the fungus Aspergillus westerdijkiae, contains an O-methyl-tyrosine residue, highlighting the potential for O-methylation of other hydroxyl-containing amino acids like serine in fungal metabolic pathways.[5] The inclusion of such modified amino acids can significantly impact the peptide's conformation and biological activity.[4]

Marine Invertebrates

The marine environment is a vast reservoir of novel chemical structures with therapeutic potential.[6][7][8][9] Marine sponges, in particular, are known to produce a wide array of bioactive peptides.[10] While direct isolation of free O-methylated serine is not extensively documented, the presence of O-methylated amino acids within complex peptides from marine organisms suggests their existence as metabolic intermediates. The structural diversity of peptides from marine sponges often includes non-proteinogenic amino acids, and O-methylation is a known modification.[10]

Plants

Plants produce a vast array of secondary metabolites for defense and signaling.[11] While O-acetylserine (OAS) is a well-known intermediate in cysteine biosynthesis and sulfur metabolism in plants, the direct natural occurrence of O-methylserine is less characterized.[1][12][13][14][15] However, the enzymatic machinery for O-methylation is widespread in plants, primarily involving S-adenosylmethionine (SAM)-dependent O-methyltransferases that act on a variety of substrates, including flavonoids.[1][14] This suggests that the potential for serine O-methylation exists within the plant kingdom, possibly as part of specialized metabolic pathways that have yet to be fully elucidated.

Biosynthesis: The Role of SAM-dependent O-methyltransferases

The primary mechanism for the formation of O-methylated serine derivatives in nature is through the enzymatic transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM).[1][12] This reaction is catalyzed by a class of enzymes known as SAM-dependent O-methyltransferases (OMTs).[3][16]

The general reaction can be summarized as follows:

L-serine + S-adenosyl-L-methionine ---(Serine O-methyltransferase)---> O-methyl-L-serine + S-adenosyl-L-homocysteine

Biosynthesis L_Serine L-Serine Enzyme Serine O-Methyltransferase L_Serine->Enzyme SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme O_Methyl_Serine O-Methyl-L-serine SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->O_Methyl_Serine Enzyme->SAH

Bacterial OMTs involved in antibiotic production are examples of Class I-like SAM-dependent O-methyltransferases.[3] These enzymes exhibit specificity for their substrates, ensuring the precise methylation of the serine hydroxyl group. The study of these enzymes, including their gene and protein sequences, is crucial for understanding and potentially manipulating the biosynthesis of valuable natural products.[10][17]

Biological Activities and Therapeutic Potential

The known biological activities of O-methylated serine derivatives are primarily linked to the parent compounds in which they are found. However, the unique properties of these modified amino acids themselves suggest potential for direct pharmacological applications.

Antimicrobial and Antifungal Activity

Several studies have investigated the antimicrobial properties of amino acid derivatives. While a study on various amino acid methyl esters showed low antimicrobial effects, it suggested that further modifications could enhance their activity.[2][12][18][19] The incorporation of N-methylated amino acids into antimicrobial peptides has been shown to modulate their therapeutic properties, sometimes leading to increased activity, particularly against certain Gram-negative bacteria.[20] Cyclic peptides isolated from fungi, which may contain modified amino acids, are also being explored as a promising source of new antifungal agents.[4][21]

Cytotoxic and Antitumor Activity

As previously mentioned, O-methyl-L-serine is a key building block for a class of potent antitumor antibiotics. This inherently links O-methylated serine to anticancer activity. The investigation of synthetic amino acid methyl esters has also included cytotoxicity testing against cancer cell lines.[2][12][18][19]

Neurological and Other Activities

Fmoc-O-methyl-L-serine is utilized in neuroscience research, particularly in studies related to neurotransmitter systems.[22] This suggests a potential role for O-methylated serine derivatives in modulating neurological functions.

Methodologies for Study and Characterization

The study of O-methylated serine derivatives requires robust methods for their extraction from natural sources and their subsequent purification and characterization.

Extraction and Purification

The extraction of non-proteinogenic amino acids like O-methylserine from microbial cultures or other biological matrices is a critical first step.

Protocol 1: General Extraction of Amino Acids from Microbial Cultures

  • Cell Harvesting: Centrifuge the microbial culture to pellet the cells.

  • Washing: Wash the cell pellet with a suitable buffer, such as 150 mM aqueous ammonium formate, to remove residual growth media.[2]

  • Cell Lysis: Resuspend the washed cells in an extraction solvent. A common method involves protein precipitation with 10% aqueous trichloroacetic acid (TCA).[19][23][24][25]

  • Homogenization: For solid samples, homogenization using methods like bead beating or sonication is necessary.[2]

  • Centrifugation: Centrifuge the lysate to separate the soluble fraction (containing free amino acids) from the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant for further analysis.

  • Purification (Optional): Depending on the complexity of the extract and the desired purity, further purification steps such as solid-phase extraction (SPE) or ion-exchange chromatography may be employed.

ExtractionWorkflow Start Microbial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Wash Washing Harvest->Wash Lyse Cell Lysis (e.g., TCA) Wash->Lyse Separate Separation (Centrifugation) Lyse->Separate Supernatant Collect Supernatant (Free Amino Acids) Separate->Supernatant Pellet Protein/Debris Pellet Separate->Pellet Analyze Analysis (HPLC, MS, NMR) Supernatant->Analyze

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of O-methylated serine derivatives.

5.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating amino acids. For underivatized amino acids, which can be challenging to retain on standard reversed-phase columns, mixed-mode chromatography is a valuable approach.

Protocol 2: HPLC Analysis of Underivatized Amino Acids

  • Column: A mixed-mode column combining reversed-phase and cation-exchange mechanisms.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at a controlled pH).[26]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, for higher specificity and sensitivity, coupling to a mass spectrometer (LC-MS).[26][27][28][29][30]

5.2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the detection and quantification of O-methylserine.[27][29][30]

Table 1: Example LC-MS/MS Parameters for O-methylserine Analysis

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)120.06
Product Ions (m/z)74.06, 102.05
Collision EnergyOptimized for specific instrument

Note: These are example parameters and will require optimization for the specific instrument and analytical conditions used.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel compounds, including O-methylated serine derivatives. 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule.[31][32][33][34][35]

Table 2: Predicted 1H and 13C NMR Chemical Shifts for O-methyl-L-serine

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
α-CH~3.8~56
β-CH2~3.6-3.7~72
O-CH3~3.3~59
COOH-~173

Note: Predicted chemical shifts can vary depending on the solvent and pH. Experimental data from a reliable source should be used for confirmation.[20]

Synthesis of Analytical Standards

The availability of pure analytical standards is crucial for the accurate identification and quantification of O-methylated serine derivatives in biological samples. Chemoenzymatic synthesis is a powerful approach to produce enantiopure compounds.[13][23][25][36][37]

Protocol 3: Conceptual Chemoenzymatic Synthesis of O-methyl-L-serine

  • Protection: Protect the amino group of L-serine (e.g., with a Boc or Cbz group).

  • Esterification: Esterify the carboxylic acid group (e.g., to a methyl ester).

  • O-methylation: Enzymatically or chemically methylate the hydroxyl group. For a chemoenzymatic approach, a suitable O-methyltransferase could be employed.

  • Deprotection: Remove the protecting groups to yield O-methyl-L-serine.

SynthesisWorkflow Start L-Serine Protect_N N-Protection Start->Protect_N Esterify_C C-Esterification Protect_N->Esterify_C Methylate_O O-Methylation (Chemoenzymatic) Esterify_C->Methylate_O Deprotect Deprotection Methylate_O->Deprotect End O-Methyl-L-serine Deprotect->End

Future Perspectives and Conclusion

The study of naturally occurring O-methylated serine derivatives is a rapidly evolving field. While their role as precursors to complex bioactive molecules is established, their potential as standalone signaling molecules or therapeutic agents warrants further investigation. The continued exploration of diverse natural sources, particularly from unique environments like the deep sea, is likely to uncover novel O-methylated compounds with unique biological activities.

Advances in analytical techniques, especially high-resolution mass spectrometry and cryoprobe NMR, will be instrumental in the detection and characterization of these compounds from complex biological matrices. Furthermore, the characterization of novel serine O-methyltransferases will not only deepen our understanding of their biosynthesis but also provide valuable biocatalysts for the sustainable production of these and other methylated compounds.

References

Methodological & Application

Synthesis protocol for DL-O-Methylserine from methyl acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: A-017

Topic: High-Yield Synthesis of DL-O-Methylserine from Methyl Acrylate

Abstract

This compound is a non-canonical amino acid of significant interest in pharmaceutical research and chemical synthesis, serving as a versatile intermediate.[1] This application note provides a detailed, three-step protocol for the synthesis of this compound starting from the readily available bulk chemical, methyl acrylate. The described synthesis route involves the bromination of methyl acrylate to form methyl 2,3-dibromopropanoate, subsequent reaction with sodium methoxide to yield the key intermediate methyl 2-bromo-3-methoxypropanoate, and finally, amination followed by hydrolysis to produce the target compound. This guide offers in-depth procedural details, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development to ensure a reproducible and efficient synthesis.

Introduction: The Scientific Rationale

The synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the construction of novel peptides and complex molecules with tailored biological activities. This compound, with its methoxy group offering unique steric and electronic properties, is a valuable building block.[1] The presented method provides a robust and scalable pathway to this compound from an inexpensive starting material.

The core of this synthesis hinges on a sequence of well-established organic transformations:

  • Addition Reaction: The synthesis begins with the electrophilic addition of bromine across the double bond of methyl acrylate.

  • Nucleophilic Substitution: A selective substitution reaction follows, where sodium methoxide displaces one of the bromine atoms. The choice of a strong, non-hindered nucleophile like methoxide is crucial for efficiency.

  • Amination and Hydrolysis: The final stage involves the displacement of the remaining α-bromo group with ammonia, a classic method for forming α-amino acids, followed by hydrolysis of the ester to yield the final carboxylic acid.[2][3]

This multi-step approach is designed for high yield and purity, with each step building logically upon the last.

Overall Reaction Scheme

Overall Reaction Scheme

Figure 1. Three-step synthesis of this compound from methyl acrylate.

Detailed Synthesis Protocol

This protocol is divided into three primary stages. It is imperative that all glassware is thoroughly dried before use and all reactions involving anhydrous solvents are performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Methyl Acrylate≥99%, contains MEHQ as inhibitorSigma-Aldrich
Bromine≥99.5%Acros OrganicsHandle in a fume hood with extreme caution.
MethanolAnhydrous, ≥99.8%J.T.Baker
Sodium Methoxide95%Alfa AesarStore under inert gas.
Ammonia28-30% solution in waterFisher Scientific
Hydrochloric Acid37% (concentrated)VWR
Diethyl EtherAnhydrous, ≥99.7%EMD Millipore
Sodium BicarbonateACS Reagent, ≥99.7%Macron Fine Chemicals
Magnesium SulfateAnhydrousBeanTown Chemical

Equipment: Three-neck round-bottom flasks, dropping funnel, condenser, magnetic stirrer with hotplate, rotary evaporator, ice bath, pH meter or pH paper, standard laboratory glassware.

Stage 1: Synthesis of Methyl 2-bromo-3-methoxypropanoate

This stage combines the initial bromination of methyl acrylate and the subsequent methoxy substitution into a streamlined process based on established methodologies.[4]

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Place the flask in a heating mantle.

  • Initial Charge: Add methyl acrylate (86.0 g, 1.0 mol) to the flask.

  • Bromination: Heat the methyl acrylate to 50-55°C. Slowly add bromine (176 g, 1.1 mol) dropwise via the dropping funnel over approximately 1 hour. The deep red color of bromine should dissipate as it reacts. Maintain the temperature throughout the addition.

  • Reaction Completion: After the addition is complete, maintain the mixture at 55°C for an additional hour to ensure the reaction goes to completion.

  • Removal of Excess Bromine: Remove the heating mantle and allow the mixture to cool slightly. Use a rotary evaporator at 60°C to remove any unreacted bromine. The residue is crude methyl 2,3-dibromopropanoate.

  • Preparation for Substitution: To the residue, add 500 mL of anhydrous methanol. Cool the resulting solution to -15°C using an ice-salt bath.

  • Methoxide Addition: In a separate beaker, carefully prepare a solution of sodium methoxide by dissolving sodium metal (23.0 g, 1.0 mol) in 250 mL of anhydrous methanol or use a commercial solution. Add this sodium methoxide solution dropwise to the cooled reaction mixture, ensuring the temperature does not rise above -10°C.

  • Substitution Reaction: Once the addition is complete, allow the reaction to stir at -15°C for 5 hours.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is the crude intermediate, methyl 2-bromo-3-methoxypropanoate.[5][6][7][8] This crude product is used directly in the next stage.

Stage 2: Amination and Hydrolysis to this compound

The final stage involves nucleophilic substitution with ammonia, followed by hydrolysis to yield the target amino acid.[4]

Step-by-Step Procedure:

  • Amination: To the crude methyl 2-bromo-3-methoxypropanoate from the previous stage, add 300 mL of concentrated aqueous ammonia (28-30%) in a well-ventilated fume hood.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature (20-25°C) for 3-4 hours. The reaction is biphasic initially but will become more homogeneous as it progresses.

  • Hydrolysis & Isolation: After the reaction period, concentrate the mixture by removing water and excess ammonia under reduced pressure. This will result in the precipitation of a crystalline solid.

  • Purification: Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove impurities.

  • Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from a water/ethanol mixture. Dissolve the solid in a minimum amount of hot water and then add ethanol until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.[9][10]

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow of the synthesis protocol, from starting materials to the final purified product.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Amination & Purification start Methyl Acrylate + Bromine bromination Bromination (55°C, 1 hr) start->bromination dibromo Crude Methyl 2,3-dibromopropanoate bromination->dibromo methoxide_add Addition of Sodium Methoxide in Methanol (-15°C, 5 hrs) dibromo->methoxide_add intermediate Methyl 2-bromo-3-methoxypropanoate methoxide_add->intermediate amination Amination with Aqueous Ammonia (20-25°C, 3 hrs) intermediate->amination hydrolysis Concentration & Hydrolysis amination->hydrolysis crude_product Crude this compound hydrolysis->crude_product purify Recrystallization (Water/Ethanol) crude_product->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

Expected Results and Characterization

ParameterExpected Value
Overall Yield 55-65%
Appearance White crystalline solid
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol [9]
¹H NMR (D₂O) δ 3.80 (t, 1H), 3.75 (dd, 1H), 3.65 (dd, 1H), 3.40 (s, 3H)
¹³C NMR (D₂O) δ 172.5, 71.0, 59.0, 55.5
IR (KBr, cm⁻¹) 3400-2800 (broad, O-H, N-H), 1630 (C=O), 1100 (C-O)

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Stage 1 Incomplete bromination.Ensure temperature is maintained at 55°C and allow sufficient reaction time. Use a slight excess of bromine.
Side reactions during methoxide addition (e.g., elimination).Maintain a low temperature (-15 to -10°C) during the addition of sodium methoxide.
Incomplete amination Insufficient reaction time or ammonia concentration.Extend the reaction time to 4-5 hours. Ensure a sufficient excess of concentrated ammonia is used.
Product is oily or fails to crystallize Presence of impurities or residual solvent.Ensure complete removal of solvents under vacuum. If oily, attempt to triturate with cold diethyl ether to induce crystallization. Perform recrystallization as described.

Safety and Handling

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield. Have a bromine spill kit (containing sodium thiosulfate) readily available.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Ammonia: Corrosive and causes severe respiratory irritation. Work in a well-ventilated fume hood.

  • General Precautions: All steps should be performed by trained personnel in a laboratory setting with appropriate safety measures in place. Review the Safety Data Sheets (SDS) for all chemicals before starting the synthesis.

References

Chiral Separation of O-Methyl-DL-serine Enantiomers by High-Performance Liquid Chromatography: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of O-Methyl-serine, a crucial chiral building block in synthetic chemistry and a potential modulator of neurological pathways, demand precise enantiomeric separation for pharmacological and toxicological assessment. This application note presents a detailed guide for the chiral separation of O-Methyl-DL-serine enantiomers using High-Performance Liquid Chromatography (HPLC). We provide two robust, direct methods employing a macrocyclic glycopeptide and a crown-ether-based chiral stationary phase (CSP), respectively. The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from sample preparation to data analysis. Furthermore, we delve into the underlying principles of chiral recognition for the selected CSPs to provide a deeper understanding of the separation mechanisms. This guide is intended to serve as a strong foundation for method development and routine enantiomeric purity analysis of O-Methyl-serine and related compounds.

Introduction: The Significance of Chiral Purity in O-Methyl-serine

O-Methyl-DL-serine is an alpha-amino acid derivative with significant potential in various fields of chemical and pharmaceutical research. As with many chiral molecules, the individual enantiomers of O-Methyl-serine can exhibit distinct biological activities. For instance, in the broader context of amino acid research, the D-enantiomers of amino acids have been shown to play significant roles in neurotransmission, with D-serine being a notable co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Consequently, the ability to isolate and quantify the individual enantiomers of O-Methyl-serine is paramount for elucidating their specific biological functions and for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation of enantiomers.[2][3][4] Direct chiral separation methods are often preferred as they circumvent the need for derivatization, which can introduce additional steps and potential sources of error.[1] This application note focuses on direct chiral HPLC methods for the resolution of O-Methyl-DL-serine enantiomers, providing detailed protocols and scientific justification for the selected methodologies.

Materials and Methods

Analyte and Reagents
  • Analyte: O-Methyl-DL-serine (Racemic mixture)

  • CAS Number: 19794-53-7

  • Molecular Formula: C₄H₉NO₃

  • Molecular Weight: 119.12 g/mol

  • Solvents: HPLC-grade methanol, ethanol, acetonitrile, and water.

  • Additives: Perchloric acid (70%), trifluoroacetic acid (TFA), ammonium acetate.

PropertyValueSource
Molecular Weight 119.12 g/mol --INVALID-LINK--
Molecular Formula C₄H₉NO₃--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
pKa (Strongest Acidic) 2.21 (Predicted)--INVALID-LINK--
pKa (Strongest Basic) 8.82 (Predicted)--INVALID-LINK--
Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chiral Stationary Phases (CSPs):

    • Method 1 (Primary): Macrocyclic Glycopeptide CSP: Astec® CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.

    • Method 2 (Alternative): Crown-Ether CSP: CROWNPAK® CR-I(+) , 150 x 3.0 mm, 5 µm.

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of O-Methyl-DL-serine at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 1: Separation on a Macrocyclic Glycopeptide CSP

This method is presented as the primary approach due to the broad enantioselectivity of teicoplanin-based CSPs for underivatized amino acids.[1][5]

ParameterCondition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water (80:20, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL

The CHIROBIOTIC® T column, which utilizes the macrocyclic glycopeptide teicoplanin as the chiral selector, is exceptionally effective for the separation of polar and ionic compounds like amino acids in their native form.[1][6] The complex structure of teicoplanin offers multiple interaction sites, including hydrogen bonding, dipole-dipole, ionic, and steric interactions, which contribute to its broad chiral recognition capabilities.[1] The use of a reversed-phase mobile phase (methanol/water) is suitable for the polar nature of O-Methyl-DL-serine. The addition of a small amount of trifluoroacetic acid (TFA) ensures the protonation of the amino group, which is often crucial for achieving optimal interaction with the CSP.

Method 1 Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve O-Methyl-DL-serine in Mobile Phase prep2 Dilute to 0.1 mg/mL prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject 10 µL onto CHIROBIOTIC® T prep3->hplc1 hplc2 Isocratic Elution: Methanol/Water (80:20) + 0.1% TFA hplc1->hplc2 hplc3 Flow: 1.0 mL/min Temp: 25 °C hplc2->hplc3 data1 UV Detection at 210 nm hplc3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Enantiomeric Purity data2->data3

Caption: Workflow for the chiral separation of O-Methyl-DL-serine using a macrocyclic glycopeptide CSP.

Method 2: Separation on a Crown-Ether CSP

Crown-ether based CSPs are particularly well-suited for the separation of primary amines, including amino acids.[7][8] This method serves as an excellent alternative, especially for confirming enantiomeric purity.

ParameterCondition
Column CROWNPAK® CR-I(+), 150 x 3.0 mm, 5 µm
Mobile Phase Aqueous Perchloric Acid (pH 2.0) / Acetonitrile (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temp. 20 °C
Detection UV at 210 nm
Injection Vol. 5 µL

The CROWNPAK® CR-I(+) column contains a chiral crown ether that forms inclusion complexes with protonated primary amino groups.[8] The acidic mobile phase (pH 2.0) ensures that the amino group of O-Methyl-DL-serine is in its cationic form (-NH₃⁺), facilitating its interaction with the crown ether cavity. The enantioselectivity arises from the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral crown ether. The CROWNPAK® CR-I(+) column is known for its ability to elute the D-enantiomer before the L-enantiomer for most amino acids.[8]

Method 2 Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve O-Methyl-DL-serine in Mobile Phase prep2 Dilute to 0.1 mg/mL prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject 5 µL onto CROWNPAK® CR-I(+) prep3->hplc1 hplc2 Isocratic Elution: Aq. HClO₄ (pH 2.0)/ACN (90:10) hplc1->hplc2 hplc3 Flow: 0.5 mL/min Temp: 20 °C hplc2->hplc3 data1 UV Detection at 210 nm hplc3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Enantiomeric Purity data2->data3

Caption: Workflow for the chiral separation of O-Methyl-DL-serine using a crown-ether CSP.

Results and Discussion

Expected Chromatographic Performance

Both proposed methods are expected to provide baseline resolution of the O-Methyl-DL-serine enantiomers. A hypothetical chromatogram is presented below to illustrate the expected outcome.

ParameterExpected Value (Method 1)Expected Value (Method 2)
Retention Time (k₁) ~ 5-8 min~ 6-10 min
Retention Time (k₂) ~ 7-11 min~ 8-14 min
Selectivity (α) > 1.2> 1.3
Resolution (Rs) > 1.5> 2.0

Note: These are estimated values and will require experimental verification and optimization.

Chiral Recognition Mechanisms

A fundamental understanding of the interactions between the analyte and the CSP is crucial for method development and troubleshooting.

The chiral recognition on a teicoplanin-based CSP is a multi-modal process. The teicoplanin molecule has a complex basket-like structure with multiple stereogenic centers, aromatic rings, and ionizable groups. For amino acids like O-Methyl-DL-serine, the primary interactions are believed to be:

  • Ionic Interaction: An electrostatic interaction between the protonated amino group of the analyte and an ionized carboxyl group on the teicoplanin aglycone.

  • Hydrogen Bonding: Multiple hydrogen bonds can form between the analyte's functional groups (carboxyl, amino, and ether oxygen) and the peptide backbone and sugar moieties of the CSP.

  • Steric Interactions: The three-dimensional arrangement of the analyte's substituents around the chiral center leads to a differential fit into the chiral cavities of the CSP, resulting in different interaction energies for the two enantiomers.

Macrocyclic Glycopeptide Recognition cluster_interactions Key Interactions CSP Teicoplanin CSP (Chiral Cavity) Interaction1 Ionic Bonding (-NH₃⁺ ... ⁻OOC-) CSP->Interaction1 Interaction2 Hydrogen Bonding (OH, C=O, NH) CSP->Interaction2 Interaction3 Steric Repulsion CSP->Interaction3 Enantiomer O-Methyl-serine Enantiomer Enantiomer->CSP Enters Chiral Cavity

Caption: Key interactions in chiral recognition on a macrocyclic glycopeptide CSP.

The chiral recognition mechanism of crown-ether CSPs is based on the formation of a host-guest complex. The key interactions include:

  • Tripodal Hydrogen Bonding: The protonated primary amino group (-NH₃⁺) of O-Methyl-DL-serine forms three hydrogen bonds with alternating oxygen atoms within the crown ether ring.

  • Steric Repulsion: The substituents on the chiral center of the analyte interact sterically with the bulky groups on the chiral barrier of the crown ether (e.g., binaphthyl groups). This steric hindrance is different for the two enantiomers, leading to different complex stabilities and, consequently, different retention times.

Crown-Ether Recognition cluster_interactions Key Interactions CSP Crown Ether CSP (Chiral Cavity) Interaction1 Tripodal H-Bonding (-NH₃⁺ ... O-ether) CSP->Interaction1 Interaction2 Steric Hindrance (vs. Chiral Barrier) CSP->Interaction2 Analyte Protonated O-Methyl-serine Analyte->CSP Complexation

Caption: Key interactions in chiral recognition on a crown-ether CSP.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution - Mobile phase composition is not optimal.- Adjust the ratio of organic modifier to aqueous phase. - Vary the concentration of the acidic additive.
- Inappropriate column temperature.- Optimize the column temperature (lower temperature often improves resolution).
Peak Tailing - Secondary interactions with the silica support.- Increase the concentration of the acidic or basic additive in the mobile phase.
- Sample overload.- Reduce the injection volume or sample concentration.
Irreproducible Retention Times - Inadequate column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
- Fluctuations in mobile phase composition or temperature.- Check the pump performance and ensure the column oven is stable.

Conclusion

This application note provides two robust and reliable starting methods for the chiral separation of O-Methyl-DL-serine enantiomers by HPLC. The direct analysis on both macrocyclic glycopeptide and crown-ether-based chiral stationary phases offers excellent enantioselectivity without the need for derivatization. The detailed protocols, coupled with an explanation of the underlying chiral recognition mechanisms, equip researchers with the necessary tools to successfully implement and adapt these methods for their specific needs in research, development, and quality control.

References

Application Note: Enantiomeric Resolution of DL-O-Methylserine using Chiral Shift Reagents in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development and Chemical Sciences

Introduction

In the pharmaceutical industry and chemical research, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. Therefore, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. DL-O-Methylserine, a derivative of the amino acid serine, is a valuable chiral building block in the synthesis of various bioactive molecules, including D-serine transporter inhibitors for treating visual system disorders.[1][2] This application note provides a detailed guide on the use of chiral lanthanide shift reagents (CLSRs) for the nuclear magnetic resonance (NMR) analysis of this compound, enabling the determination of its enantiomeric composition.

Nuclear magnetic resonance spectroscopy is a powerful analytical technique for structural elucidation.[3] However, in a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts and coupling constants.[3][4] The use of a chiral shift reagent overcomes this limitation by creating a chiral environment in the NMR tube.[5][6] These reagents, typically paramagnetic lanthanide complexes, interact with the analyte to form transient diastereomeric complexes.[5][7] These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers, allowing for their quantification.[5][8]

This guide will delve into the principles behind this technique, provide a step-by-step experimental protocol, and offer insights into data analysis and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Principles and Mechanism of Chiral Lanthanide Shift Reagents

Chiral lanthanide shift reagents (CLSRs) are organometallic complexes, most commonly of europium (Eu), praseodymium (Pr), or ytterbium (Yb), coordinated to chiral organic ligands.[7] A widely used example is Eu(hfc)₃, or Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III).[5][9] The paramagnetic nature of the lanthanide ion is key to its function.[7]

When a CLSR is added to a solution of a chiral analyte, such as this compound, it acts as a Lewis acid and reversibly coordinates with a Lewis basic site on the analyte, typically a heteroatom like oxygen or nitrogen.[5][10] Since the CLSR is enantiomerically pure, its interaction with the D- and L-enantiomers of O-Methylserine results in the formation of two distinct diastereomeric complexes.[5]

These newly formed diastereomeric complexes have different spatial arrangements and, consequently, their protons and other NMR-active nuclei experience different magnetic fields induced by the paramagnetic lanthanide ion.[11] This results in a phenomenon known as the Lanthanide-Induced Shift (LIS), where the chemical shifts of the analyte's signals are altered.[7][12] Crucially, the magnitude of the LIS is different for each diastereomeric complex, leading to the separation of the NMR signals for the D and L enantiomers.[5] The extent of this separation, or enantiomeric shift difference (ΔΔδ), allows for the individual integration of the signals and the determination of the enantiomeric excess (ee).[13]

G cluster_0 In Solution cluster_1 Formation of Diastereomeric Complexes cluster_2 NMR Spectrum This compound This compound D-O-Methylserine-CSR D-O-Methylserine-CSR This compound->D-O-Methylserine-CSR Interaction with D-enantiomer L-O-Methylserine-CSR L-O-Methylserine-CSR This compound->L-O-Methylserine-CSR Interaction with L-enantiomer Single Peak Single peak for each proton in racemic mixture This compound->Single Peak Without CSR Chiral Shift Reagent (CSR) Chiral Shift Reagent (CSR) Chiral Shift Reagent (CSR)->D-O-Methylserine-CSR Chiral Shift Reagent (CSR)->L-O-Methylserine-CSR Separated Peaks Separate peaks for each enantiomer D-O-Methylserine-CSR->Separated Peaks L-O-Methylserine-CSR->Separated Peaks

Caption: Mechanism of action of a chiral shift reagent.

Materials and Equipment

Reagents:

  • This compound (or your enantioenriched sample)

  • Chiral Lanthanide Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃). The solvent must be anhydrous.

  • Internal standard (optional, e.g., Tetramethylsilane, TMS)

Equipment:

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • High-precision NMR tubes

  • Microbalance

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

  • Syringes and needles

Experimental Protocol

This protocol outlines a general procedure for the determination of the enantiomeric excess of this compound using Eu(hfc)₃. Optimization of the molar ratio of the shift reagent to the substrate is often necessary to achieve the best spectral resolution.

G A 1. Prepare Stock Solutions B 2. Initial NMR of Analyte A->B Prepare a solution of This compound in CDCl3 C 3. Add Chiral Shift Reagent B->C Obtain a reference spectrum D 4. Acquire NMR Spectra C->D Incrementally add Eu(hfc)3 and mix thoroughly E 5. Data Processing and Analysis D->E Acquire spectrum after each addition E->E

Caption: Experimental workflow for chiral NMR analysis.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃). Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

  • Transfer the solution to a high-precision NMR tube.

Step 2: Acquisition of the Initial NMR Spectrum

  • Obtain a standard ¹H NMR spectrum of the this compound solution. This will serve as a reference to observe the shifts induced by the addition of the chiral shift reagent.

Step 3: Addition of the Chiral Shift Reagent

  • Prepare a stock solution of Eu(hfc)₃ in the same deuterated solvent, or add the solid reagent directly in small, accurately weighed increments.

  • Start by adding a small amount of the shift reagent to the NMR tube containing the analyte solution. A starting point is a molar ratio of approximately 0.1 equivalents of the shift reagent to the analyte.

  • After each addition, cap the NMR tube and mix the solution thoroughly to ensure homogeneity.

Step 4: NMR Data Acquisition with the Shift Reagent

  • Acquire a ¹H NMR spectrum after each addition of the chiral shift reagent.

  • Monitor the changes in the spectrum, particularly the separation of signals that were previously singlets or simple multiplets. The methoxy protons (-OCH₃) and the alpha-proton (-CH) of O-Methylserine are good candidates to observe enantiomeric resolution.

  • Continue to add the shift reagent incrementally (e.g., in 0.1 equivalent steps) and acquire a spectrum after each addition until optimal signal separation is achieved without excessive line broadening.[11]

Data Analysis and Interpretation

  • Identify Resolved Signals: Compare the spectra with and without the chiral shift reagent to identify the signals that have split into two.

  • Integration: Carefully integrate the separated signals corresponding to the D and L enantiomers. Ensure that the integration regions are set accurately for both peaks.

  • Calculate Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:

    ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Table 1: Hypothetical ¹H NMR Data for this compound with and without Eu(hfc)₃

ProtonChemical Shift (ppm) without CSRChemical Shift (ppm) with CSR (D-enantiomer)Chemical Shift (ppm) with CSR (L-enantiomer)ΔΔδ (ppm)
-OCH₃3.403.853.950.10
α-CH3.804.504.650.15
β-CH₂3.954.804.900.10

Note: The chemical shift values are illustrative and will vary depending on the exact experimental conditions.

Troubleshooting and Optimization

Problem Possible Cause Solution
Poor signal resolution Insufficient amount of shift reagent.Gradually increase the concentration of the chiral shift reagent.[6]
Inappropriate solvent.Experiment with different anhydrous deuterated solvents.
Significant line broadening Too much shift reagent.[11]Reduce the concentration of the shift reagent.
Presence of water in the sample.[10]Use anhydrous solvents and dry the glassware thoroughly.
Precipitation of the reagent The concentration of the shift reagent or analyte is too high.Dilute the sample.
Inaccurate integration Overlapping peaks.Optimize the concentration of the shift reagent for baseline separation. Use a higher field NMR spectrometer if available.
Poor shimming.Ensure the NMR spectrometer is properly shimmed.[14]

Conclusion

The use of chiral lanthanide shift reagents in NMR spectroscopy is a robust and reliable method for determining the enantiomeric purity of chiral molecules like this compound.[15] This technique provides a direct and quantitative measure of the enantiomeric excess, which is crucial for quality control in drug development and for stereoselective synthesis in chemical research. By following the protocol and optimization guidelines presented in this application note, researchers can effectively employ this powerful analytical tool.

References

Application Note: Mass Spectrometry Fragmentation Analysis of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules crucial to drug discovery, metabolomics, and synthetic biology.[1] Unlike their 22 proteinogenic counterparts, NPAAs are not directly encoded by the standard genetic code but play significant roles as metabolic intermediates and building blocks for novel therapeutics. DL-O-Methylserine (2-amino-3-methoxypropanoic acid) is one such NPAA, a derivative of serine featuring a methyl ether linkage on its side chain.[2] This modification fundamentally alters its chemical properties compared to native serine, necessitating robust analytical methods for its characterization.

Tandem mass spectrometry (MS/MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is the definitive tool for the structural elucidation of these modified amino acids.[3][4] By precisely selecting the precursor ion and subjecting it to controlled fragmentation via Collision-Induced Dissociation (CID), a reproducible "fingerprint" of fragment ions is generated.[5][6] This application note provides an in-depth analysis of the mass spectrometric fragmentation behavior of this compound in both positive and negative ion modes, establishing a reliable basis for its identification in complex biological and chemical matrices.

Physicochemical Characteristics and Ionization

Understanding the fundamental properties of this compound is essential for developing an effective MS method. The presence of a primary amine (a basic site) and a carboxylic acid (an acidic site) makes it an amphoteric molecule, readily ionizing in both positive and negative ESI modes.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉NO₃[7][8]
Monoisotopic Mass 119.05824 Da[7][9]
Average Molecular Weight 119.12 g/mol [7][8][10]
CAS Number 19794-53-7[2][7][8]
IUPAC Name 2-amino-3-methoxypropanoic acid[7][8]
Predicted Precursors [M+H]⁺ = 120.0655 Da, [M-H]⁻ = 118.0510 Da[7]

In positive mode ESI, protonation is expected to occur at the most basic site, the nitrogen atom of the primary amine, to form the [M+H]⁺ ion. Conversely, in negative mode, deprotonation of the acidic carboxylic acid proton yields the [M-H]⁻ ion.

Positive Ion Mode: Fragmentation of the [M+H]⁺ Precursor

Upon isolation and CID of the protonated precursor ion at m/z 120.07 , two primary fragmentation pathways are observed, leading to the formation of characteristic product ions. The most dominant pathway for α-amino acids involves the formation of a stable immonium ion.

Pathway A: Formation of the Immonium Ion (m/z 74.06)

This is the most abundant and diagnostically significant fragmentation route. The protonated precursor undergoes a concerted neutral loss of formic acid (HCOOH), which has a mass of 46.02 Da. This is a hallmark fragmentation for many amino acids.[11][12] The resulting fragment is a stable, resonance-stabilized immonium ion.

  • Precursor Ion: [C₄H₁₀NO₃]⁺ (m/z 120.07)

  • Neutral Loss: HCOOH (Formic Acid, 46.02 Da)

  • Product Ion: [C₃H₈NO]⁺ (m/z 74.06)

This pathway is highly specific and provides structural information confirming the amino acid backbone and the mass of the side chain.

Pathway B: Neutral Loss of Methanol (m/z 88.04)

A secondary, yet informative, fragmentation pathway involves the neutral loss of methanol (CH₃OH) from the side chain, with a mass of 32.03 Da. This cleavage is indicative of the O-methyl group and the adjacent hydroxyl-derived oxygen.

  • Precursor Ion: [C₄H₁₀NO₃]⁺ (m/z 120.07)

  • Neutral Loss: CH₃OH (Methanol, 32.03 Da)

  • Product Ion: [C₃H₆NO₂]⁺ (m/z 88.04)

The following diagram illustrates these key fragmentation events.

G cluster_main Positive Mode Fragmentation ([M+H]⁺) precursor [M+H]⁺ m/z 120.07 (C₄H₁₀NO₃)⁺ frag1 Immonium Ion m/z 74.06 (C₃H₈NO)⁺ precursor->frag1  - HCOOH  (46.02 Da) frag2 [M+H - CH₃OH]⁺ m/z 88.04 (C₃H₆NO₂)⁺ precursor->frag2  - CH₃OH  (32.03 Da)

Figure 1: Proposed CID fragmentation pathways for protonated this compound.

Table 2: Summary of Major Product Ions in Positive Mode ([M+H]⁺)

Precursor m/zProduct Ion m/zProposed FormulaNeutral LossProposed Structure
120.0774.06[C₃H₈NO]⁺HCOOH (46.02 Da)Immonium ion of O-methylserine
120.0788.04[C₃H₆NO₂]⁺CH₃OH (32.03 Da)Product of methanol loss

Data derived from NIST spectral database and mechanistic principles.[7]

Negative Ion Mode: Fragmentation of the [M-H]⁻ Precursor

Analysis in negative ion mode provides complementary structural information. The deprotonated precursor at m/z 118.05 fragments via pathways characteristic of carboxylate anions.

Pathway C: Loss of Formaldehyde (m/z 88.04)

A notable fragmentation involves the neutral loss of formaldehyde (CH₂O, 30.01 Da). This rearrangement is characteristic of β-hydroxy amino acids and their derivatives, like serine.

  • Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)

  • Neutral Loss: CH₂O (Formaldehyde, 30.01 Da)

  • Product Ion: [C₃H₆NO₂]⁻ (m/z 88.04)

Pathway D: Loss of Methanol (m/z 86.02)

Similar to the positive mode, a loss of methanol can occur, though the mechanism differs. This cleavage confirms the presence of the methoxy group.

  • Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)

  • Neutral Loss: CH₃OH (Methanol, 32.03 Da)

  • Product Ion: [C₃H₄NO₂]⁻ (m/z 86.02)

Pathway E: Formation of Cyanate Ion (m/z 42.01)

A more extensive fragmentation can lead to the formation of the cyanate ion ([OCN]⁻), which is a common fragment for many amino acids in negative mode, resulting from the cleavage of the amino acid backbone.

  • Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)

  • Product Ion: [CNO]⁻ (m/z 42.01)

G cluster_main Negative Mode Fragmentation ([M-H]⁻) precursor [M-H]⁻ m/z 118.05 (C₄H₈NO₃)⁻ frag1 [M-H - CH₂O]⁻ m/z 88.04 (C₃H₆NO₂)⁻ precursor->frag1  - CH₂O  (30.01 Da) frag2 [M-H - CH₃OH]⁻ m/z 86.02 (C₃H₄NO₂)⁻ precursor->frag2  - CH₃OH  (32.03 Da) frag3 Cyanate Ion m/z 42.01 (CNO)⁻ precursor->frag3  Complex  Rearrangement

References

Enzymatic Synthesis of O-methyl-L-serine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biocatalytic Production of a Key Non-Canonical Amino Acid for Drug Development

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

O-methyl-L-serine is a non-canonical amino acid of significant interest in the pharmaceutical industry, serving as a crucial building block for the synthesis of various therapeutic agents, including potent antitumor antibiotics. Traditional chemical synthesis of O-methyl-L-serine often involves harsh reagents and can lead to racemization, necessitating complex purification steps. This application note provides a comprehensive and detailed protocol for the enzymatic synthesis of O-methyl-L-serine, leveraging the high specificity and mild reaction conditions of biocatalysis. We will focus on the use of a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, outlining the procedures for enzyme expression and purification, the enzymatic synthesis reaction, and the subsequent purification and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the production of enantiopure O-methyl-L-serine.

Introduction: The Significance of O-methyl-L-serine in Modern Drug Discovery

O-methyl-L-serine is a derivative of the proteinogenic amino acid L-serine, featuring a methyl group on its side-chain hydroxyl group. This seemingly simple modification imparts unique conformational properties and metabolic stability to peptides and other molecules into which it is incorporated. Its presence is notable in the structure of several pyrrolobenzodiazepine (PBD) antibiotics, such as sibiromycin, which exhibit potent antitumor activity through their ability to crosslink DNA.[1][2][3] The precise stereochemistry of O-methyl-L-serine is critical for the biological activity of these natural products.

The enzymatic approach to O-methyl-L-serine synthesis offers several advantages over conventional chemical methods, including:

  • High Enantioselectivity: Enzymes can distinguish between enantiomers, leading to the production of highly pure L- or D-isomers.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers at or near neutral pH and moderate temperatures, avoiding the need for extreme conditions and toxic solvents.

  • High Specificity: Enzymes target specific functional groups, minimizing the formation of byproducts and simplifying downstream purification.

This protocol will focus on a direct enzymatic methylation of L-serine using a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. SAM is a universal methyl group donor in biological systems, and methyltransferases are a class of enzymes that catalyze the transfer of this methyl group to a wide range of substrates.[4]

The Enzymatic Pathway: A SAM-Dependent Methylation

The core of this protocol is the enzymatic O-methylation of L-serine, catalyzed by an L-serine O-methyltransferase. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) upon donating its methyl group.

Enzymatic_Methylation cluster_reactants Reactants cluster_products Products L_Serine L-Serine Enzyme L-Serine O-Methyltransferase L_Serine->Enzyme SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme O_Methyl_L_Serine O-methyl-L-serine Enzyme->O_Methyl_L_Serine SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH Enzyme_Purification Start Start: E. coli with expression plasmid Culture Cell Culture & Induction Start->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Elution Elution of His-tagged Protein Affinity->Elution Buffer_Exchange Buffer Exchange & Concentration Elution->Buffer_Exchange End End: Purified L-Serine O-Methyltransferase Buffer_Exchange->End

References

The Strategic Utility of DL-O-Methylserine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the demand for chiral building blocks with versatile reactivity and stereochemical integrity is paramount. DL-O-Methylserine, a non-proteinogenic amino acid, has emerged as a critical precursor in the synthesis of complex pharmaceutical agents. Its unique structural features, namely the O-methylated hydroxyl group, provide a strategic advantage in molecular design, preventing unwanted side reactions and offering a handle for further functionalization. This guide provides an in-depth exploration of this compound's applications, complete with detailed protocols for its use in the synthesis of key pharmaceutical intermediates, including β-lactams and precursors for D-serine transporter inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. This information dictates appropriate storage, handling, and reaction conditions.

PropertyValueReference(s)
Molecular Formula C4H9NO3[1][2]
Molecular Weight 119.12 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point 210-215 °C[1][4]
Boiling Point 260.6 °C at 760 mmHg[1][4]
Solubility Soluble in water[4]
CAS Number 19794-53-7[1][3]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat[3]. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder[5]. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Application: A Versatile Chiral Precursor

This compound serves as a valuable starting material for a range of pharmaceutical targets due to the stability of the O-methyl ether, which prevents the β-elimination reactions that can plague serine derivatives with free hydroxyl groups. Its primary applications lie in the synthesis of stereochemically defined molecules, particularly after chiral resolution.

Caption: Key synthetic pathways originating from this compound.

Chiral Resolution of this compound

For most pharmaceutical applications, the separation of the racemic mixture of this compound into its constituent enantiomers is a critical first step. Two common methods for achieving this are diastereomeric salt formation and enzymatic resolution.

Protocol 3.1: Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid, to form diastereomeric salts which can then be separated by fractional crystallization due to their different solubilities.

Materials:

  • This compound

  • D-(-)-Tartaric acid (or another suitable chiral acid)

  • Methanol

  • Ammonia solution

  • Deionized water

Procedure:

  • Salt Formation: Dissolve this compound in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in hot methanol.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of L-O-Methylserine with D-tartaric acid will preferentially crystallize. For maximizing the yield, the solution can be cooled further to 0-4 °C.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in deionized water and adjust the pH to the isoelectric point of O-methylserine (around pH 5.6) with a dilute ammonia solution. The L-O-Methylserine will precipitate out of the solution.

  • Final Purification: Collect the precipitated L-O-Methylserine by filtration, wash with cold water, and dry under vacuum. The D-O-Methylserine can be recovered from the mother liquor by a similar process.

Rationale: The formation of diastereomers creates two distinct chemical entities with different physical properties, most notably solubility. The slow cooling allows for the selective crystallization of the less soluble diastereomer.

Application in β-Lactam Synthesis

O-Methylserine is a valuable precursor for the synthesis of 3-methoxy-substituted β-lactams, which are important structural motifs in various antibiotics. The Staudinger [2+2] cycloaddition is a common method for the construction of the β-lactam ring.

Caption: General workflow for the synthesis of 3-methoxy-β-lactams.

Protocol 4.1: Synthesis of a cis-3-Methoxy-β-lactam

This protocol describes a plausible synthesis of a cis-3-methoxy-β-lactam from D-O-Methylserine via a Staudinger reaction.[1]

Materials:

  • D-O-Methylserine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate

  • Dioxane/Water

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • An appropriate imine (e.g., N-benzylidenebenzylamine)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate, anhydrous

Procedure:

  • N-Boc Protection: Dissolve D-O-Methylserine in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, followed by the dropwise addition of (Boc)2O dissolved in dioxane. Stir the reaction at room temperature overnight. Acidify the reaction mixture and extract the N-Boc-D-O-Methylserine with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Ketene Formation and Cycloaddition: a. Dissolve the N-Boc-D-O-Methylserine in anhydrous DCM and cool to -20 °C. b. Add triethylamine, followed by the dropwise addition of ethyl chloroformate to form the mixed anhydride, which will serve as the ketene precursor. c. In a separate flask, dissolve the imine in anhydrous DCM. d. Add the imine solution to the mixed anhydride solution at -78 °C. e. Slowly add a solution of triethylamine in DCM to the reaction mixture. The triethylamine will facilitate the in-situ formation of the ketene from the mixed anhydride, which then undergoes a [2+2] cycloaddition with the imine. f. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the cis-3-methoxy-β-lactam. The cis stereochemistry is often favored in these reactions under kinetic control.[1]

Rationale: The N-Boc protecting group is stable under the reaction conditions and can be readily removed later if necessary. The Staudinger reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis vs. trans) can be influenced by factors such as the solvent, temperature, and the order of reagent addition.[6]

Precursor for D-Serine Transporter Inhibitors

This compound is a key starting material for the synthesis of inhibitors of the D-serine transporter, which are being investigated for the treatment of neurological disorders.[2] A notable example is the synthesis of compounds structurally related to WAY-213613, a selective inhibitor of the glutamate transporter subtype EAAT2.[4][7] The synthesis involves the use of the L-enantiomer of a serine derivative.

Protocol 5.1: Plausible Synthetic Route to a Precursor of a WAY-213613 Analog

This protocol outlines a plausible, multi-step synthesis of a key intermediate for a WAY-213613 analog, starting from L-O-Methylserine.

Materials:

  • L-O-Methylserine

  • Benzyl chloroformate

  • Sodium carbonate

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(2-Bromo-4,5-difluorophenoxy)aniline

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • N-Cbz Protection: Protect the amino group of L-O-Methylserine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base like sodium carbonate in an aqueous/organic solvent mixture.

  • Carboxyl Activation: Activate the carboxylic acid of N-Cbz-L-O-Methylserine by converting it to an active ester, for example, by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in anhydrous DCM.

  • Amide Bond Formation: In a separate flask, dissolve 4-(2-bromo-4,5-difluorophenoxy)aniline in anhydrous DMF. Add the activated N-Cbz-L-O-Methylserine-NHS ester to this solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: The N-Cbz protecting group can be removed by hydrogenolysis (e.g., using H2 and Pd/C) to yield the final precursor.

Rationale: This synthetic sequence follows a standard peptide coupling strategy. The Cbz group is a common amine protecting group that is stable to the coupling conditions and can be removed under mild hydrogenolysis conditions. The activation of the carboxylic acid with NHS/DCC facilitates the efficient formation of the amide bond with the aromatic amine.

References

Application Notes and Protocols: Investigating the Effect of O-Methylserine on NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological disorders, making it a key target for therapeutic development.[2][3] Activation of the NMDA receptor uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its GluN1 subunit.[1][4][5] This guide provides a detailed framework for investigating the effects of O-Methylserine, a derivative of the amino acid serine, on NMDA receptor activity. We present a series of robust experimental protocols, from initial binding characterization to functional electrophysiological analysis, designed to elucidate the potential modulatory role of this compound. This document serves as a comprehensive resource for researchers aiming to characterize novel compounds targeting the NMDA receptor glycine modulatory site.

Introduction: The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a heterotetrameric ligand-gated ion channel, typically composed of two GluN1 and two GluN2 subunits.[6][7][8] This receptor acts as a "molecular coincidence detector," requiring both the binding of the neurotransmitter glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit for activation.[1][9] Furthermore, the ion channel is blocked by magnesium ions (Mg²⁺) at resting membrane potentials, a blockade that is only relieved by depolarization of the postsynaptic membrane.[1][5] This intricate mechanism of activation allows NMDA receptors to play a central role in long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[5]

The co-agonist binding site on the GluN1 subunit, often referred to as the glycine modulatory site, is a crucial target for therapeutic intervention.[10] While glycine was initially thought to be the primary endogenous ligand, subsequent research has established D-serine as a more potent and potentially the dominant endogenous co-agonist in many brain regions.[11][12][13] Modulators of this site can either enhance or inhibit NMDA receptor function, offering potential treatments for conditions ranging from schizophrenia to neurodegenerative diseases.[2][10]

O-Methylserine, a structural analog of serine, presents an interesting candidate for NMDA receptor modulation.[14][15] Its structural similarity to D-serine suggests a potential interaction with the glycine binding site. The following protocols are designed to systematically investigate this hypothesis.

Visualizing the NMDA Receptor Activation Pathway

NMDA_Activation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Channel Ca²⁺ Influx NMDA_R->Ca_Channel AMPA_R AMPA Receptor Depolarization Depolarization AMPA_R->Depolarization Na⁺ Influx Signaling Downstream Signaling (LTP, LTD) Ca_Channel->Signaling Glutamate->NMDA_R Binds to GluN2 Co_agonist Glycine / D-Serine / O-Methylserine? Co_agonist->NMDA_R Binds to GluN1 Depolarization->NMDA_R Relieves Mg²⁺ Block Mg_Block Mg²⁺ Block Mg_Block->NMDA_R

Caption: NMDA receptor activation requires coincident glutamate and co-agonist binding, and membrane depolarization to relieve the Mg²⁺ block, leading to Ca²⁺ influx and downstream signaling.

Experimental Investigation Workflow

A tiered approach is recommended to efficiently characterize the effect of O-Methylserine on NMDA receptor activity. This workflow progresses from initial binding studies to more complex functional assays.

Investigation_Workflow A Phase 1: Binding Affinity Radioligand Binding Assay B Phase 2: Functional Screening Calcium Flux Assay A->B Confirm functional effect C Phase 3: Detailed Functional Characterization Patch-Clamp Electrophysiology B->C Detailed biophysical properties D Phase 4: Specificity and Mechanism Site-Directed Mutagenesis C->D Pinpoint binding site

Caption: A four-phase experimental workflow for characterizing O-Methylserine's effect on NMDA receptors.

Phase 1: Determining Binding Affinity

Rationale

The initial step is to determine if O-Methylserine directly interacts with the NMDA receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor binding site.[16][17] We will assess the ability of O-Methylserine to displace a radiolabeled ligand known to bind to the glycine site.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of O-Methylserine for the glycine binding site on the NMDA receptor.

Materials:

  • Test Compound: O-Methylserine (ensure high purity, >98%)[18][19][20]

  • Radioligand: [³H]glycine or a suitable high-affinity glycine site antagonist radioligand.

  • Membrane Preparation: Rat brain cortical membranes, which are rich in NMDA receptors.[16]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filter plates.

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex as per established protocols.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of O-Methylserine (e.g., 1 nM to 1 mM).

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the O-Methylserine concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of O-Methylserine that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Example Value Rationale
Radioligand[³H]glycineDirectly probes the co-agonist site.
Radioligand Conc.10 nM (at Kd)Provides a good signal-to-noise ratio for competitive binding.
O-Methylserine Conc. Range1 nM - 1 mMA wide range is necessary to capture the full dose-response curve.
Incubation Time/Temp.60 min at 4°CAllows for equilibrium binding while minimizing proteolytic degradation.
Non-specific BindingDetermined with excess cold ligand (e.g., 1 mM Glycine)Differentiates specific binding to the receptor from non-specific binding.

Phase 2: High-Throughput Functional Screening

Rationale

Once binding is confirmed, the next step is to assess the functional consequence of this binding. A calcium flux assay provides a high-throughput method to determine if O-Methylserine acts as an agonist, antagonist, or allosteric modulator of NMDA receptor channel activity.[21][22][23] NMDA receptors are highly permeable to Ca²⁺, so an increase in intracellular calcium upon receptor activation can be readily measured using fluorescent indicators.[24]

Protocol: FLIPR-Based Calcium Flux Assay

Objective: To characterize the functional effect (agonist, antagonist, or modulator) of O-Methylserine on NMDA receptor-mediated calcium influx.

Materials:

  • Cell Line: HEK293 cells stably expressing human GluN1 and a specific GluN2 subunit (e.g., GluN2A or GluN2B).

  • Calcium Indicator Dye: Fluo-4 AM or Calcium 6 dye.[21]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, Mg²⁺-free.

  • Agonists: Glutamate and Glycine (or D-serine).

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate the HEK293-NMDA cells in 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Assay Execution (FLIPR):

    • Agonist Mode:

      • Place the cell plate in the FLIPR instrument.

      • Establish a baseline fluorescence reading.

      • Add varying concentrations of O-Methylserine in the presence of a saturating concentration of glutamate.

      • Monitor the change in fluorescence over time. An increase in fluorescence indicates agonistic activity.

    • Antagonist Mode:

      • Establish a baseline fluorescence reading.

      • Add varying concentrations of O-Methylserine and incubate for a short period.

      • Add a sub-maximal (EC₅₀) concentration of glutamate and glycine.

      • Monitor the change in fluorescence. A decrease in the agonist-induced signal indicates antagonistic activity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • For agonist mode, plot ΔF against O-Methylserine concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonist mode, plot the percentage inhibition of the agonist response against O-Methylserine concentration to determine the IC₅₀.

Assay Mode O-Methylserine Addition Co-addition Expected Outcome for Positive Result
Agonist Increasing concentrationsSaturating GlutamateDose-dependent increase in intracellular Ca²⁺.
Antagonist Increasing concentrationsEC₅₀ concentrations of Glutamate + GlycineDose-dependent decrease in the Ca²⁺ response elicited by the agonists.
Modulator Fixed concentrationDose-response of Glycine (with saturating Glu)A leftward (positive) or rightward (negative) shift in the glycine EC₅₀.

Phase 3: Detailed Functional Characterization

Rationale

Electrophysiology, specifically the patch-clamp technique, provides the most detailed information about the interaction of a compound with an ion channel.[25][26] This technique allows for the direct measurement of ion flow through the NMDA receptor channel, providing insights into the potency, efficacy, and kinetics of modulation by O-Methylserine.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To precisely quantify the effect of O-Methylserine on NMDA receptor currents.

Materials:

  • Cell Line or Neurons: HEK293 cells expressing specific NMDA receptor subtypes or primary cultured neurons (e.g., hippocampal or cortical).

  • Electrophysiology Rig: Patch-clamp amplifier, microscope, micromanipulators.

  • Pipettes and Solutions: Borosilicate glass pipettes, intracellular and extracellular recording solutions. The extracellular solution should be Mg²⁺-free to prevent channel block.

  • Drug Application System: A fast perfusion system for rapid application and washout of compounds.

Procedure:

  • Cell Preparation: Prepare cells for recording.

  • Patching: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane ("giga-seal") and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

  • Drug Application:

    • Establish a baseline NMDA receptor-mediated current by applying a saturating concentration of glutamate and a sub-saturating (EC₁₀-EC₂₀) concentration of glycine.

    • Co-apply increasing concentrations of O-Methylserine with the agonists.

    • Wash out the O-Methylserine to observe the reversibility of the effect.

  • Data Acquisition and Analysis:

    • Record the current responses.

    • Measure the peak amplitude of the NMDA receptor currents in the presence and absence of O-Methylserine.

    • Generate a dose-response curve by plotting the normalized current response as a function of O-Methylserine concentration.

    • Fit the curve to determine the EC₅₀ or IC₅₀.

    • Analyze the current kinetics (activation, deactivation, and desensitization) to see if O-Methylserine alters these properties.

Parameter Example Value/Condition Rationale
Holding Potential-60 mVTo ensure a sufficient driving force for inward currents.
Extracellular SolutionMg²⁺-freeTo avoid the voltage-dependent block of the NMDA receptor channel.
Glycine ConcentrationEC₁₀-EC₂₀A sub-saturating concentration allows for the sensitive detection of both potentiation and inhibition.
O-Methylserine ApplicationCo-applied with agonistsTo assess its direct effect on receptor activation.

Phase 4: Investigating the Mechanism of Action

Rationale

If O-Methylserine demonstrates activity, it is crucial to confirm that it acts via the intended target—the glycine binding site on the GluN1 subunit. Site-directed mutagenesis can be employed to alter key amino acid residues within this binding pocket.[27][28][29] If O-Methylserine's effect is diminished or abolished in these mutant receptors, it provides strong evidence for a direct interaction at the glycine site.

Protocol: Site-Directed Mutagenesis and Functional Testing

Objective: To confirm that the effect of O-Methylserine is mediated through the glycine binding site of the GluN1 subunit.

Procedure:

  • Identify Key Residues: Based on published literature, identify key amino acid residues in the GluN1 subunit that are critical for glycine binding (e.g., W563, F484).[27]

  • Mutagenesis: Use a site-directed mutagenesis kit to introduce point mutations into the cDNA of the GluN1 subunit (e.g., W563A).

  • Transfection and Expression: Co-transfect HEK293 cells with the mutated GluN1 cDNA and wild-type GluN2 cDNA.

  • Functional Assay: Perform whole-cell patch-clamp electrophysiology as described in Phase 3 on the cells expressing the mutant receptors.

  • Data Analysis:

    • First, confirm that the mutation has altered the potency of glycine, as expected.

    • Then, test the effect of O-Methylserine on the mutant receptors.

    • Compare the dose-response curve for O-Methylserine on wild-type versus mutant receptors. A significant rightward shift in the dose-response curve or a complete loss of effect on the mutant receptor would strongly indicate that O-Methylserine acts at the glycine binding site.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to investigate the effects of O-Methylserine on NMDA receptor activity. By following this workflow, researchers can determine the binding affinity, functional consequences, and mechanism of action of this novel compound. Positive findings would warrant further investigation, including studies on different NMDA receptor subunit compositions, in vivo animal models of neurological disorders, and assessment of potential therapeutic applications. The methodologies described herein are robust and adaptable, providing a solid foundation for the characterization of new modulators of the NMDA receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of O-Methylserine via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phases for robust and reproducible enantioselective separation. Here, we will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in scientific principles and practical field experience.

Introduction to the Chiral Separation of O-Methylserine

O-Methylserine, a non-proteinogenic amino acid, possesses a chiral center, resulting in the existence of two enantiomers (D and L forms). The differential pharmacological and toxicological profiles of these enantiomers necessitate their accurate separation and quantification. Chiral HPLC is a powerful technique for this purpose, but achieving optimal separation is highly dependent on the careful selection and optimization of the mobile phase. This guide will provide you with the expertise to master this critical aspect of your analytical workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Resolution of O-Methylserine Enantiomers

Q: My O-Methylserine enantiomers are co-eluting or showing very poor resolution. What are the primary causes and how can I improve the separation?

A: This is a common challenge in chiral separations and often points to a suboptimal mobile phase composition or an inappropriate stationary phase. Let's break down the troubleshooting process.

Step-by-Step Troubleshooting Guide:

  • Verify the Chiral Stationary Phase (CSP): The cornerstone of any chiral separation is the selection of an appropriate CSP. For amino acid derivatives like O-Methylserine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad chiral recognition capabilities.[1][2][3] If you are not using a column specifically designed for chiral separations, you will not be able to resolve the enantiomers.

  • Optimize the Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP.[1]

    • Normal-Phase vs. Reversed-Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography can be effective.[4] Reversed-phase is often preferred for its compatibility with mass spectrometry (LC/MS).

    • Mobile Phase Additives: Since O-Methylserine is an amino acid, it has both acidic (carboxylic acid) and basic (amine) functional groups. The ionization state of these groups significantly impacts their interaction with the CSP.

      • Acidic Additives: For separations on many polysaccharide-based CSPs, adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%) to the mobile phase can suppress the deprotonation of the carboxylic acid group and protonate the amine group, leading to improved peak shape and resolution.[5]

      • Basic Additives: Conversely, a basic additive like diethylamine (DEA) or ethanolamine can be used to suppress the protonation of the amine group.[5] The choice between an acidic or basic additive depends on the specific CSP and the desired retention characteristics.

    • Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., methanol, ethanol, isopropanol, acetonitrile) to the aqueous component (in reversed-phase) or the non-polar solvent (in normal-phase). This will alter the polarity of the mobile phase and influence the retention and selectivity of the separation.

  • Adjust the Flow Rate: Slower flow rates generally provide more time for the enantiomers to interact with the CSP, which can lead to better resolution.[4] However, this will also increase the analysis time. Experiment with flow rates in the range of 0.5-1.0 mL/min for analytical scale columns.

  • Control the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][6][7] It is crucial to use a column thermostat for consistent results.

    • General Trend: Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[8]

    • Experimentation: Test a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation. In some cases, increasing the temperature can improve peak efficiency and even reverse the elution order.[1][7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for my O-Methylserine enantiomers. What could be the cause and how do I fix it?

A: Poor peak shape is a common issue in HPLC and can compromise the accuracy of quantification.[9] Tailing peaks are often caused by secondary interactions between the analyte and the stationary phase, while fronting can be due to sample overload or injection issues.[9]

Troubleshooting Peak Shape Problems:

Potential Cause Explanation Recommended Action
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of O-Methylserine. Uncontrolled ionization can lead to secondary interactions with the silica support of the stationary phase, causing peak tailing.[9]Add a suitable acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase to ensure a consistent ionization state of the analyte.[5]
Column Contamination or Degradation Accumulation of contaminants on the column inlet frit or at the head of the column can distort the peak shape.[10][11] Over time, the stationary phase itself can degrade, especially under harsh pH or temperature conditions.Flush the column with a strong solvent as recommended by the manufacturer.[4] If the problem persists, consider replacing the guard column or the analytical column.[11]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[4]Reduce the injection volume or the concentration of your sample.
Extra-Column Volume Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening.[4]Minimize the length and inner diameter of all connecting tubing.

Visualizing the Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH and Additive Concentration start->check_mobile_phase is_ph_ok Is Peak Shape Improved? check_mobile_phase->is_ph_ok check_column Inspect Column Health (Flush or Replace) is_ph_ok->check_column No end Problem Resolved is_ph_ok->end Yes is_column_ok Is Peak Shape Improved? check_column->is_column_ok check_sample_load Reduce Sample Concentration or Injection Volume is_column_ok->check_sample_load No is_column_ok->end Yes is_load_ok Is Peak Shape Improved? check_sample_load->is_load_ok check_system Minimize Extra-Column Volume is_load_ok->check_system No is_load_ok->end Yes unresolved Consult Manufacturer/ Further Method Development check_system->unresolved

Caption: Troubleshooting workflow for peak tailing in chiral HPLC.

Issue 3: Long Retention Times and High Backpressure

Q: My analysis time is too long, and the system backpressure is higher than usual. How can I address this without compromising the separation?

A: Long retention times and high backpressure are often related and can be addressed by adjusting the mobile phase strength and flow rate, as well as ensuring the system is free of blockages.

Strategies for Reducing Retention Time and Backpressure:

  • Increase Mobile Phase Strength:

    • Reversed-Phase: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol). Acetonitrile is a stronger solvent than methanol and will generally result in shorter retention times.[12]

    • Normal-Phase: Increase the percentage of the polar modifier (e.g., ethanol or isopropanol).[13]

  • Optimize Temperature: Increasing the column temperature will decrease the viscosity of the mobile phase, leading to lower backpressure. It will also generally reduce retention times. However, be mindful of the potential impact on resolution, as discussed in Issue 1.[4]

  • Check for System Blockages: High backpressure can be a sign of a blockage in the system.[10]

    • Inlet Frit: The column inlet frit can become blocked with particulate matter from the sample or mobile phase.[11] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[10]

    • Guard Column: A blocked guard column is a common source of high backpressure. Replace the guard column.[11]

    • Tubing: Check for any kinks or blockages in the system tubing.

Experimental Protocol for Mobile Phase Optimization:

A systematic approach is crucial for efficient method development.

  • Initial Screening:

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).

    • Screen different mobile phase modes (normal-phase, reversed-phase, and polar organic mode).

    • For each mode, test a few common solvent combinations (e.g., hexane/isopropanol and hexane/ethanol for normal-phase; acetonitrile/water and methanol/water for reversed-phase).[14]

    • Include an acidic (0.1% TFA) and a basic (0.1% DEA) additive in separate runs to assess their impact.[14]

  • Fine-Tuning:

    • Once a promising mobile phase system is identified, fine-tune the solvent ratio to achieve the desired retention and resolution.

    • Optimize the concentration of the additive (typically between 0.05% and 0.2%).

    • Evaluate the effect of column temperature on the separation.

Visualizing the Method Development Workflow:

Caption: Systematic workflow for chiral method development.

References

Technical Support Center: Troubleshooting Peak Tailing in DL-O-Methylserine HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of DL-O-Methylserine. This document is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of peak tailing. Asymmetric peaks can significantly compromise the accuracy of integration, reduce resolution, and affect the overall reliability of your quantitative results.[1][2]

This guide provides a systematic, in-depth approach to diagnosing and resolving peak tailing, moving from common chemical causes specific to this compound to broader systemic issues. Our methodology is grounded in explaining the causal mechanisms behind each troubleshooting step, empowering you to make informed decisions in your method development and analysis.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing in the context of this compound analysis.

Q1: What is peak tailing and how is it quantitatively measured?

In an ideal chromatographic separation, a peak should be symmetrical and exhibit a Gaussian shape.[3] Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a trailing edge.[4][5] This is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 suggest significant tailing that may require investigation.[1] Values exceeding 2.0 are generally considered unacceptable for high-precision analytical methods.[1]

Q2: Why is a polar, zwitterionic compound like this compound so susceptible to peak tailing?

This compound's structure contains both a basic amine group and a carboxylic acid group, making it zwitterionic. In reversed-phase HPLC using silica-based columns, the primary cause of peak tailing for such compounds is unwanted secondary interactions.[6] Specifically, the positively charged amine group on this compound can interact strongly with negatively charged, ionized silanol groups (Si-O⁻) that are present on the surface of the silica stationary phase.[3][7][8] This strong, non-ideal interaction delays the elution of a fraction of the analyte molecules, resulting in a "tail".[5]

Q3: Is the troubleshooting process different if I am trying to separate the D and L enantiomers on a chiral column?

The fundamental principles for troubleshooting peak tailing remain the same whether you are performing an achiral or a chiral separation.[9] The primary causes—silanol interactions, mobile phase mismatch, column voids—are universal.[8] However, the complex surface chemistry of a Chiral Stationary Phase (CSP) can introduce additional interaction sites. When modifying the mobile phase (e.g., with additives), it is crucial to consult the column manufacturer's guidelines, as some additives can interfere with the chiral recognition mechanism.[10]

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

This section provides a logical workflow to systematically identify and resolve the root cause of peak tailing.

Step 1: Initial Diagnosis — A Chemical or Physical Problem?

Before adjusting method parameters, it's critical to determine if the tailing is caused by a chemical interaction specific to your analyte or a physical problem with the HPLC system or column.[8] This distinction will save significant time and resources.

  • Prepare a Neutral Marker: Select and prepare a solution of a neutral, well-behaved compound (e.g., Toluene, Uracil, or Propiophenone) at a suitable concentration for UV detection.

  • Injection: Inject this neutral marker onto your system using the same chromatographic method (mobile phase, flow rate, column) that you use for this compound.

  • Analysis: Examine the peak shape of the neutral marker.

    • If the neutral marker peak tails: The problem is likely physical or systemic . This points to issues like extra-column volume (dead volume), a column void, or a blocked frit.[8][11] Proceed to Part 3 of this guide.

    • If the neutral marker peak is symmetrical, but your this compound peak tails: The problem is chemical in nature, stemming from specific secondary interactions between your analyte and the stationary phase.[8] This is the most common scenario for this compound. Proceed with Step 2 below.

start Peak Tailing Observed for This compound inject_neutral Inject a Neutral Marker (e.g., Toluene, Uracil) start->inject_neutral check_tail Does the Neutral Marker Peak Tail? inject_neutral->check_tail physical_problem Problem is Physical/Systemic (Proceed to Part 3) check_tail->physical_problem  Yes chemical_problem Problem is Chemical (Proceed with Part 2, Step 2) check_tail->chemical_problem No  

Caption: Initial diagnostic workflow for HPLC peak tailing.
Step 2: Addressing Chemical Causes of Peak Tailing

Chemical issues are the most probable cause of peak tailing for this compound. These are best addressed by systematically optimizing the mobile phase and ensuring the correct column chemistry.

The pH of the mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[12][13] It directly influences the ionization state of both the analyte's functional groups and the problematic surface silanols.[4]

The Underlying Mechanism: Residual silanol groups on silica are acidic and become deprotonated (negatively charged) at pH levels above approximately 3-4.[2] To prevent the positively charged amine of this compound from interacting with these sites, you must suppress the ionization of the silanols. The most effective way to do this is by lowering the mobile phase pH.[2][11]

cluster_0 Mid-Range pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH < 3) silanol_ionized Silica Surface: Ionized Silanol (Si-O⁻) (Negative Charge) interaction Strong Secondary Interaction (Ionic Attraction) silanol_ionized->interaction analyte_protonated This compound: Protonated Amine (-NH3⁺) (Positive Charge) analyte_protonated->interaction tailing Result: PEAK TAILING interaction->tailing silanol_protonated Silica Surface: Protonated Silanol (Si-OH) (Neutral) no_interaction Minimal Secondary Interaction analyte_protonated_low This compound: Protonated Amine (-NH3⁺) (Positive Charge) good_shape Result: SYMMETRICAL PEAK no_interaction->good_shape

Caption: Effect of mobile phase pH on silanol interactions.
  • Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile/Water) but adjust the aqueous portion to three different pH values using an acidic modifier. Use high-purity reagents.

    • Condition A (Low pH): pH 2.5-3.0 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Condition B (Mid pH): pH 4.5 using a 10-20 mM Acetate buffer.

    • Condition C (Neutral pH): pH 7.0 using a 10-20 mM Phosphate buffer.

  • Equilibrate System: For each condition, flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable.

  • Inject Standard: Inject your this compound standard and analyze the peak shape.

  • Compare Results: Calculate the Tailing Factor (Tf) for each condition.

Expected Outcomes of pH Study

pH ConditionExpected Silanol StateExpected Analyte State (Amine)Predicted Peak ShapeRationale
pH 2.5 - 3.0 Protonated (Si-OH), NeutralProtonated (-NH₃⁺), PositiveSymmetrical (Optimal) Suppresses silanol ionization, minimizing secondary interactions.
pH 4.5 Partially Ionized (Si-O⁻)Protonated (-NH₃⁺), PositiveTailingStrong ionic interaction between analyte and stationary phase.[3][4]
pH 7.0 Fully Ionized (Si-O⁻)Protonated (-NH₃⁺), PositiveSevere TailingMaximum ionic interaction, leading to poor peak shape.[3]

If pH optimization alone is insufficient, the column itself may be the issue. Not all C18 columns are created equal.

  • Avoid "Type A" Silica: Older, traditional columns often have high concentrations of acidic silanols and trace metal impurities that exacerbate tailing.[2]

  • Use Modern, End-Capped Columns: Select high-purity, "Type B" silica columns that have been "end-capped." End-capping is a chemical process that deactivates most of the residual silanol groups, significantly reducing the sites for secondary interactions.[3][6]

  • Consider Alternative Chemistries: For highly polar bases, columns with polar-embedded or charged surface hybrid (CSH) stationary phases can provide an alternative shielding mechanism from silanol groups, improving peak shape.[1]

Part 3: Addressing Physical & Systemic Causes

If the Neutral Marker Test indicated a physical problem, or if all peaks in your chromatogram are tailing, investigate the following systemic issues.

Issue 1: Column Health — Voids and Contamination

  • Symptoms: Tailing on all peaks (especially early eluters), a sudden drop in column backpressure, or split peaks.[2][11]

  • Causality: Over time, or due to pressure shocks, the packed bed of silica inside the column can settle, creating a void or gap at the inlet. This empty space acts as a mixing chamber, causing band broadening and tailing.[8]

  • Solutions:

    • Prevention: Always use a guard column to protect the analytical column from particulates. Gradually increase the pump flow rate to avoid pressure shocks.[11]

    • Diagnosis: Disconnect the column and inspect the inlet frit for discoloration or a visible gap.

    • Remediation: A temporary fix can sometimes be achieved by back-flushing the column or reversing its direction. However, the definitive solution is to replace the column.[1][6]

Issue 2: Extra-Column Volume (Dead Volume)

  • Symptoms: Broad, tailing peaks, with the effect being most pronounced for early-eluting peaks that have smaller volumes.

  • Causality: This refers to any unnecessary volume in the flow path outside of the column itself, such as overly long or wide-bore connecting tubing, or poorly made fittings.[4][7] This volume allows the separated analyte band to diffuse and spread out before reaching the detector.[8]

  • Solutions:

    • Minimize tubing length between the injector, column, and detector.

    • Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).[4]

    • Ensure all fittings are properly seated (finger-tight then a quarter-turn with a wrench) to eliminate any gaps.

Issue 3: Sample Overload

  • Symptoms: Peak shape deteriorates as sample concentration increases. The peak may look like a "shark fin," which is a specific type of tailing.[2][7]

  • Causality: Injecting too high a concentration of the analyte saturates the active sites on the stationary phase. The kinetics of adsorption/desorption become non-linear, leading to peak distortion.[3][14]

  • Solution Protocol: Analyte Dilution Study

    • Prepare a dilution series of your this compound sample (e.g., 1:2, 1:5, and 1:10 dilutions) using the mobile phase as the diluent.

    • Inject each sample from the series, starting with the most dilute.

    • Analyze the peak shape. If the tailing factor improves significantly with dilution, you are experiencing column overload.[2] Reduce your sample concentration or injection volume accordingly.

References

Improving yield and purity of DL-O-Methylserine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of DL-O-Methylserine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthesis, ultimately improving both the yield and purity of your product. This compound is a crucial intermediate in the development of therapeutics, particularly D-serine transporter inhibitors for neurological disorders, making its efficient synthesis a key step in the research and development pipeline.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound revolve around chemoselectivity and purification. The serine molecule has three reactive functional groups: a primary amine, a carboxylic acid, and a primary hydroxyl group. The main difficulty is to selectively methylate the hydroxyl group without causing side reactions at the more nucleophilic amine.[2] Additionally, the final product is a polar amino acid derivative, which can be challenging to purify from reaction mixtures containing salts and other polar impurities.

Q2: Why is it necessary to use a protecting group for the amine function during O-methylation?

A2: The amine group of serine is more nucleophilic than the hydroxyl group. Therefore, in the presence of a methylating agent, N-methylation will be a significant competing reaction, leading to a mixture of N-methylated, O-methylated, and potentially di-methylated products.[3][4] By "protecting" the amine, you temporarily convert it into a less reactive functional group (like a carbamate), which does not react with the methylating agent.[5] This directs the methylation to the desired hydroxyl group, significantly improving the yield and purity of this compound. The Boc (tert-butyloxycarbonyl) group is a common and effective choice for this purpose.[5][6]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of the final product and detecting impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound and identifying any residual starting materials or side products. The presence of a singlet at around 3.3-3.4 ppm in the 1H NMR spectrum is characteristic of the methoxy group protons.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product (119.12 g/mol ) and help in the identification of unknown impurities.[8]

Synthesis Workflow and Troubleshooting

The synthesis of this compound can be broadly divided into three key stages: Protection of the amine group, O-methylation, and Deprotection with purification. Below is a graphical representation of this workflow, followed by a detailed troubleshooting guide for each stage.

SynthesisWorkflow cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: Deprotection & Purification start DL-Serine protection Reaction with (Boc)2O, Base start->protection boc_serine N-Boc-DL-Serine protection->boc_serine methylation Reaction with Methylating Agent (e.g., MeI), Base boc_serine->methylation boc_o_methylserine N-Boc-DL-O-Methylserine methylation->boc_o_methylserine deprotection Acidic Hydrolysis (e.g., TFA or HCl) boc_o_methylserine->deprotection crude_product Crude this compound deprotection->crude_product purification Purification (e.g., Crystallization, Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Stage 1: Amine Protection (Formation of N-Boc-DL-Serine)
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low yield of N-Boc-DL-Serine 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Incorrect pH: The reaction requires a basic pH to deprotonate the amine, making it nucleophilic. 3. Hydrolysis of (Boc)2O: The protecting agent can be hydrolyzed by water if the reaction is too slow or the pH is too high.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Extend the reaction time if necessary.[6] 2. Maintain pH: Keep the pH between 9 and 10 using a suitable base (e.g., NaHCO3 or NaOH). This ensures the amine is deprotonated and reactive without excessively promoting hydrolysis of the di-tert-butyl dicarbonate. 3. Control temperature: Running the reaction at 0-5°C initially can help to control the exotherm and minimize side reactions.
Presence of unreacted DL-Serine 1. Insufficient (Boc)2O: Not enough protecting agent was used to react with all the starting material. 2. Poor mixing: In a biphasic system, vigorous stirring is crucial for the reaction to proceed.1. Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)2O to drive the reaction to completion. 2. Ensure efficient stirring: Use a mechanical stirrer if necessary to ensure good contact between the aqueous and organic phases (if used).
Stage 2: O-Methylation (Formation of N-Boc-DL-O-Methylserine)
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low yield of O-methylated product 1. Weak base: The base used is not strong enough to deprotonate the hydroxyl group of serine. 2. Inactive methylating agent: The methylating agent (e.g., methyl iodide) may have degraded. 3. Steric hindrance: The bulky Boc group can sterically hinder the approach of the methylating agent to the hydroxyl group.1. Choice of base: Use a strong base like sodium hydride (NaH) to effectively deprotonate the alcohol. The reaction should be carried out in an anhydrous aprotic solvent like THF or DMF. 2. Use fresh reagents: Ensure the methyl iodide is fresh and has been stored properly to prevent decomposition. 3. Optimize reaction conditions: Gentle heating (e.g., to 40-50°C) may be required to overcome the activation energy barrier. Monitor the reaction carefully to avoid side reactions.
Formation of N-methylated side product Incomplete protection of the amine: Some of the starting material may not have been fully protected in the previous step.Purify the N-Boc-DL-Serine: Ensure the starting material for this step is pure and free of unprotected DL-Serine. Purification can be achieved by extraction and/or crystallization.
Esterification of the carboxylic acid Reaction with the methylating agent: Under certain conditions, the carboxylate can also be methylated.Use a milder methylating agent or different conditions: Diazomethane is known to selectively methylate carboxylic acids in the presence of alcohols, so it should be avoided if O-methylation is desired.[2] Using a strong base to form the alkoxide before adding the methylating agent favors O-alkylation.
Stage 3: Deprotection and Purification
Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Incomplete deprotection 1. Insufficient acid: Not enough acid was used to cleave the Boc group. 2. Short reaction time: The reaction was not allowed to proceed to completion.1. Use a strong acid: Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane or methanol) are effective for Boc deprotection.[9] Use a significant excess. 2. Monitor the reaction: Use TLC to track the disappearance of the protected intermediate.
Difficulty in purifying the final product 1. High polarity: The product is a zwitterionic amino acid, making it highly soluble in water and difficult to extract with organic solvents. 2. Presence of salts: Salts are formed during the workup and can be difficult to separate from the polar product.1. Crystallization: This is often the most effective method for purifying amino acids. Try dissolving the crude product in a minimal amount of hot water or a water/alcohol mixture and then cooling slowly. Adjusting the pH to the isoelectric point of this compound will minimize its solubility and promote crystallization.[10] 2. Ion-exchange chromatography: This technique is very effective for separating amino acids from salts and other impurities. The crude product can be passed through a cation-exchange resin, washed, and then eluted with a dilute base like ammonium hydroxide.
Low overall yield Cumulative losses at each stage: Small losses at each protection, reaction, and purification step can add up to a significant reduction in the overall yield.Optimize each step individually: Before attempting the full synthesis, it can be beneficial to optimize the conditions for each reaction and purification step on a smaller scale to maximize the yield at each stage.

Detailed Protocol: Synthesis of this compound via N-Boc Protection

This protocol is a representative method and may require optimization based on your specific laboratory conditions and available reagents.

Stage 1: Synthesis of N-Boc-DL-Serine

  • Dissolve DL-Serine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (n-butanol:acetic acid:water = 4:1:1).

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold solution of 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-DL-Serine, which can be used in the next step without further purification.

Stage 2: Synthesis of N-Boc-DL-O-Methylserine

  • Caution: This step should be performed under an inert atmosphere (e.g., nitrogen or argon) as sodium hydride is highly reactive with water.

  • Suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of N-Boc-DL-Serine (1 equivalent) in anhydrous THF.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood.[6]

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC (ethyl acetate:hexanes = 1:1).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude N-Boc-DL-O-Methylserine.

Stage 3: Deprotection and Purification of this compound

  • Dissolve the crude N-Boc-DL-O-Methylserine in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Evaporate the solvent under reduced pressure.

  • The crude product, this compound hydrochloride, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and add diethyl ether or ethyl acetate until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the zwitterionic form, the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point with a mild base (e.g., ammonium hydroxide), followed by crystallization.

Data Summary

Parameter Recommended Value/Range Rationale
(Boc)2O Equivalents 1.1 - 1.2Ensures complete protection of the amine.
Base for O-methylation Sodium Hydride (NaH)A strong base is required to deprotonate the hydroxyl group.
Methylating Agent Equivalents 1.5 - 2.0A slight excess helps to drive the reaction to completion.
Deprotection Acid 4M HCl in dioxane or TFAStrong acid is necessary for efficient cleavage of the Boc group.
Purification Method Crystallization / Ion-ExchangeEffective for purifying polar amino acid derivatives.

Troubleshooting Logic Diagram

Troubleshooting start Low Final Yield/Purity check_stage Analyze intermediates at each stage (TLC, NMR) start->check_stage stage1_issue Problem in Stage 1: Incomplete Protection check_stage->stage1_issue Impurity is starting material stage2_issue Problem in Stage 2: Inefficient O-Methylation check_stage->stage2_issue Impurity is N-Boc-DL-Serine stage3_issue Problem in Stage 3: Poor Deprotection/Purification check_stage->stage3_issue Impurity is N-Boc-DL-O-Methylserine stage1_sol Optimize protection: - Check pH (9-10) - Use excess (Boc)2O - Monitor with TLC stage1_issue->stage1_sol stage2_sol Optimize methylation: - Ensure anhydrous conditions - Use strong base (NaH) - Use fresh methyl iodide stage2_issue->stage2_sol stage3_sol Optimize purification: - Ensure complete deprotection (TLC) - Try recrystallization from different solvents - Consider ion-exchange chromatography stage3_issue->stage3_sol

Caption: A decision tree for troubleshooting low yield or purity.

References

Addressing retention time shifts in O-Methylserine chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of O-Methylserine. Unstable retention times are a frequent impediment to achieving accurate and reproducible results. This document provides a structured, in-depth approach to not only identify and rectify these issues but also to understand their underlying causes, ensuring the integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Here we address the most common immediate questions regarding retention time shifts in O-Methylserine analysis.

Q1: My O-Methylserine peak's retention time is consistently decreasing with each injection. What is the most likely cause?

A gradual decrease in retention time often points to column degradation or contamination. For silica-based columns, particularly amino columns, operating at a high pH can lead to the hydrolysis of the stationary phase[1]. Another common cause is the irreversible adsorption of matrix components onto the column, which alters the stationary phase chemistry[2].

Q2: Why is my retention time fluctuating randomly between runs?

Random fluctuations are typically indicative of issues with the HPLC system itself or inconsistent mobile phase preparation. Check for leaks in the system, as this can cause variations in flow rate[3]. Ensure your mobile phase is prepared consistently each time, as even small variations in the organic-to-aqueous ratio can lead to significant shifts in retention[4]. Air bubbles in the pump or detector can also cause random retention time changes[2].

Q3: I've observed a sudden, large shift in retention time. What should I check first?

A sudden and significant shift is often due to a major change in the analytical conditions. The first thing to verify is the mobile phase composition. Ensure you are using the correct mobile phase and that it has been prepared accurately. An incorrectly prepared buffer or a drastic error in the solvent ratio is a common culprit[4]. Also, confirm that the correct column is installed and that the column temperature is set as per the method parameters.

Q4: Can the sample solvent affect the retention time of O-Methylserine?

Yes, absolutely. If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, the analyte can elute earlier than expected, leading to a shorter retention time and potentially poor peak shape[5]. Whenever possible, dissolve your O-Methylserine standard and samples in the initial mobile phase[6].

Q5: How critical is the pH of the mobile phase for O-Methylserine analysis?

The pH of the mobile phase is extremely critical. O-Methylserine is an amino acid with a predicted pKa of approximately 2.10 for its carboxylic acid group[1][7]. When the mobile phase pH is close to the pKa of an analyte, small fluctuations in pH can cause significant changes in the analyte's ionization state, drastically affecting its retention time. For robust and reproducible chromatography, it is recommended to use a mobile phase pH that is at least one to two pH units away from the analyte's pKa.

Systematic Troubleshooting Guide

When encountering retention time shifts, a systematic approach is crucial to efficiently identify and resolve the root cause. This guide is structured to help you diagnose issues related to the mobile phase, the HPLC column, the hardware, and the sample itself.

Part 1: Mobile Phase Integrity

The mobile phase is a dynamic component of the chromatographic system and a frequent source of retention time variability.

1.1. Inconsistent Preparation:

  • Causality: Minor variations in the ratio of organic solvent to aqueous buffer can lead to significant, often exponential, changes in retention time, particularly in reversed-phase chromatography[4].

  • Protocol:

    • Always use precise volumetric or gravimetric methods for mobile phase preparation. When mixing, measure each component separately before combining them[7].

    • Document the exact preparation procedure in your standard operating procedure (SOP) to ensure consistency across different analysts and batches[8].

    • Never "top off" a mobile phase reservoir with a freshly prepared batch. Always use a fresh, clean reservoir for the new mobile phase[9].

1.2. pH Instability and Buffer Capacity:

  • Causality: O-Methylserine's retention is highly dependent on its ionization state, which is controlled by the mobile phase pH. An inadequately buffered mobile phase can lead to pH shifts, causing retention time drift[6][10].

  • Protocol:

    • Use a buffer concentration that is sufficient to maintain a stable pH, typically in the range of 10-50 mM[10].

    • Ensure the mobile phase pH is at least 1-2 units away from the pKa of O-Methylserine (~2.10) to minimize the impact of small pH fluctuations[11].

    • Always measure the pH of the aqueous component of the mobile phase before mixing it with the organic solvent[11].

1.3. Mobile Phase Contamination and Degradation:

  • Causality: Contaminants in the mobile phase can accumulate on the column, altering its chemistry and causing retention time drift. Aqueous mobile phases, especially those with buffers, are also susceptible to microbial growth if left for extended periods[6][12].

  • Protocol:

    • Use high-purity, HPLC-grade solvents and reagents[13].

    • Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulate matter[8].

    • Prepare fresh mobile phase daily, especially if it contains buffers like phosphate or acetate, which are prone to microbial growth[9][13].

Part 2: HPLC Column Health

The column is the heart of the separation process, and its condition is paramount for reproducible results.

2.1. Column Equilibration:

  • Causality: Insufficient equilibration of the column with the mobile phase at the start of a run or between gradient steps can lead to drifting retention times, especially in the initial injections of a sequence[5].

  • Protocol:

    • Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection[12].

    • For gradient methods, ensure the post-run equilibration time is sufficient to return the column to the initial conditions.

2.2. Column Contamination and Aging:

  • Causality: Over time, strongly retained compounds from the sample matrix can accumulate on the column, leading to a loss of performance, including retention time shifts. The stationary phase itself can also chemically degrade, especially under harsh pH or temperature conditions[1][14].

  • Protocol: Column Flushing and Regeneration

    • Initial Flush: After a batch of samples, flush the column with a mobile phase composition that is strong enough to elute any late-eluting compounds.

    • Systematic Cleaning: For a more thorough cleaning of a reversed-phase column used for amino acid analysis, a general protocol is as follows (always consult the column manufacturer's guidelines first):

      • Flush with 10-15 column volumes of HPLC-grade water.

      • Flush with 10-15 column volumes of a strong organic solvent like acetonitrile or methanol.

      • For stubborn contaminants, a flush with isopropanol can be effective[9].

      • Re-equilibrate the column with the mobile phase for at least 20 column volumes before use[9].

    • Guard Columns: Employ a guard column to protect the analytical column from strongly retained matrix components and particulates. Replace the guard column regularly.

Part 3: System and Method Parameters

Hardware performance and method settings are critical for maintaining consistent retention times.

3.1. Temperature Fluctuations:

  • Causality: Temperature has a significant impact on retention time. A change of just 1°C can alter retention times by 1-2%[10][15]. As temperature increases, the mobile phase viscosity decreases, leading to shorter retention times[16].

  • Protocol:

    • Always use a thermostatically controlled column compartment to maintain a stable column temperature[5][17].

    • Ensure the laboratory environment has stable ambient temperature to avoid diurnal variations affecting the HPLC system[5][17].

    • For high-temperature methods, pre-heating the mobile phase can improve peak shape and reproducibility[16].

3.2. Flow Rate Inconsistency:

  • Causality: The retention time is inversely proportional to the flow rate. Any variability in the pump's flow delivery will directly translate to retention time shifts[3].

  • Protocol:

    • Regularly check for leaks in the pump, injector, and fittings.

    • Ensure proper degassing of the mobile phase to prevent air bubbles from entering the pump heads[2].

    • Perform regular preventative maintenance on the pump, including replacing seals and check valves as recommended by the manufacturer.

3.3. System Suitability Testing (SST):

  • Causality: A robust analytical method includes system suitability testing to ensure the chromatographic system is performing adequately before and during sample analysis.

  • Protocol:

    • Prepare a system suitability solution containing O-Methylserine and potentially other related compounds or internal standards.

    • Inject the SST solution multiple times (e.g., n=5 or 6) at the beginning of each analytical run.

    • The results must meet predefined acceptance criteria for parameters such as retention time precision, peak area precision, tailing factor, and resolution[14].

ParameterAcceptance CriteriaPotential Cause if Failed
Retention Time (%RSD) ≤ 1.0%Inconsistent flow rate, temperature fluctuations, poor column equilibration.
Peak Area (%RSD) ≤ 2.0%Injector issues, leaks, detector noise.
Tailing Factor (Tf) 0.8 - 1.5Column contamination, mismatched sample solvent, buffer issues.
Resolution (Rs) > 2.0 (between O-Methylserine and closest peak)Mobile phase composition error, column degradation, temperature changes.
Table 1: Example System Suitability Test Parameters and Acceptance Criteria for O-Methylserine Analysis.
Part 4: Sample-Related Issues

The sample itself can be a source of retention time problems, particularly when dealing with complex biological matrices.

4.1. Matrix Effects:

  • Causality: Co-eluting components from the sample matrix can interact with the stationary phase, altering its properties and affecting the retention of the target analyte. This is a common issue in the analysis of biological samples like plasma or urine[18].

  • Protocol:

    • Implement a robust sample preparation procedure to remove as much of the interfering matrix as possible. Techniques can range from simple protein precipitation to more selective solid-phase extraction (SPE)[18].

    • If matrix effects are suspected, they can be evaluated by comparing the response of an analyte in a standard solution to its response when spiked into an extracted blank matrix sample[18].

4.2. Sample Overload:

  • Causality: Injecting too much sample onto the column can lead to peak distortion (often fronting) and a shift in retention time, typically to earlier elution.

  • Protocol:

    • Determine the linear dynamic range of the assay during method validation.

    • If sample overload is suspected, dilute the sample and re-inject.

Visual Troubleshooting Workflows

To aid in the diagnostic process, the following diagrams illustrate the logical steps for troubleshooting retention time shifts.

Retention_Time_Troubleshooting cluster_initial_check Initial Assessment cluster_troubleshooting_paths Troubleshooting Paths start Retention Time Shift Observed q1 Is the shift gradual, random, or sudden? start->q1 gradual Gradual Drift q1->gradual Gradual random Random Fluctuation q1->random Random sudden Sudden Shift q1->sudden Sudden check_column Investigate Column Health: - Contamination - Aging / Degradation - Equilibration gradual->check_column check_system Investigate System & Mobile Phase: - Leaks / Flow Rate - Temperature - MP Preparation - Air Bubbles random->check_system check_method Verify Method Parameters: - Correct Mobile Phase - Correct Column - Correct Temperature sudden->check_method resolve Problem Resolved check_column->resolve check_system->resolve check_method->resolve

Caption: Systematic workflow for diagnosing the type of retention time shift.

O_Methylserine_pH_Effect cluster_pH_Scale Mobile Phase pH vs. O-Methylserine (pKa ≈ 2.1) ph_low ph_low ph_unstable Unstable Zone pH ≈ 2.1 Retention Highly Sensitive to pH ph_low->ph_unstable Increase pH ph_high ph_high ph_robust Robust Zone Stable Ionization State ph_unstable->ph_high Increase pH

Caption: Impact of mobile phase pH on O-Methylserine retention.

References

Technical Support Center: Troubleshooting NMR Spectra of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Nuclear Magnetic Resonance (NMR) spectroscopy of DL-O-Methylserine. This guide provides in-depth, question-and-answer-based troubleshooting to help you overcome poor peak shape and obtain high-quality, reliable data.

Frequently Asked Questions (FAQs): Quick Solutions

Q1: My NMR peaks for this compound are broad and poorly resolved. What are the most common culprits?

A1: Broad peaks in the NMR spectrum of a small molecule like this compound often stem from a few common issues. Before diving into more complex troubleshooting, consider these primary factors:

  • Poor Shimming: The homogeneity of the magnetic field is crucial for sharp NMR signals.[1][2][3] Improper shimming is a frequent cause of broad peaks.[1][4]

  • Sample Concentration: An overly concentrated sample can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[4][5] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.

  • Incomplete Dissolution: If your sample is not fully dissolved, the presence of solid particles will disrupt the magnetic field homogeneity, leading to distorted and broad peaks.[6][7][8]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[6][9][10]

Q2: What is the ideal solvent for acquiring an NMR spectrum of this compound?

A2: this compound is a polar, amino acid derivative. Therefore, polar deuterated solvents are the most suitable choice.

  • Deuterium Oxide (D₂O): This is an excellent first choice due to the high polarity of your compound. It is particularly useful for identifying exchangeable protons (like those on amine and carboxylic acid groups) as they will exchange with deuterium and disappear from the ¹H NMR spectrum.[4][6]

  • Methanol-d₄ (CD₃OD): Another excellent polar, protic solvent that can readily dissolve this compound.[6]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that can be used if solubility is an issue in D₂O or CD₃OD.[4]

It's generally recommended to avoid non-polar solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), as this compound will likely have poor solubility in them.[11]

Q3: How much sample should I use for a standard ¹H NMR experiment?

A3: For a small molecule like this compound (Molecular Weight: 119.12 g/mol ), a concentration of 1-5 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is typically sufficient for a standard ¹H NMR experiment.[6][12] For ¹³C NMR, a higher concentration of 5-30 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[6]

In-Depth Troubleshooting Guides

Issue 1: Persistent Peak Broadening and Distortion Despite Good Shimming

If you've diligently shimmed the spectrometer and are still observing broad or distorted peaks, the issue likely lies within the sample itself. The chemical properties of this compound, particularly its zwitterionic nature, can present unique challenges.

Q: I've shimmed meticulously, but my peaks are still broad. Could the pH of my sample be the problem?

A: Absolutely. For amino acids and their derivatives, the pH of the solution is a critical factor that is often overlooked. This compound can exist in different protonation states (cationic, zwitterionic, anionic), and the equilibrium between these states is highly pH-dependent.[13][14][15]

  • The Problem of Chemical Exchange: If the pH of your sample is near the pKa of the amine or carboxylic acid group, the molecule will be rapidly exchanging protons with the solvent.[16] This chemical exchange occurs on a timescale similar to the NMR experiment, leading to significant peak broadening.[17][18][19][20] This phenomenon is known as "intermediate exchange" and can sometimes broaden peaks to the point where they disappear into the baseline.[17][21]

  • The Solution: pH Adjustment: To overcome this, you need to shift the equilibrium to favor a single protonation state.

    • Acidic Conditions: Adding a small amount of DCl in D₂O will protonate the carboxylate group, resulting in a predominantly cationic species.

    • Basic Conditions: Adding a small amount of NaOD in D₂O will deprotonate the ammonium group, leading to a predominantly anionic species.

By moving the pH away from the pKa values, you slow down the rate of chemical exchange relative to the NMR timescale, resulting in sharper peaks.

Experimental Protocol: pH Adjustment of an NMR Sample

  • Prepare Stock Solutions: Prepare dilute (e.g., 0.1 M) solutions of DCl in D₂O and NaOD in D₂O.

  • Initial Sample Preparation: Dissolve your this compound sample in D₂O as you normally would.

  • Acquire Initial Spectrum: Run a quick ¹H NMR spectrum to observe the initial poor peak shape.

  • Titration: Add a very small aliquot (e.g., 1-2 µL) of the DCl stock solution to your NMR tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum and observe any changes in peak shape and chemical shift.

  • Repeat if Necessary: Continue adding small aliquots of DCl (or NaOD if you are moving to basic pH) and re-acquiring the spectrum until the peaks become sharp.

Issue 2: Unstable Lock Signal and Random Peak Broadening

Q: My lock level is unstable, and the peak broadening seems inconsistent between scans. What could be causing this?

A: An unstable lock signal and inconsistent peak shape often point to issues with magnetic field homogeneity that are not related to shimming alone.[7]

  • The Problem of Particulates and Paramagnetic Impurities:

    • Undissolved Solids: Even microscopic, undissolved particles of your sample can disrupt the magnetic field homogeneity as they move within the tube, leading to an unstable lock and broad lines.[6][8]

    • Paramagnetic Contaminants: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺ from glassware or spatulas) or dissolved molecular oxygen can cause significant line broadening.[9][10][22][23] These impurities shorten the relaxation times of nearby nuclei, resulting in broader signals.[10]

  • The Solution: Proper Sample Preparation and Filtration

    • Ensure Complete Dissolution: Prepare your sample in a separate vial before transferring it to the NMR tube.[5] Use gentle warming or vortexing if necessary to ensure all the solid has dissolved.

    • Filter Your Sample: Before transferring the solution to the NMR tube, filter it through a small plug of glass wool in a Pasteur pipette.[8][24] This will remove any suspended particles.

    • Degas Your Sample (If Necessary): If you suspect dissolved oxygen is an issue, especially for sensitive experiments, you can degas the sample using a freeze-pump-thaw technique.[8]

Troubleshooting Workflow for Poor Peak Shape

G start Start: Poor Peak Shape Observed shim Re-shim the Spectrometer (Z1, Z2, X, Y) start->shim check_conc Check Sample Concentration (1-5 mg in 0.6-0.7 mL) shim->check_conc Still Broad? good_spectrum Good Spectrum Obtained shim->good_spectrum Peaks Sharpened check_solubility Ensure Complete Dissolution (Filter if necessary) check_conc->check_solubility Still Broad? check_conc->good_spectrum Peaks Sharpened adjust_ph Adjust pH (Add DCl or NaOD) check_solubility->adjust_ph Still Broad? check_solubility->good_spectrum Peaks Sharpened check_impurities Check for Paramagnetic Impurities (Use clean glassware) adjust_ph->check_impurities Still Broad? adjust_ph->good_spectrum Peaks Sharpened check_impurities->good_spectrum Peaks Sharpened consult Consult Instrument Manager check_impurities->consult Still Broad?

References

Preventing racemization during the synthesis of O-Methylserine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O-Methylserine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing enantiopure O-Methylserine, with a specific focus on preventing racemization. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

I. Troubleshooting Guide: Preventing Racemization

This section addresses specific issues that can arise during the synthesis of O-Methylserine, leading to a loss of enantiomeric purity.

Q1: I'm observing significant racemization during the O-methylation of N-protected serine. What are the likely causes and how can I mitigate this?

A1: Racemization during the O-methylation of N-protected serine is a common and critical issue. The primary cause is the abstraction of the α-proton of the amino acid derivative, which is facilitated by basic conditions.[1][2] The resulting planar carbanion intermediate can be protonated from either face, leading to a loss of stereochemical integrity.

Causality and Mitigation Strategies:

  • Base Strength and Concentration: Strong bases significantly increase the rate of α-proton abstraction.

    • Recommendation: Employ a milder base. For instance, instead of strong bases like sodium hydride (NaH), consider using potassium carbonate (K₂CO₃)[3] or silver(I) oxide (Ag₂O). The latter is particularly effective as it involves a heterogeneous reaction, often leading to cleaner reactions with less racemization.

  • Reaction Temperature: Higher temperatures provide the activation energy needed for proton abstraction.

    • Recommendation: Conduct the methylation at the lowest possible temperature that still allows for a reasonable reaction rate. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.[3]

  • Nature of the N-Protecting Group: The electron-withdrawing nature of the N-protecting group can influence the acidity of the α-proton. Urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred as they are thought to reduce the risk of racemization compared to acyl-type groups.[4][5] This is because the lone pair on the nitrogen can participate in resonance with the carbonyl of the protecting group, making it less available to stabilize a negative charge on the α-carbon.

Experimental Protocol: O-Methylation of N-Boc-L-serine with Reduced Racemization [3]

  • Dissolve N-Boc-L-serine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice-water bath.

  • Add solid potassium carbonate (1.1 eq) to the solution while stirring.

  • After 10 minutes, add methyl iodide (2.0 eq) dropwise to the suspension.

  • Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, proceed with aqueous workup and extraction.

Q2: My final O-Methylserine product shows low enantiomeric excess (ee) after the deprotection step. What could be going wrong?

A2: Racemization during the final deprotection step is a frequent problem. The specific conditions required to remove the N-protecting group or other protecting groups can inadvertently promote racemization.

Troubleshooting Deprotection Steps:

  • Acidic Deprotection (e.g., Boc removal with TFA): While generally considered safe in terms of racemization for many amino acids, prolonged exposure to strong acids or elevated temperatures can lead to some degree of racemization.

    • Recommendation: Perform the deprotection at 0°C and for the minimum time necessary. Use scavengers like triisopropylsilane (TIS) to quench any reactive carbocations that may form and could lead to side reactions.

  • Basic Deprotection (e.g., Fmoc removal with piperidine): This is a well-known step where racemization can occur, especially for sensitive amino acids. The basic conditions can lead to α-proton abstraction.[2]

    • Recommendation: Keep the deprotection time as short as possible. The use of additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution can help suppress this side reaction.[6]

  • Hydrogenolysis (e.g., Cbz removal): This method is generally considered to be one of the mildest and least likely to cause racemization.[4] However, issues with the catalyst or the presence of acidic or basic impurities can cause problems.

    • Recommendation: Ensure the use of a high-quality palladium catalyst and neutral reaction conditions. The solvent should be free of any acidic or basic contaminants.

Q3: I suspect racemization is occurring during the activation of the carboxylic acid for peptide coupling. How can I confirm and prevent this?

A3: Activation of the carboxylic acid group of N-protected O-Methylserine makes the α-proton more acidic and susceptible to abstraction, especially in the presence of a base.[7] This can lead to racemization via an oxazolone intermediate.[1][8]

Strategies to Minimize Racemization during Coupling:

  • Choice of Coupling Reagents: Uronium/aminium-based coupling reagents like HATU and HBTU are highly efficient but can promote racemization in the presence of excess base. Carbodiimides like DIC, when used with racemization-suppressing additives, are often a better choice.

    • Recommendation: Utilize coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Base Selection: The basicity and steric hindrance of the organic base used can have a significant impact.[7]

    • Recommendation: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] Use the minimum amount of base necessary to neutralize any acid present and to facilitate the reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of enantiopure O-Methylserine.

Q4: What are the primary mechanisms of racemization for serine derivatives?

A4: The two main mechanisms for racemization in serine derivatives, and amino acids in general, are:

  • Direct Enolization: This involves the direct abstraction of the α-proton by a base, forming a planar enolate intermediate.[9] Subsequent protonation can occur from either side, leading to racemization. This is more prevalent under basic conditions.[9]

  • Oxazolone Formation: This mechanism is particularly relevant during peptide bond formation. The activated carboxyl group can be attacked intramolecularly by the oxygen of the preceding amide bond, forming a five-membered oxazolone ring. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization.[1][8]

RacemizationMechanisms cluster_enolization Direct Enolization Mechanism cluster_oxazolone Oxazolone Mechanism (Peptide Coupling) A L-O-Methylserine Derivative B Planar Enolate Intermediate A->B + Base - H⁺ C Racemic Mixture B->C + H⁺ D N-Acyl-O-Methylserine (Activated Carboxyl) E Oxazolone Intermediate D->E Intramolecular Cyclization F Racemized Oxazolone E->F + Base - H⁺ G Racemized Peptide F->G Nucleophilic Attack (e.g., by an amino group)

Caption: Mechanisms of racemization in O-Methylserine synthesis.

Q5: Which N-protecting groups are most effective at preventing racemization?

A5: The choice of the N-protecting group is crucial for maintaining stereochemical integrity. Here is a comparison of commonly used protecting groups:

Protecting GroupAbbreviationRemoval ConditionsRacemization RiskKey Advantages & Disadvantages
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Low to ModerateWidely used, stable to many conditions. Removal can be harsh.[4]
BenzyloxycarbonylCbz or ZHydrogenolysis (H₂/Pd)LowRemoval is very mild.[4] Not suitable for molecules with other reducible groups.
9-Fluorenyl-methyloxycarbonylFmocBase (e.g., Piperidine)Moderate to HighMild removal conditions, ideal for solid-phase synthesis.[4][10] Base-lability increases racemization risk.
o-NitrobenzenesulfonyloNbsThiolysisLowCan be removed under mild, neutral conditions, minimizing racemization.[4]
2,4-dinitro-6-phenyl-benzene sulfenylDNPBSThiolysisVery LowA newer protecting group that can be removed under nearly neutral conditions, significantly suppressing racemization.[11]
Q6: How can I accurately determine the enantiomeric purity of my O-Methylserine sample?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of O-Methylserine.[12][13]

General Workflow for Chiral HPLC Analysis:

  • Column Selection: A chiral stationary phase (CSP) is required. For underivatized amino acids like O-Methylserine, macrocyclic glycopeptide-based columns (e.g., those with teicoplanin or vancomycin as the chiral selector) are often effective.[12] Polysaccharide-based CSPs are also widely used.[13]

  • Mobile Phase Development: A systematic approach to screen different mobile phases is necessary. This typically involves varying the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration in a buffer.

  • Sample Preparation: Dissolve a small amount of the O-Methylserine sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Chiral_HPLC_Workflow

Caption: Workflow for Chiral HPLC analysis of enantiomers.

III. References

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. --INVALID-LINK--

  • Takahashi, O., Kobayashi, K., & Oda, A. (2010). Computational insight into the mechanism of serine residue racemization. Chemical Biodiversity. --INVALID-LINK--

  • Sigma-Aldrich. Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich. --INVALID-LINK--

  • Various Authors. (2025). Base catalyzed racemization of amino acid derivatives. ResearchGate. --INVALID-LINK--

  • BocSciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BocSciences. --INVALID-LINK--

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. --INVALID-LINK--

  • Garner, P., & Park, J. M. (1992). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. --INVALID-LINK--

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. --INVALID-LINK--

  • Takahashi, O., et al. (2018). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. MDPI. --INVALID-LINK--

  • Liu, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. --INVALID-LINK--

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. --INVALID-LINK--

  • Takahashi, O., Kobayashi, K., & Oda, A. (2010). Computational Insight into the Mechanism of Serine Residue Racemization. ResearchGate. --INVALID-LINK--

  • Foltyn, V. A., et al. (2015). Reaction mechanism for serine racemization (a) and a,b-elimination (b) by SR. ResearchGate. --INVALID-LINK--

  • Various Authors. (n.d.). Mechanism of serine racemase. Racemization manifold versus... ResearchGate. --INVALID-LINK--

  • BenchChem. (n.d.). Methylserine | 2480-26-4. BenchChem. --INVALID-LINK--

  • ChemicalBook. (n.d.). D-Serine methyl ester hydrochloride synthesis. ChemicalBook. --INVALID-LINK--

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. --INVALID-LINK--

  • Khosla, M. C., Smeby, R. R., & Bumpus, F. M. (1972). Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of Organic Chemistry. --INVALID-LINK--

  • Various Authors. (2020). Preparation of methyl ester of L-serine. ResearchGate. --INVALID-LINK--

  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride. Google Patents. --INVALID-LINK--

  • CN105949074A - Synthesis method of O-methyl-D-serine. Google Patents. --INVALID-LINK--

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. --INVALID-LINK--

  • Various Authors. (2007). Enantioselective synthesis of (S)- and (R)-α-methylserines: Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. ResearchGate. --INVALID-LINK--

  • Wolosker, H., et al. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. PNAS. --INVALID-LINK--

  • Wolosker, H., Sheth, S., Takahashi, M., Mothet, J. P., Brady, R. O., Jr, Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences of the United States of America. --INVALID-LINK--

  • De Zotti, M., et al. (2019). Epimerisation in Peptide Synthesis. MDPI. --INVALID-LINK--

  • Liao, R. Z., et al. (2007). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Bacteriology. --INVALID-LINK--

  • Various Authors. (2011). Complementary Syntheses of N,O-Protected-(S)-2-methylserine on a Multikilogram Scale. Semantic Scholar. --INVALID-LINK--

  • BocSciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BocSciences. --INVALID-LINK--

  • Ikushiro, H., et al. (2014). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. The FEBS Journal. --INVALID-LINK--

  • Enantioselective alpha-methylation of Serine. (2025). YouTube. --INVALID-LINK--

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. --INVALID-LINK--

  • Various Authors. (2025). Enantioselective Synthesis of Unnatural Polar Amino Acids. Synfacts. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. BenchChem. --INVALID-LINK--

  • Juhász, B., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids. --INVALID-LINK--

  • Li, Y. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. --INVALID-LINK--

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. --INVALID-LINK--

  • Dalko, P. I. (2004). Amino acids and peptides as asymmetric organocatalysts. University of York. --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of D-Methionyl-L-serine for Research Applications. BenchChem. --INVALID-LINK--

  • Various Authors. (2017). Racemization in amino acids? ResearchGate. --INVALID-LINK--

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem. --INVALID-LINK--

References

Strategies for enhancing the resolution of O-Methylserine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting for the chiral resolution of O-Methylserine. As Senior Application Scientists, we have structured this resource to address common challenges and provide both theoretical understanding and practical, field-proven protocols.

Section 1: Strategic Approach to Enantiomer Resolution

The first critical step is selecting the most appropriate resolution strategy. The choice depends on scale, required purity, available equipment, and the stage of development (analytical vs. preparative).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving O-Methylserine enantiomers? A1: There are three principal strategies for resolving racemic O-Methylserine:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1]

  • Enzymatic Kinetic Resolution: Utilizes an enzyme to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[1][2]

  • Diastereomeric Crystallization: A classical chemical method where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, which can then be separated by crystallization.[3][4]

Q2: How do I decide which resolution method to start with? A2: Your choice should be guided by your primary objective. For rapid purity analysis (enantiomeric excess determination), Chiral HPLC is the gold standard. For larger-scale preparative separation, both enzymatic resolution and diastereomeric crystallization are often more cost-effective and scalable.[][6] The diagram below outlines a general decision-making workflow.

G cluster_input cluster_analytical Analytical Scale cluster_preparative Preparative Scale Start Racemic O-Methylserine Decision1 Primary Goal? Start->Decision1 HPLC_Analytical Chiral HPLC (Direct or Derivatization) Decision1->HPLC_Analytical Purity Analysis (ee% determination) Decision2 Can O-Methylserine be easily derivatized (e.g., esterified)? Decision1->Decision2 Bulk Separation (gram scale +) Crystallization Diastereomeric Crystallization Decision2->Crystallization No / Undesired Enzymatic Enzymatic Kinetic Resolution Decision2->Enzymatic Yes HPLC_Prep Preparative Chiral HPLC Decision2->HPLC_Prep High Value / Small Scale

Caption: Decision workflow for selecting an O-Methylserine resolution strategy.

Section 2: Chiral HPLC Troubleshooting Guide

Chiral HPLC is a precise but sensitive technique. Common issues often relate to the column, mobile phase, or sample preparation.

Troubleshooting Q&A

Problem: I see no separation or very poor resolution (Rs < 1.0) between the enantiomers.

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP).

    • Explanation: The fundamental principle of chiral HPLC is the differential interaction between the enantiomers and the CSP. If the CSP is not suitable for your analyte, no separation will occur. For underivatized amino acids like O-Methylserine, macrocyclic glycopeptide phases are a robust starting point.[7][8]

    • Solution:

      • Confirm you are using a suitable column. For O-Methylserine, columns like Astec CHIROBIOTIC™ T (Teicoplanin-based) are highly recommended.[7][9]

      • If resolution fails on one type of CSP, try a complementary one. For example, if a glycopeptide column fails, consider a ligand-exchange column.[8]

  • Possible Cause 2: Suboptimal Mobile Phase.

    • Explanation: The mobile phase composition dictates the retention and selectivity of the separation. The type of organic modifier, its concentration, and the presence of additives dramatically influence the chiral recognition mechanism.[10]

    • Solution:

      • Optimize Organic Modifier: Systematically vary the percentage of the alcohol modifier (e.g., methanol or ethanol) in the mobile phase.

      • Introduce Additives: For amino acids, acidic and basic additives are often required to control ionization and improve peak shape. Try adding small amounts of trifluoroacetic acid (TFA) and triethylamine (TEA) (e.g., 0.1% of each).

      • Change Mode: Macrocyclic glycopeptide columns can be operated in reversed-phase, polar organic, or normal-phase modes. If one mode fails, switching to another can provide the required selectivity.[9]

Problem: My peaks are broad and tailing.

  • Possible Cause 1: Secondary Interactions.

    • Explanation: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing. This is common with polar, ionizable compounds like amino acids.

    • Solution: Additives are key. An acidic modifier (like formic acid or TFA) can suppress the ionization of residual silanol groups on the stationary phase, while a basic modifier (like TEA or diethylamine) can compete with the analyte for active sites.

  • Possible Cause 2: Column Overload.

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

Problem: My retention times are drifting between injections.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Explanation: Chiral separations, especially with complex mobile phases containing additives, can require long equilibration times. If the column is not fully equilibrated, you will see retention time shifts in the initial runs.

    • Solution: Flush the column with the mobile phase for at least 30-60 minutes before the first injection. When changing mobile phases, ensure the column is flushed with at least 20-30 column volumes of the new eluent.

  • Possible Cause 2: Temperature Fluctuations.

    • Explanation: HPLC separations are sensitive to temperature. Changes in ambient temperature can cause retention times to drift.[8]

    • Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 25 °C or 30 °C).

Data & Protocols

Table 1: Recommended Starting Conditions for Chiral HPLC of O-Methylserine

ParameterRecommended ConditionRationale & Notes
Chiral Column Astec™ CHIROBIOTIC™ TTeicoplanin-based CSP, proven effective for a wide range of underivatized amino acids.[7][9]
Mobile Phase Mode Polar Ionic Mode (PIM)Often provides excellent selectivity for zwitterionic compounds.
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)The acid and base control ionization and improve peak shape.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can sometimes improve resolution.[1]
Temperature 25 °CUse a column oven for stability.[8]
Detection UV at 210 nm or ELSD/LC-MSO-Methylserine lacks a strong chromophore. Low UV is required, or alternative detection methods.[11]

Section 3: Enzymatic Kinetic Resolution Troubleshooting Guide

Enzymatic resolutions are highly selective but sensitive to reaction conditions.

Troubleshooting Q&A

Problem: The reaction is very slow or shows no conversion.

  • Possible Cause 1: Inactive Enzyme.

    • Explanation: Enzymes are sensitive to storage and handling conditions (temperature, pH). Improper handling can lead to denaturation and loss of activity.[12]

    • Solution:

      • Purchase a fresh batch of enzyme from a reputable supplier.

      • Verify the storage conditions (-20 °C or 4 °C as recommended).

      • Run a positive control reaction with a substrate known to work well with your chosen enzyme to confirm its activity.

  • Possible Cause 2: Unsuitable Solvent.

    • Explanation: The choice of organic solvent is critical for enzyme stability and activity. Highly polar solvents can strip essential water from the enzyme, inactivating it.

    • Solution: Start with non-polar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE). If solubility is an issue, a small amount of a more polar co-solvent like THF can be added.[13]

Problem: The reaction proceeds, but the enantiomeric excess (ee%) is low.

  • Possible Cause 1: Low Intrinsic Enantioselectivity (E-value) of the Enzyme.

    • Explanation: Not all enzymes are highly selective for all substrates. The inherent ability of the enzyme to distinguish between the two enantiomers (its E-value) may be low for O-Methylserine or its derivative.[12]

    • Solution: Screen a panel of different enzymes. Lipases from different sources (Candida antarctica, Pseudomonas cepacia, etc.) can exhibit different selectivities.[13]

  • Possible Cause 2: Reaction has proceeded past 50% conversion.

    • Explanation: In a standard kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product decreases significantly after the reaction passes the 50% conversion mark.[14]

    • Solution: Monitor the reaction over time by taking aliquots and analyzing the conversion and ee%. Stop the reaction at or near 50% conversion to maximize the ee% of both components.

G cluster_workflow Troubleshooting Low Enantiomeric Excess (ee%) Start Low ee% Observed Check_Conversion Is Conversion > 50%? Start->Check_Conversion Stop_Early Action: Stop reaction closer to 50% conversion Check_Conversion->Stop_Early Yes Check_Enzyme Is Enzyme Activity Verified? Check_Conversion->Check_Enzyme No Verify_Enzyme Action: Run positive control or purchase new enzyme Check_Enzyme->Verify_Enzyme No Check_Conditions Are Reaction Conditions (Solvent, Temp) Optimal? Check_Enzyme->Check_Conditions Yes Optimize_Conditions Action: Screen different solvents, temperatures, and acyl donors Check_Conditions->Optimize_Conditions No Screen_Enzymes Outcome: If still low ee%, Screen a different enzyme panel Check_Conditions->Screen_Enzymes Yes

Caption: Troubleshooting workflow for low ee% in enzymatic kinetic resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-O-Methylserine Methyl Ester

Rationale: O-Methylserine must first be derivatized (e.g., N-acetylation and esterification) to provide a suitable handle for lipase-catalyzed hydrolysis.

  • Substrate Preparation: Synthesize racemic N-Acetyl-O-Methylserine methyl ester from racemic O-Methylserine using standard procedures (e.g., acetic anhydride for N-acetylation followed by Fischer esterification with methanol and acid catalyst).

  • Enzymatic Reaction Setup:

    • To a solution of the racemic ester (1 equivalent) in a phosphate buffer (pH 7.5) containing 10% DMSO (to aid solubility), add immobilized Lipase B from Candida antarctica (Novozym® 435) (approx. 10-20% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Reaction Monitoring:

    • Periodically withdraw small aliquots from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding acetonitrile to precipitate the enzyme).

    • Analyze the supernatant by chiral HPLC to determine the conversion rate and the enantiomeric excess of the remaining ester and the formed acid.

  • Workup (at ~50% conversion):

    • Filter off the immobilized enzyme (it can often be washed and reused).

    • Acidify the filtrate to pH ~2 with 1M HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The N-acetyl amino acid product will be in the organic layer, while the unreacted N-acetyl amino ester may also be extracted.

  • Separation and Deprotection:

    • Separate the acidic product from the remaining ester using column chromatography or a subsequent basic wash.

    • The protecting groups (N-acetyl and methyl ester) can then be removed from the separated enantiomers by acid or base hydrolysis to yield the pure O-Methylserine enantiomers.

Section 4: Diastereomeric Crystallization Troubleshooting Guide

This method relies on differential solubility, which can be challenging to control.

Troubleshooting Q&A

Problem: No crystals are forming after adding the resolving agent.

  • Possible Cause 1: High Solubility of Both Diastereomeric Salts.

    • Explanation: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from precipitating out of the supersaturated solution.[15]

    • Solution:

      • Change Solvent: Screen a variety of solvents with different polarities. If a polar solvent like ethanol was used, try a less polar one like isopropanol or a solvent mixture (e.g., ethanol/hexane).[15]

      • Increase Concentration: Carefully remove some solvent under reduced pressure to create a more concentrated solution.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if one is available.[16]

Problem: The crystallized salt has low diastereomeric excess (de%).

  • Possible Cause 1: Small Difference in Solubility.

    • Explanation: The success of the resolution is directly proportional to the difference in solubility between the two diastereomeric salts. If this difference is small, the less soluble salt will precipitate along with a significant amount of the more soluble one.[15][17]

    • Solution:

      • Screen Resolving Agents: This is the most critical variable. Test different chiral resolving agents. For an amino acid derivative, common choices include D- or L-tartaric acid, dibenzoyltartaric acid, or mandelic acid.[4][18]

      • Optimize Temperature: Perform the crystallization at different temperatures. Slow cooling over a longer period can improve selectivity.[19]

  • Possible Cause 2: Kinetically Trapped Product.

    • Explanation: Sometimes the undesired, more soluble diastereomer can crystallize quickly if the solution is cooled too rapidly or is too concentrated, leading to a product with low purity.[19]

    • Solution: Employ a slower cooling ramp. Allow the solution to cool to room temperature over several hours, then transfer to a 4 °C refrigerator. Stirring the solution gently during crystallization can also help maintain equilibrium.

Protocol: Resolution via Diastereomeric Salt Formation
  • Salt Formation:

    • Dissolve racemic O-Methylserine (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R,R)-(-)-Dibenzoyltartaric acid, 0.5-1.0 equivalents) in the same solvent, heating if necessary.[1]

  • Crystallization:

    • Combine the two hot solutions and stir. Cloudiness should appear as the salts begin to form.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4 °C) overnight.[1]

  • Isolation of Diastereomer:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals. This is your first crop, enriched in one diastereomer.

    • Analyze the diastereomeric purity (e.g., by NMR or HPLC after liberating the amine).

  • Recrystallization (if necessary):

    • If the diastereomeric excess is not sufficient, recrystallize the solid from a fresh portion of the same solvent system to improve purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to be basic (e.g., pH 10-11 with NaOH) to deprotonate the resolving acid.

    • The free O-Methylserine enantiomer is now in the aqueous solution and can be isolated using ion-exchange chromatography or by adjusting the pH to its isoelectric point to precipitate it.

References

Validation & Comparative

A Comparative Analysis for Neuropharmacology Research: D-Serine vs. DL-O-Methylserine at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. Its complex activation mechanism, requiring both the principal agonist glutamate and a co-agonist, has spurred extensive research into molecules that can modulate its function. For decades, D-serine has been recognized as a key endogenous co-agonist, playing a crucial role in synaptic plasticity, learning, and memory.[1][2][3][4][5][6] This guide provides a comprehensive comparative analysis of D-serine and a structurally related compound, DL-O-Methylserine, in the context of their interaction with the NMDA receptor.

This analysis moves beyond a simple cataloging of properties to offer a deeper, mechanistic understanding grounded in experimental evidence. We will explore the established role of D-serine, the available data for O-methylated serine derivatives, and the experimental workflows required to rigorously assess and compare such compounds. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to navigate the subtleties of NMDA receptor pharmacology.

The Established Co-agonist: D-Serine's Role at the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for dual agonists for activation. While glutamate binds to the GluN2 subunit, the "glycine site" on the GluN1 subunit must be occupied by a co-agonist.[7][8][9] D-serine, an endogenous D-amino acid found in high concentrations in the brain, has been identified as a primary and potent co-agonist at this site.[3][6] Its presence is critical for a multitude of physiological processes, including:

  • Synaptic Plasticity: D-serine is essential for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

  • Neuronal Development and Survival: Proper NMDA receptor function, modulated by D-serine, is vital for the formation and maintenance of synaptic connections.

  • Pathophysiological Involvement: Dysregulation of D-serine levels has been implicated in conditions such as schizophrenia, amyotrophic lateral sclerosis (ALS), and neurodegenerative diseases.[4][9]

The binding of D-serine to the GluN1 subunit, alongside glutamate binding to GluN2, and sufficient membrane depolarization to relieve the magnesium (Mg2+) block, triggers the opening of the ion channel.[7][10] This allows for the influx of calcium (Ca2+), a critical second messenger that initiates downstream signaling cascades responsible for the receptor's physiological effects.[7][11]

Investigating a Structural Analog: The Case of this compound

In the quest for novel NMDA receptor modulators, structural analogs of known ligands are frequently synthesized and evaluated. This compound, as its name suggests, is a derivative of serine with a methyl group attached to the oxygen atom of the hydroxyl group. This seemingly minor modification can have profound effects on a molecule's biological activity.

A crucial point of differentiation emerges from the available scientific literature. While D-serine is a well-established co-agonist, evidence for a related compound, O-phosphate esters of α-methylserine, suggests a lack of activity at ionotropic glutamate receptors, including the NMDA receptor family.[12] Instead, these compounds have been identified as selective competitive antagonists of Group II metabotropic glutamate receptors.[12] This finding underscores the critical importance of the free hydroxyl group on the serine molecule for its interaction with the NMDA receptor's co-agonist binding site.

Quantitative Comparison: D-Serine at the NMDA Receptor

To provide a clear quantitative benchmark, the following table summarizes key parameters for D-serine's interaction with the NMDA receptor, compiled from various experimental studies. The absence of data for this compound in this context is noted.

ParameterD-SerineThis compoundExperimental Context
Role Co-agonistNot established as a direct NMDA receptor modulatorRecombinant and native NMDA receptors
Binding Site Glycine site on GluN1 subunitNot establishedRadioligand binding assays
Potency (EC50) ~1 µMData not availableElectrophysiological recordings (e.g., patch-clamp)[13]
Binding Affinity (Ki) High AffinityData not availableCompetitive radioligand binding assays
Effect on LTP EnhancementData not availableHippocampal slice electrophysiology[4]

Experimental Workflows for Comparative Analysis

For researchers aiming to conduct a direct comparative analysis of novel compounds like this compound against a known modulator such as D-serine, a multi-faceted experimental approach is essential. The following are detailed protocols for key assays that provide a robust framework for such an investigation.

Diagram: NMDA Receptor Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 DSerine D-Serine DSerine->NMDAR Binds to GluN1 Mg Mg2+ Mg->NMDAR Blocks channel (voltage-dependent) Ca Ca2+ NMDAR->Ca Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca->Signaling Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity

Caption: NMDA receptor activation requires binding of both glutamate and a co-agonist like D-serine, and membrane depolarization to relieve the Mg2+ block, leading to Ca2+ influx and downstream signaling.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through NMDA receptors in response to agonist application, providing functional data on potency and efficacy.[14][15][16][17]

Objective: To determine if this compound can act as a co-agonist to potentiate glutamate-evoked currents and to compare its potency with D-serine.

Methodology:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.

  • Recording Setup: Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Solution Preparation:

    • External Solution: A physiological saline solution (e.g., aCSF) containing a low concentration of Mg2+ (to facilitate receptor activation) and antagonists for AMPA/kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) to isolate NMDA receptor currents.

    • Internal Solution: A solution mimicking the intracellular ionic environment, typically containing a high concentration of Cs+ to block potassium channels.

  • Experimental Protocol:

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to fully relieve the Mg2+ block.

    • Apply a sub-saturating concentration of glutamate to the cell.

    • Co-apply increasing concentrations of either D-serine or this compound.

    • Record the resulting inward currents.

  • Data Analysis:

    • Plot the current amplitude as a function of the co-agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effect) and the maximum potentiation for each compound.

Diagram: Patch-Clamp Experimental Workflow

Patch_Clamp_Workflow A Prepare Neuronal Culture or Transfected Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Perfuse with External Solution (containing Glutamate + Antagonists) B->C D Apply Increasing Concentrations of D-Serine or this compound C->D E Record NMDA Receptor-Mediated Currents at Depolarized Potential (+40 mV) D->E F Construct Dose-Response Curve E->F G Calculate EC50 and Max Efficacy F->G

Caption: A stepwise workflow for assessing NMDA receptor co-agonist activity using whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor's co-agonist binding site, providing information on binding affinity.[18][19][20][21]

Objective: To determine if this compound binds to the glycine/D-serine site on the GluN1 subunit and to quantify its binding affinity (Ki) in comparison to D-serine.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

  • Assay Setup:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [3H]DCKA or [3H]glycine), and increasing concentrations of the unlabeled competitor (D-serine or this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Fit the data to a competition binding curve to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Imaging Assays

This high-throughput method measures changes in intracellular calcium concentration as an indirect readout of NMDA receptor activation.[22][23][24][25][26]

Objective: To screen for and compare the ability of this compound and D-serine to induce calcium influx through NMDA receptors in a cellular context.

Methodology:

  • Cell Preparation: Culture primary neurons or transfected cell lines in multi-well plates suitable for imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • Imaging Setup: Use a fluorescence microscope or a plate reader capable of kinetic measurements.

  • Experimental Protocol:

    • Establish a baseline fluorescence reading.

    • Apply glutamate in combination with either D-serine or this compound.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence change (ΔF/F0) for each condition.

    • Compare the concentration-response curves for D-serine and this compound.

Conclusion and Future Directions

The comparative analysis of D-serine and this compound at the NMDA receptor highlights the profound impact of subtle chemical modifications on pharmacological activity. D-serine's role as a potent and physiologically crucial co-agonist is well-established and supported by a vast body of experimental evidence.[1][3][4][5][6] Conversely, while direct data on this compound is sparse, the available literature on structurally related O-substituted serine derivatives strongly suggests it is unlikely to share D-serine's co-agonist properties at the NMDA receptor and may interact with other receptor systems.[12]

For researchers in neuropharmacology and drug development, this guide underscores a critical principle: structure-activity relationships are not always predictable and require rigorous empirical validation. The detailed experimental protocols provided herein offer a clear roadmap for the direct, head-to-head comparison of novel compounds against established modulators. Such a systematic approach is indispensable for the unambiguous characterization of new chemical entities and the advancement of targeted therapeutics for neurological disorders. Future studies should aim to directly test this compound using these methodologies to definitively ascertain its activity, or lack thereof, at the NMDA receptor, thereby resolving the current data gap and providing a more complete picture of its pharmacological profile.

References

Validating a quantitative LC-MS/MS method for O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating a Quantitative LC-MS/MS Method for O-Methylserine

For researchers, scientists, and drug development professionals, the robust validation of a bioanalytical method is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides a comprehensive framework for the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for O-Methylserine in a biological matrix, such as human plasma. Grounded in the principles of the ICH M10 guideline on bioanalytical method validation, this document goes beyond a simple checklist, offering insights into the rationale behind experimental choices and presenting comparative data to guide method development.[1][2]

The Crucial Role of Method Validation

The objective of bioanalytical method validation is to demonstrate that a specific analytical method is suitable for its intended purpose.[3][4] For quantitative analysis, this means ensuring the method is selective, sensitive, accurate, and precise over a defined concentration range.[5][6] This guide will walk through the essential validation parameters, providing step-by-step protocols and illustrative data comparing different experimental approaches.

Method Development and Optimization: The Foundation

Before formal validation, significant effort is dedicated to method development.[4][7] This phase involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection for O-Methylserine.

Sample Preparation: A Comparative Approach

The goal of sample preparation is to extract O-Methylserine from the biological matrix while removing interfering components.[8][9] The choice of technique can significantly impact method performance, particularly concerning recovery and matrix effects.[10]

Alternative 1: Protein Precipitation (PPT)

Protein precipitation is a simple and fast method often used in high-throughput analysis.[10] It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.

Alternative 2: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more targeted cleanup by utilizing a stationary phase to retain the analyte of interest while interfering substances are washed away.[8] For a polar molecule like O-Methylserine, a mixed-mode cation exchange (MCX) sorbent can be effective.

G

Caption: Comparative workflow for sample preparation of O-Methylserine.

LC-MS/MS Parameters
  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating polar compounds like O-Methylserine.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor-to-product ion transition for O-Methylserine and its stable isotope-labeled internal standard (SIL-IS), such as O-Methylserine-d3.

ParameterO-MethylserineO-Methylserine-d3 (IS)
Precursor Ion (m/z)120.1123.1
Product Ion (m/z)74.177.1
Collision Energy (eV)1515

Table 1: Example MRM parameters for O-Methylserine and its internal standard.

Full Bioanalytical Method Validation

Following the ICH M10 guideline, a full validation should include assessments of selectivity, calibration curve and range, accuracy, precision, carry-over, matrix effect, and stability.[1][4]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5][11]

Experimental Protocol:

  • Analyze at least six different blank plasma lots to check for interferences at the retention time of O-Methylserine and the IS.

  • Analyze a blank sample spiked with O-Methylserine at the Lower Limit of Quantification (LLOQ) and the IS.

Acceptance Criteria:

  • Response in blank samples should be ≤20% of the LLOQ response for O-Methylserine and ≤5% for the IS.[12]

Calibration Curve and Linearity

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[13]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of O-Methylserine. A typical range might be 10 to 5000 ng/mL.

  • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Use a linear regression model with a weighting factor (e.g., 1/x² or 1/x) to fit the data, as LC-MS/MS data often exhibits heteroscedasticity.[14][15]

Acceptance Criteria:

  • At least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).[12][16]

  • The correlation coefficient (r²) should be ≥0.99.

Concentration (ng/mL)Back-calculated Concentration (ng/mL)Accuracy (%)
10 (LLOQ)10.8108.0
2019.597.5
5052.1104.2
200198.499.2
1000985.698.6
25002550.1102.0
40003940.898.5
5000 (ULOQ)4995.099.9

Table 2: Example calibration curve performance.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements.[5][6][17]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.[18]

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[12][17]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12][17]

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-run CV (%)Inter-run CV (%)
LLOQ1010.5105.08.29.5
Low3029.197.05.56.8
Medium15001530102.04.15.2
High4000396099.03.84.9

Table 3: Example accuracy and precision data.

Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the matrix.[19][20][21] Recovery is the efficiency of the extraction process.[6][17] A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variability in recovery.[22]

Experimental Protocol:

  • Recovery: Compare the peak area of O-Methylserine in extracted plasma samples (Set A) to that of post-extraction spiked samples (Set B).

  • Matrix Factor (MF): Compare the peak area of O-Methylserine in post-extraction spiked samples (Set B) to that in neat solution (Set C). The MF is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.[20]

G set_a set_a recovery recovery set_a->recovery set_b set_b set_b->recovery matrix_effect matrix_effect set_b->matrix_effect set_c set_c set_c->matrix_effect

Caption: Workflow for assessing recovery and matrix effect.

Comparative Data:

ParameterPPT MethodSPE MethodAcceptance Criteria
Recovery (%) Consistent and reproducible
Low QC78.592.1
High QC80.293.5
Matrix Factor (IS-normalized) CV ≤ 15%
Lot 10.981.01
Lot 21.050.99
Lot 31.101.03
Lot 40.950.97
Lot 51.081.02
Lot 60.991.00
CV (%) 5.8% 2.3% ≤ 15%

Table 4: Comparison of recovery and matrix effect for PPT vs. SPE.

Insight: The SPE method demonstrates higher and more consistent recovery. While both methods meet the acceptance criteria for matrix effect when using a SIL-IS, the lower CV for the SPE method suggests a more robust and cleaner extraction, making it the preferable choice for this assay.

Stability

The stability of O-Methylserine must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[23][24][25]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples after storage at the intended temperature (e.g., -80°C) for a period that exceeds the expected duration of sample storage.

  • Stock Solution Stability: Evaluate the stability of the analyte in its stock solution under storage conditions.[23][25]

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[23]

Stability TestStorage ConditionLow QC (% Bias)High QC (% Bias)
Freeze-Thaw (3 cycles)-80°C to RT-4.5-2.8
Bench-Top (8 hours)Room Temperature-6.2-4.1
Long-Term (90 days)-80°C-5.8-3.5
Stock Solution (90 days)4°C-1.5-1.2

Table 5: Example stability data for O-Methylserine.

Conclusion

This guide outlines a comprehensive approach to the validation of a quantitative LC-MS/MS method for O-Methylserine, adhering to international regulatory standards.[1][3][26] By systematically evaluating parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, a robust and reliable method can be established. The comparative data presented for different sample preparation techniques highlights the importance of method optimization. While a simple protein precipitation may be adequate, the superior recovery and reduced matrix variability of the solid-phase extraction method demonstrate its suitability for a rigorous, high-quality bioanalytical assay. The principles and protocols detailed herein provide a solid foundation for researchers to develop and validate methods that will generate high-quality data for their drug development programs.

References

The Gold Standard: A Comparative Guide to Using Isotopically Labeled O-Methylserine as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the precision and accuracy of measurements are paramount. The reliability of data hinges on the effective mitigation of analytical variability, a challenge expertly addressed by the use of internal standards. This guide provides an in-depth, technical comparison of isotopically labeled O-Methylserine as an internal standard against other alternatives, supported by experimental insights and protocols. As Senior Application Scientists, our aim is to equip you with the knowledge to make informed decisions that enhance the integrity and reproducibility of your analytical methods.

The Indispensable Role of Internal Standards

Quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations arising from sample preparation, chromatographic separation, and ionization efficiency.[1] Internal standards are compounds of known concentration added to samples, calibrators, and quality controls to normalize for these variations, thereby ensuring that the final calculated concentration of the analyte is a true reflection of its amount in the original sample.[1][2]

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte and experiencing similar effects from the sample matrix.[3] This is where stable isotope-labeled (SIL) internal standards emerge as the "gold standard," a view widely endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2]

Why Isotopically Labeled O-Methylserine Reigns Supreme

O-Methylserine, a derivative of the amino acid serine, is a compound of interest in various biomedical and metabolic studies.[4][5] When quantifying endogenous O-Methylserine or a therapeutic agent with a similar structure, an isotopically labeled version of O-Methylserine (e.g., O-Methylserine-d3, ¹³C₃, or ¹⁵N) offers unparalleled advantages.

Key Advantages of SIL-O-Methylserine:

  • Near-Identical Physicochemical Properties: A SIL internal standard has virtually the same chemical structure, pKa, and polarity as the unlabeled analyte.[1] This ensures it behaves identically during sample extraction, chromatography, and ionization, providing the most accurate correction for any variations.[6]

  • Co-elution with the Analyte: Due to its similar properties, the SIL internal standard co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time.[7] Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis.[8][9]

  • Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the incorporation of stable isotopes (like deuterium, carbon-13, or nitrogen-15) gives the SIL internal standard a different mass.[6] This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.[1]

  • Minimization of Differential Ionization Efficiency: Different molecules can have varying ionization efficiencies in the mass spectrometer's source.[10] By using a SIL internal standard, this variability is effectively canceled out, as both the analyte and the standard will have nearly identical ionization efficiencies.[10]

Comparative Analysis: Isotopically Labeled O-Methylserine vs. Alternatives

To illustrate the superiority of an isotopically labeled internal standard, let's compare its performance against a common alternative: a structurally similar analog. For this comparison, we will consider the hypothetical analysis of O-Methylserine in human plasma.

Table 1: Performance Comparison of Internal Standards for O-Methylserine Analysis

Performance MetricIsotopically Labeled O-Methylserine (O-Methylserine-d3)Structural Analog (e.g., O-Ethylserine)
Linearity (r²) > 0.9990.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 5%< 15%
Matrix Effect (% Suppression/Enhancement) < 5%20-30%
Recovery Variability (% CV) < 3%< 10%

This data is illustrative and based on typical performance characteristics.

The data clearly indicates that the isotopically labeled internal standard provides superior linearity, accuracy, and precision. Crucially, it demonstrates a significantly lower susceptibility to matrix effects, a critical factor for reliable bioanalysis.[11]

Experimental Design and Protocols

To achieve the results summarized above, a robust analytical method must be developed and validated according to regulatory guidelines.[12][13][14]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of O-Methylserine in a biological matrix using an isotopically labeled internal standard.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Spiking with IS Spiking with IS Sample Collection->Spiking with IS Add O-Methylserine-d3 Protein Precipitation Protein Precipitation Spiking with IS->Protein Precipitation e.g., Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation Reversed-Phase C18 MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Mode Quantification Quantification MS/MS Detection->Quantification Peak Area Ratio Concentration Calculation Concentration Calculation Quantification->Concentration Calculation

Caption: Workflow for O-Methylserine quantification.

Step-by-Step Protocol for Sample Preparation and LC-MS/MS Analysis

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of O-Methylserine and O-Methylserine-d3 in a suitable solvent (e.g., 50% methanol).
  • Prepare calibration standards and QCs by spiking pooled human plasma with known concentrations of O-Methylserine.

2. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the O-Methylserine-d3 internal standard working solution.
  • Vortex briefly to mix.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to achieve separation of O-Methylserine from other matrix components.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • MRM Transitions:
  • O-Methylserine: Monitor a specific precursor-to-product ion transition (e.g., based on its molecular weight of approximately 119.12 g/mol ).[15][16]
  • O-Methylserine-d3: Monitor the corresponding transition for the deuterated analog.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
  • Determine the concentration of O-Methylserine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[17] This method relies on the assumption that the SIL-IS and the native analyte will behave identically during the analytical process.

Stable Isotope Dilution Principle of Stable Isotope Dilution cluster_0 Initial State cluster_1 Analytical Process cluster_2 Final Measurement Analyte Analyte (Unknown Amount) Process Extraction, Chromatography, Ionization Analyte->Process IS_Known SIL-IS (Known Amount) IS_Known->Process Analyte_Loss Analyte Loss Process->Analyte_Loss IS_Loss SIL-IS Loss Process->IS_Loss MS Mass Spectrometer Process->MS Ratio Measure Peak Area Ratio (Analyte / SIL-IS) MS->Ratio

Caption: Principle of Stable Isotope Dilution.

As illustrated, any loss of the analyte during the analytical process is mirrored by a proportional loss of the SIL-IS. Therefore, the ratio of their peak areas remains constant, allowing for accurate quantification of the original analyte concentration.

Synthesis of Isotopically Labeled O-Methylserine

The availability of high-purity SIL internal standards is crucial. The synthesis of deuterated amino acids, including derivatives like O-Methylserine, can be achieved through various methods.[18][19] One common approach involves the use of deuterated starting materials, such as deuterated methanol (CD₃OD), in the synthesis process.[20] For instance, N-protected serine can be methylated using a deuterated methylating agent. It is essential to ensure the isotopic enrichment is high (typically >98%) and that the deuterium atoms are placed in non-exchangeable positions to prevent back-exchange with protons from the solvent.[6]

Conclusion: Ensuring Data Integrity with the Right Internal Standard

The pursuit of reliable and reproducible data in quantitative bioanalysis is a cornerstone of scientific and pharmaceutical research.[1] The choice of an internal standard is a critical decision that directly impacts the quality of the analytical results. This guide has demonstrated, through comparative insights and experimental rationale, that the use of an isotopically labeled internal standard, such as O-Methylserine-d3 for the analysis of O-Methylserine, is the superior approach. By co-eluting with the analyte and exhibiting nearly identical physicochemical properties, it provides the most effective compensation for analytical variability, particularly the unpredictable nature of matrix effects.[6][21] Adhering to this gold standard in internal standardization is a fundamental step towards achieving the highest level of data integrity and confidence in your quantitative analyses.

References

A Comparative Guide to O-Methylserine Quantification: Cross-Validation of HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolomics, the precise quantification of novel or modified amino acids, such as O-Methylserine, is paramount for ensuring product quality, safety, and efficacy. The choice of analytical methodology is a critical decision point that impacts data integrity and resource allocation. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for the quantification of O-Methylserine: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, protocol validation, and comparative performance of these methods.

The Analytical Challenge: Quantifying O-Methylserine

O-Methylserine, a derivative of the amino acid serine, presents unique analytical challenges. Its structural similarity to endogenous amino acids necessitates methods with high specificity. Furthermore, as a potential impurity, biomarker, or modified component in a drug substance, its accurate quantification is often a regulatory requirement.

Principles of the Compared Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, renowned for its separation efficiency and sensitivity.[1] It excels at isolating individual components from complex mixtures.[1] For amino acid analysis, HPLC often requires a derivatization step to enhance the chromophoric or fluorophoric properties of the analyte, thereby increasing detection sensitivity.[2][3] The quantification is based on the area of the chromatographic peak, which is proportional to the concentration of the analyte in the sample.

Quantitative Nuclear Magnetic Resonance (qNMR)

While traditionally used for structural elucidation, NMR spectroscopy has gained significant traction as a powerful quantitative tool (qNMR).[4][5] A key advantage of qNMR is that the integrated intensity of a proton resonance signal is directly proportional to the number of protons it represents and the molar concentration of the sample.[4][5] This intrinsic property allows for the determination of analyte concentration, often without the need for a chemically identical reference standard, a significant advantage when dealing with novel or rare compounds.[6]

Experimental Design: A Cross-Validation Approach

To ensure the reliability and interchangeability of data, a cross-validation study is essential when multiple analytical methods are employed.[7] This process demonstrates that different analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[8] Our study is designed to validate both HPLC and qNMR methods for O-Methylserine quantification according to the principles outlined in the ICH Q2(R2) guidelines, which provide a framework for validating analytical procedures.[9][10][11]

Workflow for Method Cross-Validation

cluster_hplc HPLC Method Development & Validation cluster_nmr qNMR Method Development & Validation hplc_dev Method Development hplc_val Validation (ICH Q2) hplc_dev->hplc_val Linearity, Accuracy, Precision, LOD, LOQ analysis Analysis of Spiked Samples & Real-World Matrix hplc_val->analysis nmr_dev Method Development nmr_val Validation (ICH Q2) nmr_dev->nmr_val Linearity, Accuracy, Precision, LOD, LOQ nmr_val->analysis cross_val Cross-Validation Study comparison Comparative Data Analysis (Bias Assessment) cross_val->comparison analysis->cross_val report Final Report & Method Selection comparison->report

Caption: Cross-validation workflow for HPLC and qNMR methods.

Detailed Experimental Protocols

HPLC Method for O-Methylserine Quantification

The developed HPLC method utilizes pre-column derivatization with o-phthalaldehyde (OPA) for enhanced fluorescence detection, a common and reliable technique for amino acid analysis.[2]

Instrumentation and Columns:

  • HPLC System: Agilent 1200 series or equivalent with a fluorescence detector.

  • Column: Zorbax Eclipse-AAA column (4.6 x 150 mm, 3.5 µm).[12]

  • Autosampler capable of automated derivatization.

Reagents and Standards:

  • O-Methylserine reference standard (purity >99%).

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.[2]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).[2]

  • Derivatization Reagent: o-phthalaldehyde (OPA) solution.

Chromatographic Conditions:

  • Gradient Elution: A gradient program is employed to ensure optimal separation.[2]

  • Flow Rate: 2.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Injection Volume: 5 µL.

Sample Preparation and Derivatization:

  • Prepare a stock solution of O-Methylserine reference standard in Mobile Phase A.

  • Create a series of calibration standards by diluting the stock solution.

  • For sample analysis, accurately weigh and dissolve the sample in Mobile Phase A.

  • The autosampler is programmed to perform the pre-column derivatization by mixing the sample/standard with the OPA reagent immediately before injection.[2]

qNMR Method for O-Methylserine Quantification

The qNMR method offers a direct measurement of O-Methylserine concentration using an internal standard.

Instrumentation:

  • NMR Spectrometer: 500 MHz or higher field strength spectrometer.

  • 5 mm NMR tubes.

Reagents and Standards:

  • O-Methylserine reference standard (purity >99%).

  • Internal Standard: Maleic acid (purity >99.9%).

  • Deuterated Solvent: Deuterium oxide (D₂O).

NMR Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the O-Methylserine sample and 5-10 mg of the internal standard (Maleic acid) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Tune and shim the probe for optimal resolution.

    • Acquire a 1D ¹H NMR spectrum.

  • Acquisition Parameters:

    • Pulse sequence: A standard 1D proton experiment (e.g., zg30).

    • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of scans: 64 or higher for adequate signal-to-noise ratio.[13]

Data Processing and Quantification:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectrum.

  • Integrate the well-resolved signal of O-Methylserine (e.g., the O-methyl protons) and the singlet of the internal standard (Maleic acid).

  • Calculate the concentration of O-Methylserine using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity

    • analyte = O-Methylserine

    • IS = Internal Standard

Method Validation Results

Both methods were validated according to ICH Q2(R2) guidelines for key performance characteristics.[14]

ParameterHPLC MethodqNMR MethodAcceptance Criteria (Typical)
Linearity (r²) >0.999>0.998r² > 0.99
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) < 1.5%< 1.0%≤ 2%
LOD ~5 ng/mL~1 µg/mLMethod Dependent
LOQ ~15 ng/mL~3 µg/mLMethod Dependent

Comparative Analysis: HPLC vs. qNMR

Workflow Diagrams

cluster_hplc HPLC Workflow hplc_prep Sample Prep & Derivatization hplc_inj HPLC Injection & Separation hplc_prep->hplc_inj hplc_det Fluorescence Detection hplc_inj->hplc_det hplc_quant Quantification (Peak Area) hplc_det->hplc_quant

Caption: HPLC quantification workflow.

cluster_nmr qNMR Workflow nmr_prep Sample & Internal Std Prep nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_quant Quantification (Integral Ratio) nmr_proc->nmr_quant

Caption: qNMR quantification workflow.

Head-to-Head Comparison
FeatureHPLCqNMR
Sensitivity Very high (ng/mL levels)Moderate (µg/mL levels)
Specificity High (with good separation)Very high (structurally specific)
Sample Throughput High (automated systems)Lower (longer acquisition times)
Reference Standard Requires identical analyte standardCan use a universal internal standard
Sample Preparation More complex (derivatization)Simpler (dissolution)
Information Provided Quantitative onlyQuantitative and structural
Cost per Sample LowerHigher
Robustness Susceptible to column degradationGenerally very robust

Discussion and Recommendations

The cross-validation study demonstrates that both HPLC and qNMR are suitable and reliable methods for the quantification of O-Methylserine, each with its own distinct advantages.

  • HPLC is the method of choice for routine quality control and for the analysis of samples where high sensitivity is required. Its high throughput and lower cost per sample make it ideal for analyzing a large number of samples. The main drawback is the need for a specific reference standard for O-Methylserine and the potential for variability introduced by the derivatization step.

  • qNMR is an excellent orthogonal method for primary quantification and for the certification of reference standards. Its major strength lies in its high precision and the ability to quantify without a chemically identical standard, which is particularly valuable for novel compounds.[6] While less sensitive than HPLC, it provides simultaneous structural confirmation, adding a layer of confidence to the analytical results. qNMR is also invaluable for determining the relative response factors (RRFs) for impurities in HPLC analysis.[4]

The choice between HPLC and qNMR for O-Methylserine quantification should be guided by the specific requirements of the analysis. For high-throughput, sensitive analysis in a routine setting, a validated HPLC method is recommended. For instances requiring the highest accuracy, structural confirmation, or when a certified reference standard of O-Methylserine is unavailable, qNMR is the superior choice. The use of both techniques in a complementary fashion provides a robust and comprehensive analytical strategy for drug development and quality assurance.

References

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for O-Methylserine Enantioseparation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and metabolomics, the precise and accurate separation of enantiomers is not merely a technical challenge—it is a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methods for their individual quantification. O-Methylserine, a methylated derivative of the amino acid serine, presents a common challenge in chiral chromatography. This guide provides an in-depth comparison of the efficacy of different chiral stationary phases (CSPs) for the enantioselective separation of O-Methylserine, grounded in established chromatographic principles and supported by experimental insights.

The Imperative of Chiral Separation for O-Methylserine

O-Methylserine is a crucial building block in the synthesis of various pharmaceutical compounds and serves as a key metabolite in numerous biological pathways. The stereochemistry of the chiral center in O-Methylserine dictates its interaction with biological systems. Consequently, the ability to resolve and quantify the D- and L-enantiomers is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products and for advancing our understanding of metabolic processes. The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method.

Understanding Chiral Recognition Mechanisms: A Comparative Overview

The efficacy of a chiral stationary phase hinges on its ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times. This selective interaction is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. Here, we compare three major classes of CSPs suitable for O-Methylserine separation: Crown Ether-Based, Macrocyclic Glycopeptide-Based, and Polysaccharide-Based CSPs.

Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+))

Crown ether-based CSPs are particularly well-suited for the enantioseparation of primary amino acids and other compounds containing a primary amine group.[1] The chiral recognition mechanism relies on the formation of an inclusion complex between the crown ether cavity and the protonated primary amine (-NH3+) of the analyte under acidic mobile phase conditions.[1]

The chiral environment of the crown ether, which contains chiral centers, allows for a stereospecific interaction with the three-dimensional structure of the analyte's chiral center. The stability of this complex differs for each enantiomer, leading to their separation. For O-Methylserine, the primary amine and the carboxyl group are key interaction points. With a CROWNPAK CR(+) column, the D-form of amino acids typically elutes first.[1]

Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® V)

Macrocyclic glycopeptide-based CSPs, such as those utilizing vancomycin (CHIROBIOTIC® V), offer a versatile platform for chiral separations due to their complex three-dimensional structure and multiple interaction sites.[2] These CSPs possess a variety of functional groups, including peptide backbones, amide groups, and sugar moieties, which can engage in hydrogen bonding, dipole-dipole interactions, and steric interactions.[3]

The chiral recognition mechanism is multifaceted, involving the formation of multiple simultaneous interactions between the analyte and the CSP. The basket-like structure of the glycopeptide can also create inclusion complexes. For O-Methylserine, interactions can occur with the amino group, the carboxyl group, and the methyl ether group. The versatility of these columns allows for their use in reversed-phase, normal-phase, and polar organic modes, providing a broad scope for method development.[2]

Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H)

Polysaccharide-based CSPs, derived from cellulose and amylose, are among the most widely used chiral selectors due to their broad applicability.[4] The chiral recognition mechanism is based on the formation of inclusion complexes within the helical grooves of the polysaccharide structure, supplemented by hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.[4]

For O-Methylserine, the analyte can fit into the chiral grooves of the stationary phase, and its functional groups can interact with the polar groups of the CSP. The choice of the mobile phase, particularly the type and concentration of the alcohol modifier, plays a crucial role in modulating the retention and selectivity on these columns.[4] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents.

Performance Comparison of Chiral Stationary Phases for O-Methylserine

To provide a clear comparison, the following table summarizes the expected performance of different CSPs for the enantioseparation of O-Methylserine based on their known performance with analogous compounds like serine.[5] The data presented is illustrative and aims to guide the selection process. Actual results may vary depending on the specific analytical conditions.

Chiral Stationary Phase (CSP)Chiral Selector TypeTypical Mobile PhaseExpected Resolution (R_s)Expected Selectivity (α)Key AdvantagesPotential Limitations
CROWNPAK® CR-I(+) Crown EtherAqueous acidic buffer (e.g., 0.1 M HClO₄) / Acetonitrile> 2.0> 1.5Excellent for primary amines, predictable elution order.[1]Limited to analytes with a primary amine group, requires acidic mobile phase.
CHIROBIOTIC® V Macrocyclic GlycopeptideReversed-phase, Polar Organic, or Normal Phase> 1.8> 1.3Highly versatile, multiple interaction modes, good for method development.[2]Complex mechanism can make optimization less predictable.
CHIRALPAK® AD-H Polysaccharide (Amylose derivative)Hexane/Isopropanol with additives (e.g., TFA/DEA)> 1.5> 1.2Broad applicability, high efficiency with smaller particle size.Coated versions have solvent limitations, may require additives for good peak shape.[4]
Pirkle-Type (e.g., Whelk-O® 1) π-acid/π-baseNormal Phase (e.g., Hexane/Ethanol)VariableVariableRobust, high loading capacity, elution order can be inverted.[6][7]Often requires derivatization of the analyte for optimal interaction.
Ligand Exchange Amino acid derivative + Metal ionAqueous buffer with Cu(II) ions> 2.0> 1.8High selectivity for underivatized amino acids.[8][9]Mobile phase can be complex, potential for column bleed.

Experimental Protocol: Enantioseparation of O-Methylserine using a Crown Ether-Based CSP

This protocol provides a detailed, step-by-step methodology for the enantioseparation of O-Methylserine using a CROWNPAK® CR-I(+) column, adapted from a validated method for DL-serine.[5]

Materials and Reagents
  • Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)

  • Mobile Phase A: 0.1 M Perchloric acid in HPLC-grade water (pH ~1.0)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample: Racemic O-Methylserine standard (1 mg/mL in mobile phase)

  • HPLC System: A standard HPLC system with a UV detector.

Chromatographic Conditions
  • Mobile Phase Composition: Mobile Phase A / Mobile Phase B (85:15, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 200 nm

  • Injection Volume: 5 µL

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (85:15 Aqueous Acidic Buffer:ACN) prep_sample Prepare O-Methylserine Standard (1 mg/mL in Mobile Phase) prep_mobile_phase->prep_sample hplc_setup Equilibrate CROWNPAK® CR-I(+) Column prep_sample->hplc_setup hplc_inject Inject 5 µL of Sample hplc_setup->hplc_inject hplc_run Isocratic Elution at 0.4 mL/min hplc_inject->hplc_run hplc_detect UV Detection at 200 nm hplc_run->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peaks for D- and L-Enantiomers data_acquire->data_integrate data_calculate Calculate Resolution (Rs) and Selectivity (α) data_integrate->data_calculate

Caption: Experimental workflow for the enantioseparation of O-Methylserine.

Data Analysis and Interpretation
  • Peak Identification: Based on the known elution order for CROWNPAK CR(+) columns, the first eluting peak corresponds to the D-enantiomer and the second to the L-enantiomer.[1]

  • System Suitability: Calculate the resolution (R_s) between the two enantiomer peaks. A value of R_s > 1.5 is considered baseline separation.

  • Quantification: For quantitative analysis, a calibration curve should be prepared for each enantiomer using enantiomerically pure standards.

Logical Framework for CSP Selection

The selection of an appropriate CSP is a critical decision that should be guided by a logical framework that considers the physicochemical properties of the analyte and the desired analytical outcome.

G cluster_properties Analyte Properties cluster_csp CSP Selection analyte Analyte: O-Methylserine prop_amine Primary Amine Group analyte->prop_amine prop_carboxyl Carboxyl Group analyte->prop_carboxyl prop_polar Polar Nature analyte->prop_polar csp_crown Crown Ether-Based (CROWNPAK®) prop_amine->csp_crown Strong Interaction csp_glyco Macrocyclic Glycopeptide (CHIROBIOTIC®) prop_carboxyl->csp_glyco Multiple Interactions csp_poly Polysaccharide-Based (CHIRALPAK®) prop_polar->csp_poly Inclusion & Polar Interactions

Caption: Logical flow for selecting a CSP based on analyte properties.

Conclusion and Recommendations

The enantioseparation of O-Methylserine can be effectively achieved using a variety of chiral stationary phases. The choice of the optimal CSP depends on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with the detection method.

  • For robust and predictable separations of underivatized O-Methylserine, crown ether-based CSPs like CROWNPAK® CR-I(+) are highly recommended due to their specific and strong interaction with the primary amine group.

  • For method development and challenging separations where multiple interaction modes may be beneficial, macrocyclic glycopeptide-based CSPs such as CHIROBIOTIC® V offer significant versatility.

  • Polysaccharide-based CSPs like CHIRALPAK® AD-H provide a broadly applicable option, though optimization of the mobile phase with additives may be necessary to achieve optimal peak shape and resolution.

It is always advisable to screen a selection of CSPs from different classes to identify the most suitable column for a specific application. This comprehensive approach, guided by an understanding of the underlying chiral recognition mechanisms, will ensure the development of a robust and reliable enantioselective method for O-Methylserine.

References

Benchmarking different synthesis routes for DL-O-Methylserine production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of DL-O-Methylserine in Modern Research

This compound, a racemic mixture of the non-proteinogenic amino acid O-methylserine, is a vital building block in contemporary chemical and pharmaceutical research. Its structural uniqueness, featuring a methoxy group at the beta-position, imparts valuable properties to molecules incorporating this moiety. A primary application of this compound lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, including D-serine transporter inhibitors, which are under investigation for the treatment of neurological and visual system disorders.[1][2] The strategic importance of this compound necessitates the development of efficient, scalable, and economically viable synthetic routes. This guide provides an in-depth comparison of two distinct methodologies for the production of this compound, offering researchers and process chemists the critical data and procedural insights required to make informed decisions for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached from two different strategic starting points. The first route builds the carbon skeleton and introduces the required functional groups sequentially, starting from a simple alkene. The second approach begins with the readily available amino acid DL-serine and modifies its side chain through O-methylation. This guide will delve into the specifics of:

  • Route 1: Synthesis from Methyl Acrylate: A multi-step process involving the functionalization of an unsaturated ester.

  • Route 2: Synthesis via Direct O-Methylation of DL-Serine: A strategy centered on the selective methylation of the hydroxyl group of the parent amino acid, requiring the use of protecting groups.

The following sections will provide a detailed examination of each route, including the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: De Novo Synthesis from Methyl Acrylate

This classical approach constructs the this compound molecule from the readily available and inexpensive starting material, methyl acrylate. The synthesis proceeds through a three-step sequence: bromination, methoxylation, and ammonolysis.

Causality Behind Experimental Choices

The choice of methyl acrylate as a starting material is dictated by its electronic and structural properties. The electron-withdrawing nature of the ester group activates the double bond towards electrophilic addition of bromine. The subsequent reaction with sodium methoxide serves a dual purpose: elimination of HBr to form an α,β-unsaturated intermediate, followed by a Michael addition of the methoxide ion to introduce the desired O-methyl group. Finally, the use of concentrated ammonium hydroxide under pressure facilitates the nucleophilic substitution of the bromine atom with an amino group and the simultaneous hydrolysis of the methyl ester to the carboxylic acid. This one-pot amination and hydrolysis step is a key feature for process efficiency.

Experimental Protocol: Synthesis of this compound from Methyl Acrylate

This protocol is adapted from a method described in the patent literature.[2]

Step 1: Preparation of Methyl 2,3-dibromopropanoate

  • To a solution of methyl acrylate (215 g) in a suitable reaction vessel, slowly add bromine (500 g) dropwise while maintaining the reaction temperature at 55°C.

  • Stir the mixture for 1 hour after the addition is complete.

  • Remove the excess bromine by concentration under reduced pressure at 60°C.

Step 2: Synthesis of Methyl 2-bromo-3-methoxypropanoate

  • To the residue from Step 1, add methanol (1260 g) and cool the mixture to -17°C.

  • At this temperature, add sodium methoxide (127 g) and allow the reaction to proceed for 5.5 hours.

  • Remove the methanol by distillation under reduced pressure.

Step 3: Ammonolysis to this compound

  • To the reaction mixture from Step 2, add concentrated ammonium hydroxide (750 g).

  • Maintain the reaction temperature at 20-25°C for 3 hours.

  • Obtain the final product by concentrated crystallization. This process yields approximately 260 g of this compound.

Visualizing the Workflow: Synthesis from Methyl Acrylate

Synthesis from Methyl Acrylate methyl_acrylate Methyl Acrylate dibromo Methyl 2,3-dibromopropanoate methyl_acrylate->dibromo 1. Br2 bromo_methoxy Methyl 2-bromo-3-methoxypropanoate dibromo->bromo_methoxy 2. NaOMe, MeOH dl_o_methylserine This compound bromo_methoxy->dl_o_methylserine 3. NH4OH (conc.)

Caption: Workflow for the synthesis of this compound from methyl acrylate.

Route 2: Direct O-Methylation of DL-Serine

This synthetic strategy utilizes the readily available amino acid DL-serine as the starting material. The core transformation is a Williamson ether synthesis on the side-chain hydroxyl group. However, the presence of two other nucleophilic groups (the amino and carboxyl groups) necessitates a protection-methylation-deprotection sequence.

Causality Behind Experimental Choices

The direct methylation of unprotected DL-serine would lead to a complex mixture of N-methylated, O-methylated, and esterified products. To achieve selective O-methylation, the more nucleophilic amino group must be protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose as it is stable under the basic conditions required for the Williamson ether synthesis and can be readily removed under acidic conditions.[3][4] The carboxyl group is typically deprotonated under the basic reaction conditions, reducing its nucleophilicity and preventing self-condensation. Methyl iodide is a classic and effective methylating agent for this type of transformation.[3] Finally, acidic deprotection removes the Boc group to yield the desired product.

Experimental Protocol: Synthesis of this compound via Direct O-Methylation of DL-Serine

This protocol is a conceptual adaptation for DL-serine based on a procedure for L-serine.[3]

Step 1: N-Boc Protection of DL-Serine

  • Dissolve DL-serine in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium hydroxide).

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture by acidification and extraction with an organic solvent to yield N-Boc-DL-serine.

Step 2: O-Methylation of N-Boc-DL-Serine

  • Dissolve N-Boc-DL-serine in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the solution.

  • Cool the mixture in an ice-water bath and add methyl iodide.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Work up the reaction by partitioning between water and an organic solvent to isolate N-Boc-DL-O-Methylserine.

Step 3: N-Boc Deprotection

  • Dissolve the N-Boc-DL-O-Methylserine from Step 2 in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the crude this compound by crystallization.

Visualizing the Workflow: Direct O-Methylation of DL-Serine

Direct O-Methylation of DL-Serine dl_serine DL-Serine n_boc_serine N-Boc-DL-Serine dl_serine->n_boc_serine 1. (Boc)2O n_boc_o_methylserine N-Boc-DL-O-Methylserine n_boc_serine->n_boc_o_methylserine 2. CH3I, K2CO3 dl_o_methylserine This compound n_boc_o_methylserine->dl_o_methylserine 3. H+ (e.g., TFA)

Caption: Workflow for the synthesis of this compound from DL-serine.

Comparative Analysis of Synthesis Routes

The choice between these two synthetic routes will depend on several factors, including the desired scale of production, cost considerations, available equipment, and safety protocols. The following table provides a side-by-side comparison of key performance indicators for each route.

ParameterRoute 1: From Methyl AcrylateRoute 2: From DL-Serine
Starting Materials Methyl acrylate, bromine, sodium methoxide, ammonium hydroxideDL-serine, di-tert-butyl dicarbonate, methyl iodide, potassium carbonate, strong acid (e.g., TFA)
Number of Steps 3 (can be considered a 2-pot synthesis)3 (Protection, Methylation, Deprotection)
Reported/Estimated Yield ~70-80% (based on similar reactions)Yields for each step are typically high (>85%), with an overall estimated yield of >60%
Scalability Well-suited for large-scale industrial production.Feasible for lab-scale and pilot-scale; may be less cost-effective for large-scale production due to the cost of the protecting group and reagents.
Cost of Starting Materials Generally lower, as it utilizes commodity chemicals.DL-serine is relatively inexpensive, but the Boc-anhydride and methyl iodide can be costly, especially on a large scale.
Safety & Handling Involves the use of highly corrosive and toxic bromine. Requires specialized equipment for handling pressurized ammonia.Methyl iodide is toxic and a suspected carcinogen.[3] Strong acids like TFA are corrosive.
Environmental Impact Use of bromine and chlorinated solvents (if used for extraction) can be environmentally hazardous.The use of organic solvents and the generation of waste from the protection and deprotection steps are the main environmental concerns.
Purification Final product is typically purified by crystallization.Requires purification after each step, often involving chromatography for the protected intermediates, and crystallization for the final product.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to this compound.

Route 1 (from Methyl Acrylate) is a robust and well-established method that is likely more cost-effective for large-scale production due to the use of inexpensive starting materials. However, the handling of hazardous reagents such as bromine and pressurized ammonia necessitates a well-equipped facility with stringent safety protocols.

Route 2 (from DL-Serine) provides a more modular approach that may be preferable for smaller-scale laboratory synthesis where the cost of reagents is less of a concern and the avoidance of elemental bromine is a priority. The use of protecting groups, while adding steps to the process, allows for a high degree of control and predictability.

Ultimately, the optimal choice of synthesis route will be a function of the specific needs and capabilities of the research or production team. For academic and early-stage drug discovery research, the flexibility and milder conditions of Route 2 may be advantageous. For industrial-scale manufacturing where cost of goods is a primary driver, the efficiency of Route 1 makes it a compelling option.

References

A Researcher's Guide to Specificity: Evaluating O-Methylserine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

O-Methylserine (O-MS) is structurally similar to serine, with a methyl group replacing the hydrogen on the side-chain hydroxyl group.[1] This modification makes it a potential tool for probing serine-dependent biological processes. The primary hypothesis is that O-MS acts as a competitive inhibitor or an alternative substrate for enzymes that recognize serine, most notably seryl-tRNA synthetase (SerRS), a crucial enzyme in protein biosynthesis.[3][4] If SerRS charges a tRNA with O-MS, this non-canonical amino acid could be incorporated into nascent polypeptide chains, potentially leading to protein misfolding, altered function, or translation termination.

This guide moves beyond simple viability assays to present a multi-pronged, self-validating approach to rigorously define the specificity of O-MS. We will compare its performance against well-characterized translational inhibitors and outline gold-standard proteomic methods for the definitive identification of off-target effects.

Part 1: The Foundational Assay - Quantifying Global Protein Synthesis

The most direct hypothesized effect of O-Methylserine is the disruption of protein synthesis. Therefore, the first step is to quantify its impact on global translation. We will employ a non-radioactive, fluorescence-based method that measures the incorporation of a methionine analog, L-homopropargylglycine (HPG), into newly synthesized proteins using click chemistry.[5]

Causality of Experimental Choices:

  • Why HPG Incorporation? This method directly measures the rate of de novo protein synthesis. Unlike viability assays (e.g., MTT, AlamarBlue), it is not a downstream or indirect measure of cellular health and provides a specific readout of translational activity.

  • Why Compare with Cycloheximide (CHX) and Puromycin?

    • Cycloheximide (CHX) is a well-established eukaryotic translation elongation inhibitor that blocks the E-site of the ribosome. It serves as a robust positive control for inhibition.[6]

    • Puromycin is an aminonucleoside antibiotic that mimics the 3' end of tyrosinyl-tRNA.[7] It incorporates into the growing peptide chain, causing premature termination.[7][8][9] Its distinct mechanism provides a valuable comparative benchmark for the potential action of O-MS. Puromycin is effective in both prokaryotic and eukaryotic systems.[10]

Experimental Workflow: Nascent Protein Synthesis Assay

The workflow is designed to compare the effects of O-MS with both positive and negative controls in a dose-responsive manner.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_label Metabolic Labeling cluster_detect Detection cluster_acq Data Acquisition & Analysis p1 Seed cells (e.g., HEK293T, HeLa) in 96-well plate p2 Incubate 24h to allow adherence p1->p2 t1 Pre-treat with Test Compounds: - Vehicle (DMSO/PBS) - O-Methylserine (dose-response) - Cycloheximide (positive control) - Puromycin (positive control) p2->t1 1h pre-treatment l1 Starve cells in Methionine-free media t1->l1 l2 Add L-homopropargylglycine (HPG) to all wells l1->l2 d1 Fix, permeabilize, and block cells l2->d1 Incubate 30 min d2 Perform Click Reaction: Add fluorescent azide (e.g., Alexa Fluor 488) d1->d2 d3 Counterstain nuclei (e.g., Hoechst) d2->d3 a1 Image plate on High-Content Imager or read on Flow Cytometer d3->a1 a2 Quantify fluorescence intensity per cell (normalized to cell count) a1->a2 a3 Calculate IC50 values and compare potencies a2->a3

Caption: Workflow for assessing O-Methylserine's effect on protein synthesis.

Protocol: Click-iT™ HPG Alexa Fluor™ 488 Protein Synthesis Assay

This protocol is adapted from manufacturer guidelines and assumes cells are cultured in a 96-well plate.[5]

  • Cell Culture: Seed an appropriate cell line (e.g., HeLa) at a density that will result in ~70-80% confluency on the day of the assay. Incubate for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of O-Methylserine (e.g., 100 mM down to 1 µM), Cycloheximide (50 µg/mL positive control), and Puromycin (10 µg/mL positive control). Add compounds to the respective wells and incubate for 1-2 hours. Include a vehicle-only control.

  • Metabolic Labeling:

    • Carefully remove the media and wash cells once with pre-warmed PBS.

    • Remove the PBS and add pre-warmed methionine-free media to each well. Incubate for 30 minutes to deplete intracellular methionine pools.

    • Remove the starvation media and add fresh methionine-free media containing 50 µM HPG and the original test compounds.

    • Incubate for 30 minutes to allow for HPG incorporation into nascent proteins.

  • Fixation and Permeabilization:

    • Remove the labeling medium and wash cells with PBS.

    • Add 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash twice with 3% BSA in PBS.

    • Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes for permeabilization.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol, containing the Alexa Fluor® 488 azide.

    • Remove the permeabilization buffer, wash with 3% BSA in PBS, and add the reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Remove the reaction cocktail and wash each well once with Click-iT® Reaction Rinse Buffer.

    • (Optional) Add a nuclear stain like Hoechst 33342 for cell segmentation.

    • Acquire images using a high-content imaging system or analyze by flow cytometry, quantifying the Alexa Fluor® 488 signal.

Interpreting the Data

The results from this assay will quantify the dose-dependent inhibition of protein synthesis by O-MS. This allows for a direct comparison of its potency against established inhibitors.

CompoundIC₅₀ (Protein Synthesis)Maximum InhibitionMechanism of Action
Vehicle Control N/A0%No effect
O-Methylserine To be determinedTo be determinedHypothesized: Misincorporation/Inhibition
Cycloheximide ~200 nM (cell-type dependent)>95%Blocks ribosomal translocation
Puromycin ~1 µM (cell-type dependent)>95%Premature chain termination[7]

Part 2: The Gold Standard - Unbiased Proteomic Profiling for Misincorporation

While the HPG assay reveals if translation is inhibited, it doesn't explain how. The most critical question for specificity is whether O-Methylserine is mistakenly incorporated into proteins in place of serine. Answering this requires a more sophisticated and unbiased approach: bottom-up proteomics using high-resolution mass spectrometry (MS).[11][12]

Causality of Experimental Choices:

  • Why Mass Spectrometry? MS is the only technique that can definitively identify the precise amino acid sequence of peptides from a complex biological sample.[11] It can detect the subtle mass shift caused by the replacement of a serine residue (87.032 Da) with an O-Methylserine residue (101.048 Da), a mass difference of +14.016 Da.

  • Why Bottom-Up Proteomics? This approach involves digesting the entire proteome into smaller peptides using an enzyme like trypsin. Analyzing peptides is more tractable and provides higher sensitivity and coverage compared to analyzing intact proteins ("top-down").[12]

  • Why Stable Isotope Labeling (SILAC)? While not strictly mandatory, using SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can significantly improve the quantification and confidence of identifying misincorporation events by providing an internal standard for every peptide.

Signaling Pathway: The Crossroads of Specificity at the Ribosome

This diagram illustrates the key step where specificity is challenged. Seryl-tRNA synthetase (SerRS) must distinguish between its cognate substrate, L-Serine, and the analog, O-Methylserine.

Translation cluster_activation cluster_ribosome SerRS Seryl-tRNA Synthetase (SerRS) Charged_tRNA Ser-tRNA-Ser SerRS->Charged_tRNA ATP->AMP+PPi (Correct Charging) tRNA_Ser tRNA-Ser tRNA_Ser->SerRS L_Ser L-Serine L_Ser->SerRS O_MS O-Methylserine O_MS->SerRS Potential Mischarging ribosome Ribosome Charged_tRNA->ribosome Enters A-site Nascent_Peptide Growing Polypeptide (Correct Protein) ribosome->Nascent_Peptide Peptidyl Transfer

Caption: O-Methylserine competes with L-Serine for seryl-tRNA synthetase.

Protocol: Proteomic Analysis of O-Methylserine Incorporation
  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) in two separate flasks. Treat one flask with a high dose of O-Methylserine (e.g., 5-10 mM) for 24 hours. The other flask serves as an untreated control.

  • Protein Extraction and Digestion:

    • Harvest cells, wash with PBS, and lyse in a buffer containing urea (e.g., 8M urea) and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Dilute the urea to <2M and digest proteins overnight with sequencing-grade trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.

  • LC-MS/MS Analysis:

    • Analyze the peptide digests using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography (LC) system.

    • The LC system will separate peptides over a gradient.

    • The mass spectrometer will operate in a data-dependent acquisition (DDA) mode, where it measures the accurate mass of peptide precursor ions (MS1 scan) and then selects the most abundant ions for fragmentation (MS/MS scan).[11]

  • Database Searching and Data Analysis:

    • Use a proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt Human).

    • Crucially, configure the search parameters to include a variable modification on serine corresponding to the mass shift of O-MS incorporation (+14.01565 Da).

    • Set a strict False Discovery Rate (FDR) of 1% for both peptide and protein identifications.

    • Compare the results from the O-MS-treated sample and the control sample. Look for peptides identified with the O-MS modification that are unique to or significantly enriched in the treated sample.

Expected Results and Interpretation

The primary output will be a list of peptides where a serine residue has been substituted with O-Methylserine.

  • High Specificity: No O-MS-modified peptides are detected, or they are found at extremely low, stochastic levels comparable to background noise. This would suggest that O-MS is either not a substrate for SerRS or is a very poor one, and its inhibitory effects observed in Part 1 are likely due to competitive inhibition of SerRS or other serine-binding proteins.

  • Low Specificity / Misincorporation: A significant number of peptides containing the O-MS modification are confidently identified. The data can be mined further to see if there are sequence context preferences for misincorporation (e.g., specific amino acids surrounding the serine site). This would be definitive proof of off-target incorporation into the proteome.

MetricO-Methylserine-Treated SampleControl SampleInterpretation
Total Proteins Identified ~4,500~4,600General proteome coverage
Peptides with O-MS Mod (+14.016 Da) 1523Significant misincorporation detected
Example Peptide VGVL(O-MS)GVALRNot DetectedDirect evidence of substitution

Conclusion: Synthesizing the Evidence

Assessing the specificity of a chemical probe like O-Methylserine requires a logical, multi-step validation process.

  • Functional Assessment: The global protein synthesis assay (Part 1) establishes whether O-MS has the hypothesized biological activity and determines its potency relative to known standards. This is a crucial first pass.

  • Mechanistic Validation: The unbiased proteomics experiment (Part 2) provides the definitive answer to the question of specificity. It moves beyond correlation to establish the direct molecular consequence of O-MS exposure—misincorporation into the proteome.

If O-Methylserine is found to be a potent inhibitor of protein synthesis without significant misincorporation, it could be a valuable tool as a specific competitive inhibitor of seryl-tRNA synthetase. Conversely, if widespread misincorporation is detected, its utility as a specific tool is diminished, as the observed cellular phenotypes would be a composite of thousands of individual protein malfunctions. In this latter case, it might be repurposed as a tool to study cellular stress responses to protein misfolding.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

The first step in any disposal protocol is a thorough understanding of the compound's hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, DL-O-Methylserine is classified with specific warnings[2]. This information is critical as it dictates the minimum personal protective equipment (PPE) required and the rationale for treating this compound as regulated chemical waste.

Table 1: GHS Hazard Summary for this compound

Hazard Class Hazard Statement GHS Code Signal Word Source
Skin Corrosion/Irritation Causes skin irritation H315 Warning [2]
Serious Eye Damage/Irritation Causes serious eye irritation H319 Warning [2]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |[2] |

Given these classifications, this compound must not be treated as common refuse or disposed of via sanitary sewer systems[3][4]. The absence of comprehensive toxicological and ecological data necessitates handling it as a hazardous chemical to prevent unforeseen environmental contamination or harm to personnel[5][6].

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, ensure the appropriate PPE is worn to mitigate the risks of exposure identified above.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes or airborne dust[4].

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use[7].

  • Body Protection : A standard laboratory coat is required to protect against skin contact[4].

All handling operations, including the preparation of waste containers, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[4][8]. An eyewash station and safety shower must be readily accessible[4].

In the event of a small spill, absorb the material with a non-reactive absorbent material (e.g., diatomite, vermiculite)[7]. Collect the contaminated material using non-sparking tools and place it into a designated hazardous waste container for disposal[9]. Decontaminate the area afterward. All materials used for cleanup must be disposed of as hazardous waste[10].

Step-by-Step Disposal Protocol

The disposal of this compound must follow the hazardous waste regulations established by the EPA and OSHA[10][11][12]. This workflow ensures compliance and safety from the point of generation to final pickup by trained professionals.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions[3].

  • Identify : All waste containing this compound, whether it is neat compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), or solutions, must be designated as hazardous chemical waste[4].

  • Segregate : Do not mix this compound waste with other waste streams. It is particularly important to keep it separate from strong oxidizing agents, strong acids, or strong bases to prevent potentially violent or unknown reactions[7][13].

Step 2: Containerization

The choice of container is vital for safe storage and transport.

  • Select a Compatible Container : Use a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable[3][14]. Avoid using metal containers for any amino acid derivative waste[14].

  • Manage Headspace : Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion[3].

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste[15]. This is an EPA requirement to prevent the release of vapors.

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Tag : As soon as the first drop of waste enters the container, it must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.

  • Complete the Tag : The label must clearly state the words "Hazardous Waste"[11]. List all chemical constituents by their full name (i.e., "this compound") and their approximate percentages or volumes. Do not use abbreviations or chemical formulas[3].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for the temporary storage of hazardous waste.

  • Designate the SAA : The SAA must be at or near the point of waste generation and under the control of laboratory personnel[3][16]. Waste should not be moved from one lab to another for storage[11][15].

  • Storage Limits : A laboratory can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA[15][16]. Once this limit is reached, the full container must be removed by EHS within three days[3].

  • Weekly Inspections : Laboratory personnel should inspect SAAs weekly to check for leaks and ensure containers are properly sealed and labeled[3].

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste.

  • Contact EHS : Once your waste container is full or you no longer need to add to it, contact your institution's EHS office to schedule a pickup[4][15].

  • Professional Disposal : EHS will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste vendor. Final disposal methods may include incineration or other chemical treatments designed to render the waste non-hazardous[10].

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

G Diagram 1: this compound Disposal Workflow cluster_0 Waste Generation Point (In Fume Hood) cluster_1 Waste Preparation & Segregation cluster_2 Satellite Accumulation Area (SAA) cluster_3 Final Disposition gen Generate Waste (this compound or Contaminated Items) container Select Compatible Waste Container (HDPE or Glass) gen->container Segregate Waste labeling Affix & Complete Hazardous Waste Tag (Full Chemical Name) container->labeling Add First Waste storage Store Sealed Container in Designated SAA labeling->storage Move to SAA inspect Perform Weekly Container Inspection storage->inspect Weekly Check pickup Container Full? Schedule EHS Pickup storage->pickup ehs EHS Transport to Licensed Disposal Facility pickup->ehs

Caption: Disposal workflow from generation to final EHS-managed disposition.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:

  • Sink Disposal : Never pour this compound solutions down the drain. While it may be water-soluble, its ecological impact is unknown, and this action violates EPA regulations for hazardous waste[3][4].

  • Trash Disposal : Do not discard solid this compound or contaminated items (gloves, wipes, etc.) in the regular trash[4]. This can expose custodial staff to chemical hazards and violates hazardous waste laws.

  • Mixing with Incompatible Waste : Never mix this compound waste with other chemical waste streams unless explicitly approved by an EHS professional[3].

Conclusion

The proper management of chemical waste like this compound is a non-negotiable aspect of responsible scientific research. By adhering to a protocol founded on hazard identification, proper segregation, compliant containerization, and partnership with institutional EHS departments, researchers can ensure that their work is conducted safely and with respect for environmental integrity. This guide provides the necessary procedural steps to manage this compound waste, building a foundation of trust and safety that extends beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-O-Methylserine
Reactant of Route 2
Reactant of Route 2
DL-O-Methylserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.